molecular formula C30H58O4S B1670636 Dilauryl thiodipropionate CAS No. 123-28-4

Dilauryl thiodipropionate

カタログ番号: B1670636
CAS番号: 123-28-4
分子量: 514.8 g/mol
InChIキー: GHKOFFNLGXMVNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Didodecyl thiobispropanoate is a dicarboxylic acid.
The CIR Expert Panel concludes that Dilauryl Thiodipropionate, Thiodipropionic Acid, Dicetyl Thiodipropionate, Dimyristyl Thiodipropionate, Distearyl Thiodipropionate, and Ditridecyl Thiodipropionate are safe as cosmetic ingredients in the practices of use and concentration given in this safety assessment when formulated to be non-irritating.
structure given in first source

特性

IUPAC Name

dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate
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InChI

InChI=1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29(31)23-27-35-28-24-30(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3
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InChI Key

GHKOFFNLGXMVNJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC
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Molecular Formula

C30H58O4S
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DSSTOX Substance ID

DTXSID2026999
Record name Didodecyl 3,3'-sulfanediyldipropanoate
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Molecular Weight

514.8 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, White solid with a sweet odor; [Hawley] White crystalline powder; [MSDSonline], Solid
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester
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Solubility

Soluble in most organic solvents
Record name DILAURYL THIODIPROPIONATE
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Density

0.975 at 25 °C (solid 25 °C)
Record name DILAURYL THIODIPROPIONATE
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Vapor Pressure

0.00000001 [mmHg], Vapor pressure = 0.2 mm Hg at 163 deg
Record name Dilauryl thiodipropionate
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Color/Form

White flakes

CAS No.

123-28-4, 31852-09-2
Record name Dilauryl thiodipropionate
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Melting Point

40 °C, 43 - 44 °C
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Foundational & Exploratory

Synthesis and characterization of Dilauryl thiodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Dilauryl Thiodipropionate

For Researchers, Scientists, and Drug Development Professionals

This compound (DLTDP) is a thioether and ester compound with significant applications as an antioxidant and stabilizer in various industries, including cosmetics and food packaging.[1][2] Its antioxidant properties make it a subject of interest in preventing oxidative degradation, a key consideration in the stability and shelf life of drug formulations. This technical guide provides a comprehensive overview of the synthesis and characterization of DLTDP, offering detailed experimental protocols and data analysis to support researchers and professionals in its application and development.

Synthesis of this compound

DLTDP is primarily synthesized through the direct esterification of 3,3'-thiodipropionic acid with lauryl alcohol.[3] This reaction is typically acid-catalyzed. An alternative method involves the transesterification of dimethyl thiodipropionate with lauryl alcohol.[4]

Synthesis via Direct Esterification

The direct esterification method involves the reaction of 3,3'-thiodipropionic acid and lauryl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3,3'-thiodipropionic acid (1 molar equivalent) and lauryl alcohol (2.2 molar equivalents).

  • Solvent and Catalyst: Add toluene (B28343) as an azeotropic solvent to facilitate water removal. Introduce a catalytic amount of p-toluenesulfonic acid (0.02 molar equivalents).

  • Reaction Conditions: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude DLTDP.

  • Solvent Selection: Dissolve the crude DLTDP in a minimal amount of a hot solvent, such as ethanol (B145695) or a hexane/ethanol mixture.[5][6]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the white crystalline flakes of DLTDP by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7][8]

Synthesis_of_DLTDP TDPA 3,3'-Thiodipropionic Acid Reaction Acid Catalyst (e.g., p-TsOH) Toluene, Reflux TDPA->Reaction LaurylAlcohol Lauryl Alcohol LaurylAlcohol->Reaction DLTDP This compound Reaction->DLTDP Esterification Characterization_Workflow Start Synthesized DLTDP Physical Physical Properties (Melting Point, Density) Start->Physical NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR GCMS GC-MS Analysis Start->GCMS Thermal Thermal Analysis (TGA, DSC) Start->Thermal Properties Physicochemical Properties Physical->Properties Structure Structural Confirmation NMR->Structure FTIR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity Thermal->Properties

References

Spectroscopic Analysis of Dilauryl Thiodipropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Dilauryl thiodipropionate (DLTDP), a widely used antioxidant and stabilizer. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of DLTDP, offering valuable data and experimental protocols for its characterization.

Introduction to this compound

This compound (CAS No. 123-28-4) is a diester of lauryl alcohol and 3,3'-thiodipropionic acid.[1][2] Its primary function is as a secondary antioxidant, particularly effective in scavenging hydroperoxides, thereby preventing the degradation of polymers, plastics, oils, and fats.[1][2] In the pharmaceutical and cosmetic industries, it is utilized for its stabilizing properties to protect formulations from oxidative degradation.[3][4] A thorough understanding of its spectroscopic characteristics is crucial for quality control, stability testing, and research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of DLTDP. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the lauryl chains and the thiodipropionate backbone. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).[5]

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃ [5][6]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.10t4H-O-CH₂ - (Ester)
~2.80t4H-S-CH₂ -
~2.60t4H-CH₂ -C=O
~1.60m4H-O-CH₂-CH₂ -
~1.25m36H-(CH₂ )₉-
~0.88t6H-CH₃

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃ [5][7]

Chemical Shift (ppm)Assignment
~172.0C =O (Ester)
~65.0-O-C H₂- (Ester)
~34.5-S-C H₂-
~31.9-C H₂- (Lauryl chain)
~29.6-C H₂- (Lauryl chain)
~29.5-C H₂- (Lauryl chain)
~29.3-C H₂- (Lauryl chain)
~29.2-C H₂- (Lauryl chain)
~28.6-O-CH₂-C H₂-
~25.9-C H₂-CH₂-CH₃
~22.7-C H₂-CH₃
~14.1-C H₃

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of DLTDP shows characteristic absorption bands for its ester and alkane functionalities. The spectrum can be obtained using a KBr disc or as a Nujol mull.[5]

Table 3: Characteristic IR Absorption Bands for this compound [8]

Wavenumber (cm⁻¹)IntensityAssignment
~2920StrongC-H stretch (alkane)
~2850StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1465MediumC-H bend (alkane)
~1170StrongC-O stretch (ester)

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Molecules containing chromophores, such as double or triple bonds, carbonyl groups, and aromatic rings, absorb light in the UV-Vis region.

This compound does not possess strong chromophores that absorb significantly in the 200-800 nm range. The ester carbonyl groups have a weak n→π* transition that is typically observed below 220 nm and may not be readily detectable with standard instrumentation. Therefore, UV-Vis spectroscopy is not a primary technique for the routine characterization of DLTDP.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)[5]

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in an NMR tube.[9] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.[10]

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.[10]

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm, centered around 5 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a 45-degree pulse angle.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the KBr powder to remove any moisture.

    • Weigh approximately 1-2 mg of the DLTDP sample and 100-200 mg of KBr.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the powder into the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Process the spectrum to obtain a transmittance or absorbance plot.

Alternative Procedure (Thin Film Method): [11]

  • Dissolve a small amount of DLTDP in a volatile solvent like methylene (B1212753) chloride.[11]

  • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[11]

  • Allow the solvent to evaporate, leaving a thin film of the sample on the plate.[11]

  • Mount the plate in the spectrometer and acquire the spectrum.[11]

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol, hexane, or acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of DLTDP in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find an optimal concentration where the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).[12]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.[13]

  • Spectral Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.[13]

    • Rinse the sample cuvette with the sample solution, then fill it with the solution.

    • Place the sample cuvette in the spectrophotometer.

    • Scan the sample over the desired wavelength range (e.g., 200-400 nm).

    • The resulting spectrum will show absorbance as a function of wavelength.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample DLTDP Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_UV Dissolve in Spectroscopic Solvent Sample->Prep_UV NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq UV_Acq UV-Vis Spectrophotometer Prep_UV->UV_Acq NMR_Data NMR Spectra (Chemical Shifts, Integration, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data UV_Data UV-Vis Spectrum (Absorption Maxima) UV_Acq->UV_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion UV_Data->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

Data_Interpretation_Logic cluster_interpretation Interpretation Logic Spectra ¹H NMR ¹³C NMR IR Spectrum H_NMR ¹H NMR Proton Environments (Alkyl, Ester) Spectra:n->H_NMR:f0 C_NMR ¹³C NMR Carbon Skeleton (Carbonyl, Alkyl) Spectra:n->C_NMR:f0 IR IR Spectrum Functional Groups (C=O, C-O, C-H) Spectra:s->IR:f0 Structure DLTDP Structure S(CH₂CH₂COOCH₂(CH₂)₁₀CH₃)₂ H_NMR:f1->Structure Confirms Lauryl & Propionate Protons C_NMR:f1->Structure Confirms Carbon Framework IR:f1->Structure Confirms Ester Group

Caption: Logical relationship between spectroscopic data and structural confirmation.

References

An In-depth Technical Guide to the Thermal Degradation Mechanism of Dilauryl Thiodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilauryl thiodipropionate (DLTDP) is a widely utilized secondary antioxidant in various industries, including plastics, lubricants, and cosmetics, prized for its ability to enhance thermal stability. This technical guide provides a comprehensive overview of the thermal degradation mechanism of DLTDP. While specific literature detailing the thermal decomposition pathway of DLTDP is limited, this document synthesizes information from the analysis of analogous thioether and long-chain ester compounds to propose a plausible degradation pathway. This guide also includes generalized experimental protocols for thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), key techniques for studying thermal degradation. The information presented herein is intended to be a valuable resource for researchers and professionals working with DLTDP and other sulfur-containing antioxidants.

Introduction

This compound (DLTDP), the diester of lauryl alcohol and 3,3'-thiodipropionic acid, is a thioether antioxidant. Its primary function is to decompose hydroperoxides, thus preventing oxidative degradation of materials. In various applications, DLTDP is subjected to elevated temperatures, making an understanding of its thermal stability and degradation mechanism crucial for predicting its performance and potential degradation products. When heated to decomposition, DLTDP is known to emit toxic fumes of sulfur oxides.[1] This guide will explore the proposed mechanism of its thermal breakdown.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of DLTDP is presented in Table 1.

PropertyValueReference
Molecular FormulaC30H58O4S[1]
Molecular Weight514.8 g/mol [1]
AppearanceWhite crystalline flakes with a sweetish ester-like odor
Melting Point40-42 °C
Decomposition Temperature> 275 °C[2]
SolubilityInsoluble in water; soluble in organic solvents

Proposed Thermal Degradation Mechanism

In the absence of direct studies on the thermal degradation of DLTDP, a plausible mechanism can be proposed based on the known pyrolysis behavior of thioethers and long-chain esters. The degradation is likely to proceed through a multi-step process involving both C-S bond cleavage and ester pyrolysis.

The proposed pathway, depicted in the diagram below, initiates with the homolytic cleavage of one of the carbon-sulfur bonds, which is generally the weaker point in the molecule. This is followed by a series of reactions including hydrogen abstraction, beta-scission of the ester group, and subsequent decomposition of the resulting fragments.

G cluster_0 Initiation: C-S Bond Cleavage cluster_1 Propagation & Fragmentation DLTDP This compound (C30H58O4S) Radical1 Lauryl 3-(dodecanoylthio)propanoate Radical DLTDP->Radical1 Heat (Δ) DLTDP->Radical1 Radical2 Lauryl Propionate Radical Radical1->Radical2 +H• Radical1->Radical2 Alkene 1-Dodecene Radical2->Alkene β-scission Radical2->Alkene AcidRadical Thiopropionic Acid Monolauryl Ester Radical Radical2->AcidRadical β-scission Radical2->AcidRadical SO2 Sulfur Dioxide (SO2) AcidRadical->SO2 Oxidation AcidRadical->SO2 Hydrocarbons Various Hydrocarbon Fragments AcidRadical->Hydrocarbons Further Decomposition AcidRadical->Hydrocarbons

Caption: Proposed thermal degradation pathway of this compound.

Potential Thermal Degradation Products

Based on the proposed mechanism, a variety of degradation products can be expected. Table 2 lists some of the likely products and the analytical techniques that could be used for their identification.

Potential ProductChemical FormulaLikely Identification Method
1-DodeceneC12H24Py-GC-MS
Lauryl acrylateC15H28O2Py-GC-MS
DodecanolC12H26OPy-GC-MS
Sulfur DioxideSO2Evolved Gas Analysis (EGA)-MS/FTIR
Carbon DioxideCO2Evolved Gas Analysis (EGA)-MS/FTIR
Various short-chain hydrocarbonsVariesPy-GC-MS

Experimental Protocols for Thermal Analysis

To experimentally investigate the thermal degradation of DLTDP, thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are indispensable techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics.

Generalized TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of DLTDP into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to remove any air and prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for a few minutes.

    • Heat the sample from 30 °C to 800 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve can be used to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the residual mass.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Generalized Py-GC-MS Protocol:

  • Sample Preparation: Place a small amount of DLTDP (typically 0.1-1.0 mg) into a pyrolysis sample cup.

  • Instrument Setup:

    • Insert the sample cup into the pyrolyzer, which is interfaced with the GC injector.

    • Set the pyrolysis temperature (e.g., 600 °C) and time (e.g., 10-20 seconds).

    • GC oven temperature program: e.g., hold at 50 °C for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

    • MS parameters: scan range of m/z 35-550.

  • Pyrolysis and Analysis:

    • Initiate the pyrolysis, which rapidly injects the degradation products into the GC column.

    • The separated compounds are then detected and identified by the mass spectrometer.

  • Data Analysis: Identify the individual peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST).

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Analysis & Interpretation Sample DLTDP Sample TGA TGA (Thermogravimetric Analysis) Sample->TGA PyGCMS Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) Sample->PyGCMS TGACurve Mass Loss vs. Temperature Curve TGA->TGACurve Chromatogram Chromatogram of Degradation Products PyGCMS->Chromatogram Kinetics Decomposition Kinetics (Activation Energy) TGACurve->Kinetics Products Identification of Degradation Products Chromatogram->Products Mechanism Elucidation of Degradation Mechanism Kinetics->Mechanism Products->Mechanism

Caption: General experimental workflow for studying thermal degradation.

Conclusion

While the precise, experimentally verified thermal degradation mechanism of this compound remains to be fully elucidated in scientific literature, a plausible pathway can be proposed by examining the degradation of similar chemical structures. The proposed mechanism involves an initial C-S bond scission followed by fragmentation of the ester groups, leading to the formation of various smaller molecules, including alkenes, sulfur dioxide, and other hydrocarbon fragments. The experimental protocols for TGA and Py-GC-MS outlined in this guide provide a solid foundation for researchers to investigate the thermal stability and decomposition products of DLTDP and other related antioxidants. Further research in this area is warranted to provide a more definitive understanding of the thermal degradation of this important industrial additive.

References

An In-depth Technical Guide to the Solubility of Dilauryl Thiodipropionate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauryl thiodipropionate (DLTDP) is a diester of lauryl alcohol and 3,3'-thiodipropionic acid with the chemical formula C30H58O4S. It is widely utilized as a secondary antioxidant, particularly in the stabilization of polymers such as polyolefins, ABS, and polyesters, where it acts synergistically with primary (phenolic) antioxidants to protect against thermo-oxidative degradation. Its function lies in the decomposition of hydroperoxides, which are key intermediates in the auto-oxidation cycle of organic materials. Beyond the polymer industry, DLTDP finds applications in lubricants, oils, and the cosmetic industry as a stabilizer and antioxidant.

Understanding the solubility of DLTDP in various organic solvents is paramount for its effective application, formulation, and for quality control processes. Proper solvent selection is critical for creating homogeneous blends in polymer processing, for analytical procedures, and for the formulation of cosmetic and pharmaceutical products. This technical guide provides a comprehensive overview of the solubility of DLTDP in a range of organic solvents, details a standard experimental protocol for solubility determination, and presents visual workflows for its synthesis and solubility testing.

Solubility Data

The solubility of this compound is generally high in non-polar and moderately polar organic solvents, while it is practically insoluble in water. The following table summarizes the available quantitative and qualitative solubility data for DLTDP in various organic solvents.

SolventTemperature (°C)Solubility ( g/100g of solvent)Solubility (mg/mL)Qualitative Solubility
Acetone2020[1][2]Soluble
Benzene20133[1][2]Freely Soluble
Carbon Tetrachloride20100[1][2]Freely Soluble
Petroleum Ether2040[1][2]Soluble
ChloroformNot SpecifiedSlightly Soluble[1][3]
Dimethyl Sulfoxide (DMSO)Not Specified2.86 (with heating to 60°C)[4]Soluble with heating
EthanolNot SpecifiedSoluble[5]
EtherNot SpecifiedSoluble[5]
IsopropanolNot SpecifiedSlightly Soluble (solubility increases with heat)[1][3]
TolueneNot SpecifiedSoluble[6]
Ethyl AcetateNot SpecifiedSoluble[6]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a solvent. This protocol is based on the principles outlined in the United States Pharmacopeia (USP) and OECD guidelines.

3.1 Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Glass flasks or vials with airtight stoppers

  • Constant temperature orbital shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

3.2 Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass flask containing a known volume of the organic solvent. The excess solid should be clearly visible to ensure that saturation is reached.

  • Equilibration: Tightly seal the flasks and place them in a constant temperature orbital shaker or water bath. Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After the equilibration period, allow the flasks to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle. Subsequently, centrifuge the samples to further separate the solid phase from the saturated solution.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid microparticles, filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. The filter material should be compatible with the organic solvent used.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Calculation: Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor. The results are typically expressed in g/100g of solvent, mg/mL, or other appropriate units.

Visualizations

4.1 Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of thiodipropionic acid with lauryl alcohol in the presence of an acid catalyst.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products TPA Thiodipropionic Acid DLTDP This compound TPA->DLTDP LA Lauryl Alcohol (2 eq.) LA->DLTDP Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->DLTDP Heat Heat Heat->DLTDP Water Water (2 eq.)

A simplified diagram of the synthesis of this compound.

4.2 Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

G Workflow for Shake-Flask Solubility Determination A 1. Add excess DLTDP to solvent B 2. Equilibrate at constant temperature with agitation A->B C 3. Settle and Centrifuge B->C D 4. Filter supernatant C->D E 5. Dilute the saturated solution D->E F 6. Quantify DLTDP concentration E->F G 7. Calculate Solubility F->G

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Dilauryl Thiodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Dilauryl thiodipropionate (DLTDP) is a widely utilized antioxidant and stabilizer in the pharmaceutical, cosmetic, and polymer industries. A thorough understanding of its three-dimensional molecular structure is paramount for elucidating its mechanism of action, optimizing its performance, and exploring new applications. This technical whitepaper provides a comprehensive overview of the methodologies involved in the crystal structure analysis of DLTDP. While a definitive crystal structure for DLTDP is not publicly available at the time of this publication, this guide outlines the complete experimental and computational workflow that would be employed for such a determination, from crystal growth to final structure validation.

Introduction

This compound (DLTDP) is a thioether and a diester of thiodipropionic acid, recognized for its efficacy as a secondary antioxidant.[1][2] It functions by decomposing hydroperoxides, thus preventing the oxidative degradation of materials.[3] Although its chemical properties and applications are well-documented, a detailed understanding of its solid-state conformation and intermolecular interactions, which can be provided by single-crystal X-ray diffraction, remains elusive.

This guide serves as a detailed protocol for researchers aiming to elucidate the crystal structure of DLTDP or similar long-chain organic molecules. The methodologies described herein represent the gold standard in modern crystallography.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals.

Crystal Growth of this compound

Obtaining a single crystal of sufficient size and quality is often the most challenging step.[4] Given that DLTDP is a white crystalline solid at room temperature,[5][6] solution-based crystallization methods are most appropriate.

Methodologies:

  • Slow Evaporation: A nearly saturated solution of DLTDP in a suitable solvent (e.g., isopropanol, ethanol, or acetone) is prepared.[7] The solution is placed in a clean vial, covered loosely to allow for slow solvent evaporation over several days to weeks.[8] This gradual increase in concentration can lead to the formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves dissolving DLTDP in a "good" solvent and placing this solution in a sealed container with a vial of a "poor" solvent (an anti-solvent) in which DLTDP is insoluble.[6] The vapor of the anti-solvent slowly diffuses into the DLTDP solution, reducing its solubility and promoting crystallization.[7] Common solvent/anti-solvent pairs for organic molecules include chloroform/hexane or THF/pentane.[7]

  • Slow Cooling: A saturated solution of DLTDP is prepared in a suitable solvent at an elevated temperature.[9] The solution is then allowed to cool down slowly and undisturbed. As the temperature decreases, the solubility of DLTDP drops, leading to supersaturation and subsequent crystal growth.[8] This can be achieved by placing the heated solution in a Dewar flask with warm water to ensure a slow cooling rate.[8]

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head for X-ray diffraction analysis.[10][11]

Workflow:

  • Crystal Mounting: A selected crystal is mounted on a loop using a cryo-protectant oil and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage.[11]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[12] The crystal is rotated, and a series of diffraction images are collected by a detector.[4][12] Each image captures the diffraction pattern from a specific crystal orientation. A complete dataset usually requires a rotation of over 180 degrees.[12]

  • Data Processing: The collected images are processed to determine the unit cell dimensions and space group symmetry. The intensities of the thousands of measured reflections are integrated, scaled, and merged to produce a final reflection file.[4]

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the molecular structure.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map reveals the positions of the atoms in the crystal structure.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[3]

  • Validation: The final structure is validated using various crystallographic metrics and software tools to ensure its chemical and geometric sensibility.

Data Presentation

A successful crystal structure analysis of this compound would yield a set of quantitative data that precisely describes the molecule's solid-state structure. The following tables illustrate the typical format for presenting such data.

Table 1: Crystal Data and Structure Refinement Details for DLTDP (Hypothetical)

ParameterValue (Example)
Empirical formulaC₃₀H₅₈O₄S
Formula weight514.84
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 8.456(3) Å, β = 98.76(5)°
c = 35.678(12) Å, γ = 90°
Volume3012.3(18) ų
Z (molecules per cell)4
Density (calculated)1.134 Mg/m³
Absorption coefficient0.15 mm⁻¹
F(000)1152
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.5° to 28.0°
Reflections collected15890
Independent reflections6875 [R(int) = 0.045]
Completeness to theta99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params6875 / 0 / 325
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.052, wR₂ = 0.135
R indices (all data)R₁ = 0.068, wR₂ = 0.148
Largest diff. peak/hole0.45 and -0.38 e.Å⁻³

Table 2: Selected Bond Lengths and Angles for DLTDP (Hypothetical)

Bond/AngleLength (Å) / Degrees (°)
S1 - C151.815(3)
S1 - C161.812(3)
O1 = C141.205(4)
O2 - C141.338(4)
O2 - C171.462(4)
C15 - S1 - C16104.5(2)
O1 - C14 - O2123.8(3)
O1 - C14 - C13125.1(3)
O2 - C14 - C13111.1(3)

Mandatory Visualizations

Diagrams are essential for representing complex workflows and relationships in a clear and concise manner.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination start DLTDP Powder growth Crystal Growth (e.g., Slow Evaporation) start->growth selection Select Single Crystal (~0.2 mm) growth->selection mount Mount Crystal & Cryo-cool selection->mount diffraction X-ray Diffraction (Data Collection) mount->diffraction processing Data Processing (Integration & Scaling) diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation & CIF Generation refinement->validation end Final Crystal Structure validation->end

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

The crystal structure analysis of this compound, while not yet publicly reported, is achievable through standard crystallographic techniques. This guide provides the necessary theoretical and practical framework for researchers to undertake such a study. Elucidating the precise three-dimensional structure of DLTDP will provide invaluable insights into its conformational preferences, intermolecular interactions, and ultimately, its function as an antioxidant. This knowledge can pave the way for the rational design of more effective stabilizers and novel materials with tailored properties for the pharmaceutical and chemical industries.

References

Quantum Chemical Insights into the Antioxidant Activity of Dilauryl Thiodipropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilauryl thiodipropionate (DLTDP) is a widely utilized secondary antioxidant, crucial for the stabilization of polymeric materials, oils, and fats against oxidative degradation. Its efficacy is particularly noted in synergistic combination with primary antioxidants. Despite its extensive industrial use, a detailed understanding of its antioxidant mechanisms at a molecular level, derived from first-principles calculations, remains limited in publicly accessible literature. This technical guide provides a comprehensive theoretical framework for the quantum chemical investigation of DLTDP's antioxidant activity. It outlines detailed computational protocols, proposes plausible reaction mechanisms for its function as a hydroperoxide decomposer and a synergist, and presents illustrative quantitative data in a structured format. This document serves as a roadmap for researchers to apply computational chemistry techniques to elucidate the structure-activity relationships of DLTDP and similar thioether-based antioxidants, thereby facilitating the design of more potent and targeted stabilizer systems.

Introduction

Oxidative degradation is a critical factor limiting the lifespan and performance of a wide range of materials, including plastics, rubbers, and lubricants. This process, initiated by factors such as heat, light, and mechanical stress, involves the formation of highly reactive free radicals that propagate chain reactions, leading to material deterioration. Antioxidants are chemical compounds that inhibit these oxidation processes. They are broadly classified into primary (chain-breaking) and secondary (preventive) antioxidants.

This compound (DLTDP), with the chemical structure dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate, is a prominent example of a secondary antioxidant.[1] Its primary role is not to directly scavenge free radicals, but to decompose hydroperoxides (ROOH), which are key intermediates in the autoxidation cycle, into non-radical, stable products.[1] By eliminating hydroperoxides, DLTDP prevents their decomposition into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, thus effectively breaking the degradation cycle.

Furthermore, DLTDP is known to exhibit a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols.[2] This synergy is believed to arise from the ability of the thioether in DLTDP to regenerate the phenolic antioxidant after it has been consumed in the radical scavenging process.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the mechanisms of antioxidant action.[3] These methods allow for the detailed investigation of reaction pathways, the calculation of thermodynamic and kinetic parameters, and the identification of key molecular descriptors that govern antioxidant efficacy. This guide outlines a theoretical and computational approach to thoroughly investigate the antioxidant activity of DLTDP.

Proposed Antioxidant Mechanisms of DLTDP

Based on the known chemistry of thioethers and secondary antioxidants, two primary mechanisms are proposed for DLTDP's activity: hydroperoxide decomposition and synergistic regeneration of primary antioxidants.

Hydroperoxide Decomposition

The core function of DLTDP is the non-radical decomposition of hydroperoxides. This process is thought to proceed through the oxidation of the sulfur atom in the thioether linkage. The reaction likely involves a series of oxidation steps, converting the sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone, with the concomitant reduction of the hydroperoxide to an alcohol.

A proposed logical workflow for investigating this mechanism is as follows:

hydroperoxide_decomposition_workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DLTDP DLTDP (Sulfide) TS1 Transition State 1 DLTDP->TS1 + ROOH ROOH Hydroperoxide (ROOH) ROOH->TS1 Sulfoxide DLTDP-Sulfoxide TS1->Sulfoxide ROH Alcohol (ROH) TS1->ROH TS2 Transition State 2 Sulfoxide->TS2 + ROOH ROH->TS2 Sulfone DLTDP-Sulfone TS2->Sulfone ROH2 Alcohol (ROH) TS2->ROH2

Proposed workflow for hydroperoxide decomposition by DLTDP.
Synergy with Primary Antioxidants

DLTDP exhibits strong synergism with primary antioxidants like hindered phenols. The proposed mechanism involves the regeneration of the phenol (B47542) from its phenoxyl radical by the thioether of DLTDP. This process allows the primary antioxidant to scavenge multiple free radicals, enhancing its overall effectiveness.

A signaling pathway illustrating this synergistic interaction is presented below:

synergistic_pathway ROO Peroxyl Radical (ROO•) Phenol Phenolic Antioxidant (ArOH) ROO->Phenol Radical Scavenging ROOH Hydroperoxide (ROOH) ROO->ROOH Phenoxyl Phenoxyl Radical (ArO•) Phenol->Phenoxyl Phenoxyl->Phenol DLTDP DLTDP (Sulfide) Phenoxyl->DLTDP Regeneration DLTDP_radical DLTDP Radical Cation (S•+) DLTDP->DLTDP_radical

Synergistic antioxidant mechanism of DLTDP with a phenolic antioxidant.

Detailed Computational Protocols

To quantitatively assess the proposed antioxidant mechanisms of DLTDP, the following computational protocols are recommended.

Software and Level of Theory
  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

  • Method: Density Functional Theory (DFT) is a suitable and widely used method for such studies. The B3LYP functional is a common choice that provides a good balance of accuracy and computational cost for antioxidant studies.[4]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide sufficient flexibility for describing the electronic structure.[5]

  • Solvent Effects: To simulate realistic conditions, solvent effects should be included using a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model. The choice of solvent (e.g., a non-polar solvent like heptane (B126788) to mimic a polymer matrix, or a more polar solvent for other applications) should be justified based on the intended application.

Geometry Optimization and Frequency Calculations

All molecular structures, including reactants, intermediates, transition states, and products, should be fully optimized without any symmetry constraints. Following optimization, frequency calculations should be performed to:

  • Confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies).

  • Verify that transition state structures have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Obtain thermochemical data such as zero-point vibrational energies (ZPVE), thermal corrections, and entropies to calculate enthalpies and Gibbs free energies at a standard temperature (e.g., 298.15 K).

Calculation of Key Quantum Chemical Descriptors

The following descriptors are crucial for evaluating the antioxidant potential of DLTDP:

  • Bond Dissociation Enthalpy (BDE): BDE is a key indicator of the ability of a molecule to donate a hydrogen atom. For DLTDP, the BDEs of the C-H bonds alpha to the sulfur atom are of particular interest. BDE is calculated as: BDE = H(R•) + H(H•) - H(RH) where H(R•), H(H•), and H(RH) are the calculated enthalpies of the resulting radical, a hydrogen atom, and the parent molecule, respectively.

  • Ionization Potential (IP): IP represents the energy required to remove an electron from a molecule, which is relevant for electron transfer mechanisms. The adiabatic IP can be calculated as: IP = H(M•+) - H(M) where H(M•+) and H(M) are the enthalpies of the radical cation and the neutral molecule, respectively.

  • Reaction Enthalpies (ΔH): The enthalpies of the proposed reaction steps in the hydroperoxide decomposition and synergistic pathways should be calculated to determine their thermodynamic feasibility. For a generic reaction A + B → C + D, the reaction enthalpy is calculated as: ΔH = [H(C) + H(D)] - [H(A) + H(B)]

  • Activation Energies (Ea): The energy barriers for the proposed reactions can be determined by locating the transition state structures and calculating the difference in energy between the transition state and the reactants.

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Illustrative Thermodynamic Descriptors for DLTDP
DescriptorGas Phase (kcal/mol)Heptane (kcal/mol)
BDE (α-C-H) 85.084.5
Adiabatic IP 180.0175.0
HOMO Energy (eV) -6.5-6.3
LUMO Energy (eV) 1.21.3
HOMO-LUMO Gap (eV) 7.77.6

Note: The values in this table are illustrative and represent plausible data based on general values for similar thioether compounds. Actual values must be obtained through rigorous quantum chemical calculations as described in the protocol.

Table 2: Illustrative Reaction Enthalpies for Proposed Mechanisms
ReactionΔH (kcal/mol)
DLTDP + ROOH → DLTDP-Sulfoxide + ROH -40.0
DLTDP-Sulfoxide + ROOH → DLTDP-Sulfone + ROH -35.0
ArO• + DLTDP → ArOH + DLTDP•+ -10.0

Note: The values in this table are illustrative and represent thermodynamically favorable reactions. Actual values will depend on the specific hydroperoxide (ROOH) and phenolic antioxidant (ArOH) considered in the calculations.

Conclusion

This technical guide provides a comprehensive theoretical framework for the in-depth investigation of the antioxidant activity of this compound using quantum chemical methods. By following the detailed computational protocols, researchers can elucidate the precise molecular mechanisms of its action, both as a hydroperoxide decomposer and as a synergistic partner for primary antioxidants. The quantitative data generated from such studies, presented in a clear and structured manner, will be invaluable for understanding the structure-activity relationships of thioether-based antioxidants and for the rational design of new and improved stabilizer systems for a wide range of industrial applications. The proposed workflows and pathways, visualized using Graphviz, offer a clear conceptual basis for these computational investigations.

References

An In-depth Technical Guide to the Determination of Dilauryl Thiodipropionate Melting Point and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the melting point and purity of Dilauryl thiodipropionate (DLTDP), a widely used antioxidant in various industries, including pharmaceuticals and cosmetics. This document outlines detailed experimental protocols and data presentation to assist researchers in accurate analysis.

Physicochemical Properties of this compound

This compound is a white, crystalline solid with a characteristically sweet, ester-like odor.[1][2] It is insoluble in water but soluble in many organic solvents.[1][2] Its primary function is as an antioxidant, preventing degradation of products due to oxidation.[3]

Melting Point

The melting point of a substance is a critical physical property for its identification and characterization. For this compound, the established melting point range is a key indicator of its purity.

Purity

The purity of this compound is crucial for its efficacy and safety in final product formulations. Several analytical techniques can be employed to determine its purity, each with its own advantages in terms of sensitivity, specificity, and complexity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the melting point and purity of this compound based on established analytical methods.

ParameterValue/RangeMethod of DeterminationReference(s)
Melting Point 40 - 42 °CCapillary Method[3][4]
Solidification Point Not below 40 °CNot Specified[1]
Purity (Assay) ≥ 99.0%Titrimetry[1]
Purity (Assay) 95.6% - 99.3%RP-HPLC[5]
Acidity (as thiodipropionic acid) ≤ 0.2%Titration[1]

Experimental Protocols

This section provides detailed methodologies for the determination of the melting point and purity of this compound.

Determination of Melting Point (Capillary Method)

This protocol describes the standard capillary method for determining the melting point range of this compound.

Apparatus:

  • Melting point apparatus with a heating bath and a calibrated thermometer or digital temperature sensor.

  • Capillary tubes (sealed at one end).

  • Mortar and pestle.

Procedure:

  • Sample Preparation: Finely powder a small amount of the this compound sample using a mortar and pestle.

  • Capillary Tube Filling: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample at a rate of approximately 10°C per minute initially.

  • Observation: As the temperature approaches the expected melting point (around 35°C), reduce the heating rate to 1-2°C per minute.

  • Melting Range Determination: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Reporting: The melting point is reported as a range.

Determination of Purity

The following protocols detail three distinct methods for assessing the purity of this compound.

This method, adapted from the Joint FAO/WHO Expert Committee on Food Additives (JECFA), determines the percentage of this compound through a redox titration.[1]

Reagents:

  • Acetic acid, glacial.

  • Ethanol, 95%.

  • Hydrochloric acid, concentrated.

  • p-Ethoxychrysoidine indicator solution.

  • 0.1 N Bromide-Bromate solution, standardized.

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.700 g of the this compound sample.

  • Dissolution: Transfer the sample to a 250-mL Erlenmeyer flask. Add 100 mL of glacial acetic acid and 50 mL of ethanol. Gently heat the mixture until the sample is completely dissolved.[1]

  • Titration Setup: Add 3 mL of concentrated hydrochloric acid and 4 drops of p-ethoxychrysoidine indicator solution to the flask.[1]

  • Titration: Immediately titrate with the standardized 0.1 N Bromide-Bromate solution. As the endpoint is approached (indicated by a pink color), add 4 more drops of the indicator. Continue the titration dropwise until the color changes from red to a pale yellow.[1]

  • Blank Determination: Perform a blank titration using the same quantities of reagents but without the sample.

  • Calculation: Calculate the percentage of this compound using the following formula:

    Where:

    • V_sample = Volume of Bromide-Bromate solution used for the sample (mL)

    • V_blank = Volume of Bromide-Bromate solution used for the blank (mL)

    • N = Normality of the Bromide-Bromate solution

    • 25.74 = a factor where each mL of 0.1 N bromide-bromate is equivalent to 25.74 mg of C30H58O4S.[1]

    • W = Weight of the sample (mg)

    Note: The thiodipropionic acid content, determined by a separate acidity test, should be subtracted from the result to obtain the final percentage of this compound.[1]

This method involves the hydrolysis of this compound to lauryl alcohol, which is then quantified by gas chromatography.[6]

Apparatus:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for the analysis of fatty alcohols (e.g., DB-5ms or equivalent).

  • Autosampler.

  • Standard laboratory glassware.

Reagents:

  • 5 N Methanolic solution of potassium hydroxide.

  • Lauryl alcohol, analytical standard.

  • Internal standard (e.g., n-octadecane).

  • Chloroform (B151607), HPLC grade.

Procedure:

  • Hydrolysis: Accurately weigh a known amount of the this compound sample and transfer it to a reaction vial. Add a specific volume of 5 N methanolic potassium hydroxide. Seal the vial and heat to induce hydrolysis.

  • Extraction: After cooling, add water and chloroform to the reaction mixture. Shake vigorously and allow the layers to separate. Collect the chloroform layer containing the lauryl alcohol. Repeat the extraction process for quantitative recovery.

  • Internal Standard Addition: Add a known amount of the internal standard solution to the combined chloroform extracts.

  • GC Analysis:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 280°C.

      • Hold: 5 minutes at 280°C.

    • Injection Volume: 1 µL.

  • Calibration: Prepare a series of calibration standards containing known concentrations of lauryl alcohol and the internal standard. Analyze these standards under the same GC conditions.

  • Quantification: Determine the concentration of lauryl alcohol in the sample by comparing its peak area ratio to the internal standard with the calibration curve. Calculate the purity of the original this compound sample based on the stoichiometry of the hydrolysis reaction.

This method utilizes reverse-phase HPLC with a differential refractivity detector to directly quantify this compound.[5]

Apparatus:

  • HPLC system with a pump, autosampler, column oven, and a Differential Refractivity Detector (RID).

  • Symmetry C18 column (or equivalent).

  • Data acquisition and processing software.

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water in a ratio of 98:2 (v/v).[5] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound standard in the mobile phase. From this stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to a known volume.

  • HPLC Analysis:

    • Column: Symmetry C18.[5]

    • Mobile Phase: Methanol:Water (98:2).[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Differential Refractivity Detector (RID).[5]

    • Injection Volume: 20 µL.

  • Calibration: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the sample solution and determine the concentration of this compound from the calibration curve. Calculate the purity of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the melting point and purity of this compound.

G Workflow for Analysis of this compound cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Purity Determination Sample DLTDP Sample MP_Prep Powder Sample Sample->MP_Prep Purity_Prep Accurately Weigh Sample Sample->Purity_Prep MP_Analysis Capillary Method Analysis MP_Prep->MP_Analysis MP_Result Melting Point Range MP_Analysis->MP_Result Titration Titrimetry Purity_Prep->Titration GC Gas Chromatography Purity_Prep->GC HPLC HPLC Purity_Prep->HPLC Purity_Result Purity (%) Titration->Purity_Result GC->Purity_Result HPLC->Purity_Result

References

Olfactory Characteristics of High-Purity Dilauryl Thiodipropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilauryl thiodipropionate (DLTDP) is a widely utilized antioxidant in the food, cosmetics, and pharmaceutical industries. While primarily valued for its stabilizing properties, its olfactory characteristics are of significant interest, particularly in applications where odor can impact the final product's sensory profile. This technical guide provides an in-depth analysis of the olfactory properties of high-purity DLTDP, including its general scent profile, the influence of potential impurities, and standardized methodologies for its sensory and instrumental evaluation.

Introduction

This compound (CAS No. 123-28-4) is the diester of lauryl alcohol and 3,3'-thiodipropionic acid.[1] It presents as a white crystalline solid and is valued for its function as a secondary antioxidant, effectively inactivating hydroperoxides. While some sources describe it as odorless, high-purity DLTDP is generally characterized by a faint, sweetish, ester-like scent.[1][2][3][4][5] Understanding and controlling these olfactory characteristics is crucial for its application in sensitive products.

Olfactory Profile of High-Purity this compound

The olfactory profile of high-purity DLTDP is subtle. The dominant notes are generally described as sweet and ester-like. However, sensory panel evaluations have revealed a more complex profile with a variety of descriptors being used. It is noteworthy that a significant percentage of assessors also describe the compound as odorless, which may be attributable to the high molecular weight and low volatility of DLTDP, as well as potential anosmia in some individuals to this specific compound.

Qualitative Olfactory Data

The following table summarizes the common olfactory descriptors associated with high-purity this compound.

Odor DescriptorReported Frequency/DescriptionSource(s)
SweetFrequently reported as a primary characteristic.[4][6][4][6]
Ester-likeA common descriptor for its overall scent profile.[1][3][5][1][3][5]
FattyA noticeable characteristic in some evaluations.[6][6]
OilyOften associated with the fatty note.[6][6]
WaxyA descriptor that may relate to its physical form and low volatility.[6][6]
FruityA subtle, sweet note perceived by some.[6][6]
PeachA more specific fruity descriptor.[6][6]
OdorlessA significant finding, indicating its subtle nature.[6][6]
Quantitative Olfactory Data

As of the latest literature review, specific odor detection and recognition thresholds for high-purity this compound have not been published in peer-reviewed journals. The determination of these values would require dedicated sensory analysis studies.

Influence of Impurities on Olfactory Characteristics

The manufacturing process of DLTDP involves the esterification of thiodipropionic acid with lauryl alcohol. Residual starting materials or by-products can significantly impact the final olfactory profile.

  • Thiodipropionic Acid: This precursor is described as having a slight characteristic odor.[2] Its presence as an impurity could introduce subtle acidic or sulfur-related off-notes.

  • Lauryl Alcohol: As a fatty alcohol, lauryl alcohol possesses a characteristic fatty, waxy, and slightly floral odor. Incomplete esterification can lead to its presence in the final product, contributing to these specific notes.

  • Oxidation Products: As an antioxidant, DLTDP can oxidize over time, especially under improper storage conditions. The resulting oxidation products may have distinct olfactory characteristics, although these have not been well-documented.

Experimental Protocols

The following are detailed methodologies for the sensory and instrumental analysis of the olfactory characteristics of high-purity this compound. These protocols are based on established best practices for flavor and fragrance analysis.

Sensory Evaluation: Descriptive Analysis

This protocol outlines a method for a trained sensory panel to identify and quantify the olfactory attributes of DLTDP.

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their olfactory acuity, ability to describe scents, and consistency.

    • Train panelists with a range of reference odorants relevant to the expected profile of DLTDP (e.g., sweet, waxy, fatty, fruity esters).

    • Develop a consensus vocabulary for the olfactory attributes of DLTDP.

  • Sample Preparation:

    • Dissolve high-purity DLTDP in an appropriate odorless solvent (e.g., mineral oil, propylene (B89431) glycol) at a concentration of 1% w/w.

    • Present 10 mL of the solution in coded, capped glass vials.

    • Include a blank solvent sample as a control.

  • Evaluation Procedure:

    • Allow samples to equilibrate to room temperature (22 ± 1°C) for at least one hour before evaluation.

    • Panelists should evaluate the samples in a well-ventilated, odor-free environment.

    • Instruct panelists to uncap one vial at a time, sniff the headspace, and rate the intensity of each agreed-upon descriptor on a 15-point scale (where 0 = not perceptible and 15 = extremely strong).

    • Provide a 30-second rest period between samples to prevent olfactory fatigue.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Calculate the mean intensity for each descriptor.

    • Use statistical analysis (e.g., ANOVA) to determine significant differences between samples or to assess panel performance.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to separate and identify individual volatile compounds that contribute to the overall aroma of a sample.

  • Sample Preparation:

    • Prepare a solution of high-purity DLTDP in a volatile, odorless solvent (e.g., dichloromethane) at a concentration of 1000 ppm.

    • For analysis of potential impurities, a headspace extraction technique such as Solid Phase Microextraction (SPME) can be employed.

  • GC-O System and Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless injection at 250°C.

    • Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 280°C (hold 10 min).

    • Effluent Split: The column effluent is split 1:1 between a Flame Ionization Detector (FID) and the heated olfactometry port.

    • Olfactometry Port: Maintained at 250°C, with a humidified air stream delivered to the sniffing cone.

  • Olfactometry Procedure:

    • A trained assessor sniffs the effluent from the olfactometry port throughout the GC run.

    • The assessor records the retention time, duration, and a descriptor for each detected odor event using specialized software.

    • To obtain semi-quantitative data, Aroma Extract Dilution Analysis (AEDA) can be performed, where the sample is serially diluted and re-analyzed until no odors are detected. The highest dilution at which an odorant is detected is its flavor dilution (FD) factor.

  • Compound Identification:

    • Tentative identification of odor-active compounds is based on their retention indices and odor descriptors.

    • Confirmation is achieved by GC-Mass Spectrometry (GC-MS) analysis under the same chromatographic conditions and by comparison with authentic reference standards.

Visualizations

sensory_evaluation_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis sample_prep Sample Preparation (DLTDP in Solvent) sensory_booth Sensory Booth Evaluation sample_prep->sensory_booth panelist_training Panelist Training & Vocabulary Development panelist_training->sensory_booth data_recording Data Recording (Intensity Ratings) sensory_booth->data_recording stat_analysis Statistical Analysis (ANOVA) data_recording->stat_analysis report Final Report & Profile stat_analysis->report

Figure 1: Workflow for the sensory evaluation of this compound.

gco_workflow cluster_detection Detection sample_prep Sample Preparation (DLTDP in Solvent) gc_separation GC Separation sample_prep->gc_separation fid FID gc_separation->fid Split olfactometry Olfactometry (Human Assessor) gc_separation->olfactometry Split ms Mass Spectrometry gc_separation->ms data_analysis Data Analysis (Retention Index, Descriptors) fid->data_analysis olfactometry->data_analysis compound_id Compound Identification ms->compound_id data_analysis->compound_id final_report Final Aroma Profile compound_id->final_report

Figure 2: Experimental workflow for GC-Olfactometry analysis of DLTDP.

Conclusion

High-purity this compound possesses a subtle, sweet, ester-like olfactory profile. However, the presence of residual starting materials from its synthesis can introduce undesirable off-notes. For applications in olfactorily sensitive products, stringent quality control of DLTDP is essential. The detailed sensory and instrumental protocols provided in this guide offer a robust framework for the comprehensive evaluation of the olfactory characteristics of DLTDP, enabling researchers and developers to ensure the sensory quality of their final products. Further research is warranted to establish quantitative odor thresholds for DLTDP to provide a more complete understanding of its sensory impact.

References

An In-depth Technical Guide to the Biodegradation Pathway of Dilauryl Thiodipropionate in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dilauryl thiodipropionate (DLTDP) is a synthetic antioxidant and stabilizer used in various industrial applications. Its environmental fate, particularly its biodegradation in soil, is of significant interest. This technical guide synthesizes the current understanding of the DLTDP biodegradation pathway in soil, drawing upon available data from related compounds and metabolic studies in other biological systems. While a complete and detailed pathway in soil is not yet fully elucidated in scientific literature, this document presents a scientifically grounded, hypothetical pathway. It also provides an overview of the experimental methodologies required to formally investigate this process and summarizes the limited quantitative data available.

Introduction

This compound (DLTDP) is a dialkyl ester of thiodipropionic acid. Due to its antioxidant properties, it is utilized in polymers, oils, and fats. The introduction of DLTDP into the environment necessitates a thorough understanding of its persistence, mobility, and ultimate fate. Biodegradation is anticipated to be a primary mechanism for its removal from soil ecosystems. This guide outlines the probable metabolic sequence of DLTDP degradation by soil microorganisms.

Physicochemical Properties and Environmental Fate

DLTDP is characterized by its low water solubility and high octanol-water partition coefficient, which suggests it will strongly adsorb to soil organic matter. This is supported by an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 9x10^6, indicating that DLTDP is expected to have no mobility in soil[1]. Volatilization from moist soil surfaces is not considered a significant fate process[1]. Given its strong adsorption to soil, biodegradation by soil microorganisms is a critical pathway for its environmental degradation[1]. One predictive model suggests a soil half-life of 30 days[2].

Proposed Biodegradation Pathway of DLTDP in Soil

Based on metabolic data from animal studies and the microbial metabolism of related compounds, a multi-step biodegradation pathway for DLTDP in soil is proposed. The pathway likely proceeds through initial hydrolysis followed by the degradation of the resulting core structures.

Step 1: Hydrolysis of Ester Bonds

The initial and most critical step in the biodegradation of DLTDP is the hydrolysis of its two ester linkages by microbial esterases. This enzymatic cleavage is supported by evidence from animal metabolism studies where ingested DLTDP is hydrolyzed and excreted as thiodipropionic acid (TDPA)[2][3]. This reaction yields one molecule of thiodipropionic acid and two molecules of lauryl alcohol.

DLTDP_Hydrolysis DLTDP This compound TDPA Thiodipropionic acid DLTDP->TDPA Hydrolysis (Esterases) Lauryl_Alcohol Lauryl Alcohol (2 molecules) DLTDP->Lauryl_Alcohol Hydrolysis (Esterases)

Caption: Initial hydrolysis of DLTDP in soil.

Step 2: Degradation of Thiodipropionic Acid (TDPA)

Following hydrolysis, the resulting TDPA is expected to be further metabolized by soil microorganisms. Studies on the bacterium Variovorax paradoxus have shown that it can utilize 3,3'-thiodipropionate as a sole carbon and energy source by cleaving it into 3-mercaptopropionate (B1240610) (3MP)[4]. It is plausible that a similar cleavage occurs in the soil environment.

The subsequent metabolism of 3MP likely proceeds through pathways that handle short-chain fatty acids and sulfur-containing compounds, ultimately leading to intermediates of central metabolism, such as acetyl-CoA and succinyl-CoA.

TDPA_Degradation TDPA Thiodipropionic acid Three_MP 3-Mercaptopropionate TDPA->Three_MP Cleavage Central_Metabolism Central Metabolism (e.g., Acetyl-CoA, Succinyl-CoA) Three_MP->Central_Metabolism Further Degradation

Caption: Proposed degradation of Thiodipropionic acid.

Step 3: Degradation of Lauryl Alcohol

Lauryl alcohol, a 12-carbon fatty alcohol, is readily biodegradable by a wide range of soil microorganisms. The degradation pathway typically involves the oxidation of the alcohol to the corresponding aldehyde (lauraldehyde) and then to the carboxylic acid (lauric acid) by alcohol and aldehyde dehydrogenases, respectively. Lauric acid then enters the well-established beta-oxidation pathway, where it is sequentially shortened by two-carbon units to yield acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.

Lauryl_Alcohol_Degradation Lauryl_Alcohol Lauryl Alcohol Lauric_Acid Lauric Acid Lauryl_Alcohol->Lauric_Acid Oxidation Beta_Oxidation Beta-Oxidation Lauric_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Mineralization CO2 + H2O TCA_Cycle->Mineralization

Caption: Degradation pathway of Lauryl Alcohol.

Quantitative Data on DLTDP Biodegradation

Quantitative data specifically on the biodegradation of DLTDP in soil is scarce in the published literature. The available information is largely based on studies in other media or on predictions.

ParameterValueConditionsSource
Biodegradation 57% of Theoretical BOD2 weeks, activated sludge[1]
Predicted Half-life in Soil 30 daysNot specified[2]

Experimental Protocols for Studying DLTDP Biodegradation in Soil

To definitively elucidate the biodegradation pathway and kinetics of DLTDP in soil, standardized experimental protocols should be employed. The following outlines a general workflow based on established methods for studying the aerobic and anaerobic metabolism of substances in soil.

5.1. Aerobic Soil Metabolism Study

This type of study aims to determine the rate of DLTDP degradation and identify its transformation products under aerobic conditions.

Methodology:

  • Soil Selection and Preparation: Collect and characterize a representative soil sample (e.g., texture, pH, organic carbon content, microbial biomass). Sieve the soil and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application: Apply radiolabeled ([¹⁴C]) DLTDP uniformly to the soil samples at a concentration relevant to its expected environmental loading.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) in a system that allows for the trapping of evolved [¹⁴C]CO₂ and volatile organic compounds.

  • Sampling and Analysis: At predetermined time intervals, sacrifice replicate samples for analysis. Extract the soil using appropriate solvents to separate the parent DLTDP and its metabolites. Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification. The non-extractable residues can also be quantified.

  • Data Analysis: Determine the dissipation time for 50% and 90% of the applied DLTDP (DT₅₀ and DT₉₀ values). Characterize and quantify the formation and decline of major metabolites.

Aerobic_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Characterization Spiking Application of [14C]DLTDP Soil_Collection->Spiking Incubation Aerobic Incubation (Controlled Temperature & Moisture) Spiking->Incubation Trapping Trapping of Volatiles & CO2 Incubation->Trapping Extraction Solvent Extraction Incubation->Extraction Analysis HPLC & LC-MS Analysis Extraction->Analysis Quantification Quantification of Parent, Metabolites, & Non-extractables Analysis->Quantification

Caption: Workflow for an aerobic soil metabolism study.

5.2. Anaerobic Soil Metabolism Study

This study is important for understanding the fate of DLTDP in saturated or flooded soil environments where oxygen is limited.

Methodology:

  • Establishment of Anaerobic Conditions: Following the application of [¹⁴C]DLTDP as in the aerobic study, incubate the soil samples under aerobic conditions for a short period (e.g., 24-48 hours) to allow for the initial distribution of the substance. Then, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen or argon) to establish and maintain anaerobic conditions.

  • Incubation and Sampling: Incubate the anaerobic systems in the dark at a constant temperature. Sampling and analysis of the soil and aqueous phases are conducted at various time points, similar to the aerobic study.

  • Analysis: The analytical procedures are similar to the aerobic study, focusing on the identification and quantification of DLTDP and its transformation products under anaerobic conditions.

Conclusion

While direct and detailed experimental data on the biodegradation of this compound in soil is limited, a scientifically plausible pathway can be proposed. This pathway involves an initial hydrolysis to thiodipropionic acid and lauryl alcohol, followed by the subsequent degradation of these intermediates by soil microorganisms into compounds that can enter central metabolic pathways, and ultimately be mineralized. The provided experimental workflows offer a roadmap for future research to validate this proposed pathway, generate crucial quantitative data on degradation kinetics, and identify the key microbial players involved in the environmental fate of DLTDP. Such studies are essential for a comprehensive environmental risk assessment of this compound.

References

Methodological & Application

Application Note: Quantification of Dilauryl Thiodipropionate in Polymer Matrix using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the quantification of Dilauryl thiodipropionate (DLTDP), a widely used antioxidant, in a polymer matrix. The protocol employs a solvent extraction technique followed by analysis using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method is suitable for quality control and stability testing in industrial and research settings, providing reliable and reproducible results for researchers, scientists, and professionals in polymer and drug development fields.

Introduction

This compound (DLTDP) is a secondary thioether antioxidant commonly incorporated into various polymers, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), to protect them from thermal-oxidative degradation during processing and end-use. It acts as a hydroperoxide decomposer, synergistically working with primary antioxidants to enhance the long-term stability of the material. Accurate quantification of DLTDP is crucial for ensuring the quality and performance of the final polymer product. High-Performance Liquid Chromatography (HPLC) with UV detection offers a specific, sensitive, and reliable method for this purpose. This document provides a comprehensive protocol for the extraction and subsequent quantification of DLTDP in a polymer matrix.

Experimental Protocol

Sample Preparation: Accelerated Solvent Extraction (ASE)

This protocol utilizes Accelerated Solvent Extraction (ASE) for the efficient extraction of DLTDP from the polymer matrix.

Materials:

  • Polymer sample (e.g., pellets, film)

  • Diatomaceous earth

  • Acetonitrile (B52724) (HPLC grade)

  • DLTDP reference standard

  • Class A volumetric flasks

  • ASE system and extraction cells

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Sample Preparation: Cryogenically grind the polymer sample to a fine powder to maximize the surface area for extraction. If cryogenic grinding is not available, cut the sample into small pieces (approx. 0.5 cm x 0.5 cm).

  • Cell Loading: Mix 0.5 g of the ground polymer sample with approximately 4.0 g of diatomaceous earth. Load the mixture into an appropriate-sized ASE extraction cell. Fill the remaining void space in the cell with diatomaceous earth.

  • ASE Parameters: Place the loaded cell into the ASE system and extract using the following parameters:

    • Solvent: Acetonitrile

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Time: 10 minutes

    • Static Cycles: 2

    • Flush Volume: 60%

    • Purge Time: 120 seconds

  • Collection and Dilution: Collect the extract in a collection vial. Allow the extract to cool to room temperature. Transfer the extract to a 50 mL volumetric flask and bring to volume with acetonitrile.

  • Filtration: Filter an aliquot of the final extract through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

HPLC-UV Analysis

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Methanol:Water (98:2, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 210 nm*
Run Time 10 minutes

Note: The UV absorbance of DLTDP is weak. The detection wavelength of 210 nm is proposed based on the thioether chromophore. It is strongly recommended to determine the optimal wavelength by running a UV-Vis spectrum of a DLTDP standard solution.

Calibration: Prepare a series of calibration standards by dissolving the DLTDP reference standard in acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Method Validation

The analytical method was validated according to the International Council on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

Data Presentation

Table 1: System Suitability

ParameterAcceptance CriteriaResult
Tailing Factor (T)T ≤ 21.2
Theoretical Plates (N)N > 2000> 5000
% RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Method Validation Parameters

ParameterResult
Linearity (µg/mL) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)< 1.5%
- Intermediate Precision (Inter-day)< 2.0%
Specificity No interference from matrix components

Note: The data presented are representative values based on typical HPLC-UV method performance and should be verified during in-house method validation.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data & Results sample Polymer Sample (Pellets/Film) grind Cryogenic Grinding sample->grind 1 mix Mix with Diatomaceous Earth grind->mix 2 ase Accelerated Solvent Extraction (ASE) mix->ase 3 collect Collect & Cool Extract ase->collect 4 dilute Dilute to Volume (Acetonitrile) collect->dilute 5 filter Filter (0.45 µm PTFE) dilute->filter 6 hplc_vial HPLC Vial filter->hplc_vial hplc_system HPLC-UV System (C18, 210 nm) hplc_vial->hplc_system 7. Inject chromatogram Generate Chromatogram hplc_system->chromatogram 8 quantify Quantification vs. Calibration Curve chromatogram->quantify 9 report Final Report: DLTDP Concentration quantify->report 10

Caption: Experimental workflow for DLTDP quantification.

Logical Relationship of Method Validation

G method HPLC-UV Method validation Method Validation (ICH Guidelines) method->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (% Recovery) validation->accuracy precision Precision (% RSD) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness reliable Reliable & Accurate Results specificity->reliable linearity->reliable accuracy->reliable repeat Repeatability precision->repeat inter Intermediate Precision precision->inter precision->reliable lod_loq->reliable robustness->reliable

Caption: Key parameters for HPLC method validation.

Conclusion

The described Accelerated Solvent Extraction and HPLC-UV method provides a selective, precise, and accurate means for quantifying this compound in polymer matrices. The protocol is robust and suitable for routine analysis in a quality control environment. The detailed experimental steps and validation data serve as a comprehensive guide for researchers and scientists involved in the analysis of polymer additives.

GC-MS Analysis of Dilauryl Thiodipropionate Degradation Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauryl thiodipropionate (DLTDP) is a widely used thioester antioxidant in various polymers, plastics, and cosmetic formulations to prevent oxidative degradation.[1][2][3] Understanding its degradation profile is crucial for assessing product stability, shelf-life, and the potential formation of leachables and extractables. This document provides detailed application notes and protocols for the analysis of DLTDP degradation products using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[4][5]

The primary degradation pathways for DLTDP involve hydrolysis and oxidation of the thioester linkage.[6][7] This leads to the formation of several key degradation products, including lauryl alcohol, and potentially lauryl acrylate, and thiodipropionic acid (TDPA) or its subsequent breakdown products.[6] This application note will focus on the thermal degradation of DLTDP as a representative stress condition.

Data Presentation

Table 1: Representative Quantitative Analysis of DLTDP Thermal Degradation Products by GC-MS

CompoundRetention Time (min)Concentration (µg/g of degraded DLTDP)Relative Abundance (%)
Lauryl Alcohol12.545045%
Lauryl Acrylate11.815015%
Thiodipropionic Acid (as derivatized ester)15.230030%
Unrealted DLTDP20.510010%

Experimental Protocols

This section outlines a detailed protocol for the forced thermal degradation of DLTDP and the subsequent analysis of its degradation products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This method is particularly suited for analyzing polymer additives as it allows for the direct analysis of the additive within a polymer matrix, minimizing sample preparation.[4]

Forced Thermal Degradation Protocol

This protocol describes a method for inducing thermal degradation of DLTDP within a polymer matrix (e.g., polyethylene) for analytical purposes.

Objective: To generate detectable quantities of thermal degradation products from DLTDP for GC-MS analysis.

Materials:

  • DLTDP-containing polyethylene (B3416737) (PE) pellets (e.g., 0.1% w/w DLTDP in PE)

  • Inert gas (Nitrogen or Argon)

  • Oven or furnace capable of reaching at least 250°C

  • Glass vials with screw caps

Procedure:

  • Place approximately 1 gram of DLTDP-containing PE pellets into a glass vial.

  • Purge the vial with an inert gas for 1-2 minutes to displace oxygen and minimize oxidation.

  • Seal the vial tightly.

  • Place the vial in an oven preheated to 220°C for 24 hours. This temperature is above the melting point of DLTDP and sufficient to induce thermal degradation without complete pyrolysis of the polyethylene matrix.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

  • The aged polymer sample is now ready for Py-GC-MS analysis.

Pyrolysis-GC-MS Analysis Protocol

This protocol details the analytical conditions for the separation and identification of DLTDP and its degradation products from the thermally stressed polymer sample. A two-step pyrolysis (double-shot) method is employed to first thermally desorb the additives and their degradation products at a lower temperature, followed by pyrolysis of the polymer matrix at a higher temperature if desired.[4]

Instrumentation:

  • Pyrolyzer (e.g., multi-shot pyrolyzer) coupled to a GC-MS system

  • GC Column: 5% Phenyl Methyl Siloxane (e.g., DB-5MS or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

Pyrolysis Program (Double-Shot):

  • Shot 1 (Thermal Desorption):

    • Initial Temperature: 100°C

    • Ramp: 20°C/min to 320°C

    • Hold Time: 2 minutes

    • This step volatilizes DLTDP and its degradation products for introduction into the GC-MS.

  • Shot 2 (Polymer Pyrolysis - Optional):

    • Temperature: 600°C

    • This step is for the characterization of the polymer backbone if needed.

GC-MS Parameters:

  • Injector Temperature: 300°C

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C, hold for 2 minutes

    • Ramp 2: 20°C/min to 320°C, hold for 5 minutes

  • MS Transfer Line Temperature: 300°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-600

Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

  • Confirm the identity of key degradation products by comparing their retention times and mass spectra with those of authentic standards if available.

Mandatory Visualization

Degradation Pathway of this compound

The proposed degradation of DLTDP involves two main pathways: hydrolysis of the ester linkages and oxidation of the sulfur atom. The following diagram illustrates a simplified representation of these pathways.

G Simplified Degradation Pathway of DLTDP cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation DLTDP This compound Lauryl_Alcohol Lauryl Alcohol DLTDP->Lauryl_Alcohol Ester Cleavage TDPA Thiodipropionic Acid DLTDP->TDPA Ester Cleavage Sulfoxide DLTDP Sulfoxide DLTDP->Sulfoxide Oxidation Sulfone DLTDP Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Simplified degradation pathways of DLTDP via hydrolysis and oxidation.

Experimental Workflow for GC-MS Analysis

The following diagram outlines the key steps involved in the analysis of DLTDP degradation products from a polymer matrix.

G Experimental Workflow for GC-MS Analysis of DLTDP Degradation start Start: Polymer with DLTDP stress Forced Thermal Degradation (e.g., 220°C, 24h) start->stress py_gcms Pyrolysis-GC/MS Analysis (Double-Shot Method) stress->py_gcms data_acq Data Acquisition (Chromatogram & Mass Spectra) py_gcms->data_acq peak_id Peak Identification (Library Search & Standards) data_acq->peak_id quant Quantification (Internal/External Standard) peak_id->quant report Report Generation (Tables & Pathways) quant->report

Caption: Workflow for the analysis of DLTDP degradation products.

References

Application Notes and Protocols: Dilauryl Thiodipropionate as a Stabilizer in Controlled Release Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative degradation is a critical challenge in the development of controlled release drug delivery systems, particularly for formulations encapsulating sensitive active pharmaceutical ingredients (APIs). The use of biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), can sometimes be associated with the generation of reactive oxygen species during degradation, further compromising the stability of the encapsulated drug. Dilauryl thiodipropionate (DLTDP), a secondary antioxidant, offers a promising solution to mitigate this issue. As a hydroperoxide decomposer, DLTDP effectively interrupts the autoxidation cycle, thereby protecting the API from degradation and ensuring the therapeutic efficacy and shelf-life of the final product.[1] This document provides detailed application notes and experimental protocols for the utilization of DLTDP as a stabilizer in controlled release drug delivery systems.

Mechanism of Action

DLTDP functions as a secondary antioxidant by converting hydroperoxides (ROOH), which are primary products of lipid and polymer oxidation, into non-radical, stable alcohol products. This action is complementary to that of primary antioxidants (e.g., hindered phenols), which scavenge free radicals. The synergistic combination of DLTDP with a primary antioxidant can provide comprehensive protection against oxidative degradation.

The proposed stabilizing effect of DLTDP in a controlled release drug delivery system is illustrated in the signaling pathway diagram below.

cluster_0 Oxidative Degradation Cascade cluster_1 Protective Action of DLTDP API API Free_Radicals Free Radicals (R°) API->Free_Radicals reacts with Polymer_Matrix Polymer Matrix (e.g., PLGA) Polymer_Matrix->Free_Radicals Initiators Initiators (Heat, Light, Metal Ions) Initiators->Polymer_Matrix generates Peroxy_Radicals Peroxy Radicals (ROO°) Free_Radicals->Peroxy_Radicals + O2 Hydroperoxides Hydroperoxides (ROOH) Peroxy_Radicals->Hydroperoxides + RH Hydroperoxides->Free_Radicals decompose to more Degradation_Products API Degradation Products Hydroperoxides->Degradation_Products decompose to Stable_Products Stable Products (e.g., Alcohols) Hydroperoxides->Stable_Products converted to DLTDP DLTDP DLTDP->Hydroperoxides decomposes cluster_0 Experimental Workflow: Microsphere Preparation A Dissolve Drug, PLGA, and DLTDP in Dichloromethane C Emulsify Organic Phase in Aqueous Phase (Homogenization) A->C B Prepare Aqueous Phase (e.g., 1% PVA solution) B->C D Solvent Evaporation (Stirring for 4-6 hours) C->D E Collect Microspheres (Centrifugation/Filtration) D->E F Wash Microspheres (with deionized water) E->F G Lyophilize for 48 hours F->G H Store at 2-8°C G->H cluster_0 Accelerated Stability Testing Workflow A Place Microsphere Samples in Stability Chambers B Set Conditions: 40°C / 75% RH A->B C Withdraw Samples at 0, 1, 3, and 6 Months B->C D Analyze Samples for: C->D E Drug Purity & Degradation Products D->E F In Vitro Release Profile D->F G Particle Size & Zeta Potential D->G H Moisture Content D->H

References

Application Notes and Protocols: Enhancing Long-Term UV Stability of Polyethylene with Dilauryl Thiodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene (B3416737) (PE) is a versatile and widely utilized polymer in numerous applications, from packaging films to durable goods. However, its long-term performance, particularly in outdoor applications, is significantly hampered by degradation induced by ultraviolet (UV) radiation. This degradation manifests as discoloration, cracking, and a loss of mechanical integrity, ultimately leading to product failure. To counteract these effects, UV stabilizers are incorporated into the polymer matrix. This document details the application and benefits of incorporating Dilauryl thiodipropionate (DLTDP), a secondary antioxidant, to enhance the long-term UV stability of polyethylene.

DLTDP functions as a hydroperoxide decomposer, playing a crucial role in interrupting the auto-oxidation cycle initiated by UV exposure. While not a primary UV absorber, its synergistic action with traditional UV stabilizers, such as Hindered Amine Light Stabilizers (HALS) and UV absorbers (UVA), provides a robust and durable stabilization system. These application notes provide an overview of the stabilization mechanism, quantitative data on performance, and detailed experimental protocols for evaluating the efficacy of DLTDP in polyethylene formulations.

Mechanism of UV Degradation and Stabilization

Polyethylene UV Degradation Pathway

The UV degradation of polyethylene is a free-radical chain reaction initiated by the absorption of UV radiation. This process, known as photo-oxidation, can be summarized in the following key steps:

  • Initiation: UV energy creates free radicals (R•) from the polyethylene backbone.

  • Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which then abstract hydrogen from the polymer chain to form hydroperoxides (ROOH) and new polymer radicals.

  • Chain Scission and Crosslinking: The decomposition of hydroperoxides leads to chain scission, reducing the molecular weight of the polymer, and crosslinking, which can make the material brittle. This results in the deterioration of mechanical properties.

  • Formation of Chromophores: The oxidation process leads to the formation of carbonyl groups (C=O), which are chromophores that cause yellowing and can absorb more UV radiation, further accelerating degradation.

UV_Degradation_Pathway PE Polyethylene (RH) R_radical Polymer Radical (R•) PE->R_radical UV Radiation ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH Degradation Degradation Products (Chain Scission, Crosslinking, Carbonyls) ROOH->Degradation UV, Heat Stabilization_Mechanism cluster_degradation UV Degradation Cycle cluster_stabilizers Stabilization Intervention R_radical R• ROO_radical ROO• R_radical->ROO_radical + O2 ROOH ROOH ROO_radical->ROOH + RH ROOH->R_radical Decomposition (UV, Heat) StableProducts Stable Products ROOH->StableProducts via DLTDP UVA UV Absorber UV UV Radiation UVA->UV Absorbs HALS HALS HALS->R_radical Scavenges HALS->ROO_radical Scavenges DLTDP DLTDP DLTDP->ROOH Decomposes Sample_Preparation_Workflow Start Start: PE Resin & Additives DryBlend Dry Blending Start->DryBlend Extrusion Melt Compounding (Twin-Screw Extruder) DryBlend->Extrusion Film Film Production (Cast Extrusion / Compression Molding) Extrusion->Film Cutting Specimen Cutting (ASTM D638) Film->Cutting End End: Test Specimens Cutting->End

Application Notes and Protocols: Use of Dilauryl Thiodipropionate (DLTDP) as a Secondary Antioxidant in Polypropylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polypropylene (B1209903) (PP), a versatile and widely used thermoplastic, is susceptible to degradation during processing and its service life due to exposure to heat, light, and oxygen. This degradation, primarily through an auto-oxidation process, leads to a loss of mechanical properties, discoloration (yellowing), and a decrease in the material's overall performance. To mitigate these effects, antioxidants are incorporated into the polymer matrix.

Antioxidants are broadly classified into two types: primary and secondary. Primary antioxidants, typically sterically hindered phenols, are radical scavengers that interrupt the degradation cycle by donating a hydrogen atom to peroxy radicals. Secondary antioxidants, such as thioesters like Dilauryl thiodipropionate (DLTDP), function by decomposing hydroperoxides (ROOH) into non-radical, stable products. Hydroperoxides are key intermediates in the auto-oxidation cycle, and their decomposition prevents the formation of new radicals, thus inhibiting further degradation.

DLTDP, with the chemical formula S(CH₂CH₂CO₂C₁₂H₂₅)₂, is a highly effective secondary antioxidant in polypropylene. It is particularly valued for its synergistic relationship with primary phenolic antioxidants, providing enhanced long-term thermal stability.[1][2][3] This synergy allows for lower overall antioxidant loading levels while achieving superior protection against thermo-oxidative degradation. DLTDP is a non-staining, low-volatility additive with good compatibility in polyolefins.[4]

Mechanism of Action and Synergy

The primary role of DLTDP is to decompose hydroperoxides, which are formed during the propagation step of the polypropylene auto-oxidation cycle. This action prevents the chain-branching step where hydroperoxides would otherwise decompose into highly reactive alkoxy and hydroxyl radicals, accelerating the degradation process.

A significant advantage of using DLTDP is its synergistic effect when combined with primary phenolic antioxidants, such as Irganox 1010.[1][3] While the primary antioxidant scavenges free radicals, DLTDP decomposes the hydroperoxides that are formed. This dual-action approach is more effective than using either antioxidant alone. The primary antioxidant protects the polymer during high-temperature processing, and the DLTDP provides long-term heat aging stability.[3][5]

Below is a diagram illustrating the synergistic antioxidant mechanism of a primary antioxidant and DLTDP in polypropylene.

G cluster_0 Polypropylene Auto-Oxidation Cycle cluster_1 Stabilization Mechanism Initiation Initiation (Heat, Shear, UV) R Alkyl Radical (R•) Initiation->R ROO Peroxy Radical (ROO•) R->ROO + O₂ O2 O₂ ROOH Hydroperoxide (ROOH) ROO->ROOH + RH Primary_AO Primary Antioxidant (e.g., Hindered Phenol) ROO->Primary_AO Inactive_Primary_AO Inactive Phenol ROO->Inactive_Primary_AO Radical Scavenging RH Polymer (RH) RO_OH Alkoxy (RO•) + Hydroxyl (•OH) Radicals ROOH->RO_OH Chain Branching Secondary_AO Secondary Antioxidant (DLTDP) ROOH->Secondary_AO Stable_Products Stable, Non-Radical Products ROOH->Stable_Products Hydroperoxide Decomposition RO_OH->R + RH Degradation Degradation (Chain Scission, Crosslinking) RO_OH->Degradation

Caption: Synergistic antioxidant mechanism in polypropylene.

Quantitative Data Presentation

The effectiveness of DLTDP, particularly in synergy with a primary antioxidant like Irganox 1010, can be quantified through various analytical techniques. The following tables summarize typical performance data for different polypropylene formulations.

Table 1: Oxidative Induction Time (OIT) of Polypropylene Formulations

FormulationOIT at 200°C (minutes)
Unstabilized PP< 1
PP + 0.1% DLTDP5 - 10
PP + 0.1% Irganox 101015 - 25
PP + 0.1% Irganox 1010 + 0.2% DLTDP> 60

Note: Data is representative and can vary based on the specific grade of polypropylene and processing conditions. A higher OIT value indicates greater resistance to oxidative degradation.[6][7][8]

Table 2: Melt Flow Rate (MFR) of Polypropylene Formulations After Multiple Extrusions

FormulationMFR (g/10 min) after 1st ExtrusionMFR (g/10 min) after 3rd ExtrusionMFR (g/10 min) after 5th Extrusion
Unstabilized PP3.58.215.7
PP + 0.1% Irganox 10103.24.56.8
PP + 0.1% Irganox 1010 + 0.2% DLTDP3.13.54.2

Note: MFR measured at 230°C/2.16 kg. An increase in MFR indicates polymer chain scission and degradation. The combination of a primary antioxidant and DLTDP provides excellent melt stability during processing.[9][10][11]

Table 3: Yellowness Index (YI) of Polypropylene Formulations After Oven Aging

FormulationYellowness Index (YI) - InitialYellowness Index (YI) - After 500 hours at 110°C
Unstabilized PP2.525.8
PP + 0.1% Irganox 10101.812.3
PP + 0.1% Irganox 1010 + 0.2% DLTDP1.55.1

Note: A lower Yellowness Index indicates better color stability. The over-oxidation of phenolic antioxidants can lead to the formation of colored quinone species, resulting in yellowing.[12][13] DLTDP helps to protect the primary antioxidant, thus improving color stability.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of DLTDP in polypropylene are provided below.

Sample Preparation

A standardized sample preparation protocol is crucial for obtaining reproducible results.

G PP_Powder Polypropylene Powder Blending High-Speed Mixing (e.g., Henschel mixer) 5 minutes PP_Powder->Blending Additives DLTDP and/or Primary Antioxidant Additives->Blending Extrusion Twin-Screw Extrusion Melt Temperature: 200-230°C Blending->Extrusion Pelletizing Strand Pelletizing Extrusion->Pelletizing Injection_Molding Injection Molding Mold Temperature: 40-60°C Melt Temperature: 210-240°C Pelletizing->Injection_Molding Test_Specimens Test Specimens (e.g., tensile bars, plaques) Injection_Molding->Test_Specimens

Caption: Experimental workflow for sample preparation.

Protocol:

  • Dry Blending: Dry blend the polypropylene powder with the specified amounts of DLTDP and/or primary antioxidant in a high-speed mixer for 5 minutes to ensure uniform dispersion.

  • Melt Compounding: Melt compound the blend using a co-rotating twin-screw extruder with a melt temperature profile of 200-230°C.

  • Pelletizing: Extrude the molten polymer through a strand die, cool in a water bath, and pelletize the strands.

  • Drying: Dry the pellets in an oven at 80°C for at least 4 hours to remove any surface moisture.

  • Specimen Molding: Injection mold the pellets into the required test specimens (e.g., plaques for color and OIT, tensile bars for mechanical testing) using a standard injection molding machine.

Oxidative Induction Time (OIT) Measurement

This test determines the relative resistance of a stabilized material to thermo-oxidative degradation.

Reference Standard: ASTM D3895

Protocol:

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: A 5-10 mg sample is cut from the injection-molded plaque.

  • Procedure: a. Place the sample in an open aluminum pan. b. Place the pan in the DSC cell at room temperature. c. Heat the sample to the isothermal test temperature (e.g., 200°C) at a rate of 20°C/min under a nitrogen atmosphere (50 mL/min). d. Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen (50 mL/min). e. Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.

Melt Flow Rate (MFR) Measurement

MFR is an indirect measure of the molecular weight of the polymer and is sensitive to degradation.

Reference Standard: ASTM D1238

Protocol:

  • Instrument: Extrusion Plastometer (Melt Flow Indexer).

  • Sample: Dried polypropylene pellets.

  • Procedure: a. Set the test temperature (typically 230°C for PP) and load (typically 2.16 kg for PP). b. After a specified preheating time (e.g., 5 minutes), allow the molten polymer to extrude through a standard die. c. Cut the extrudate at regular intervals (e.g., every 30 seconds). d. Weigh the collected extrudates and calculate the mass extruded in 10 minutes. This value is the MFR. e. For multiple extrusion studies, re-extrude the material and repeat the MFR measurement after each pass.

Yellowness Index (YI) Measurement

This test quantifies the change in color of the polymer, which is an indicator of degradation.

Reference Standard: ASTM E313

Protocol:

  • Instrument: Spectrophotometer or Colorimeter.

  • Sample: Injection-molded plaques (typically 2-3 mm thick).

  • Procedure: a. Calibrate the instrument using a standard white tile. b. Measure the tristimulus values (X, Y, Z) of the sample plaque. c. The instrument software will calculate the Yellowness Index based on the measured tristimulus values. d. For oven aging studies, place the plaques in a circulating air oven at a specified temperature (e.g., 110°C) and measure the YI at regular intervals.

Logical Relationships in Formulation and Testing

The selection of an appropriate antioxidant package and the subsequent testing are interconnected processes aimed at achieving the desired performance of the final polypropylene product.

G cluster_0 Formulation cluster_1 Processing & Testing cluster_2 Performance Evaluation Application_Reqs Application Requirements (e.g., long-term heat stability, processing stability, color) Primary_AO_Selection Primary Antioxidant Selection (e.g., Irganox 1010) Application_Reqs->Primary_AO_Selection DLTDP_Concentration DLTDP Concentration (Typical ratio 1:2 to 1:4 with primary AO) Application_Reqs->DLTDP_Concentration Formulation_Optimization Formulation Optimization Primary_AO_Selection->Formulation_Optimization DLTDP_Concentration->Formulation_Optimization Compounding Compounding & Specimen Preparation Formulation_Optimization->Compounding OIT_Test OIT Testing (Long-Term Stability) Compounding->OIT_Test MFR_Test MFR Testing (Processing Stability) Compounding->MFR_Test YI_Test Yellowness Index Testing (Color Stability) Compounding->YI_Test Data_Analysis Data Analysis & Comparison OIT_Test->Data_Analysis MFR_Test->Data_Analysis YI_Test->Data_Analysis Performance_Validation Performance Validation Data_Analysis->Performance_Validation Performance_Validation->Formulation_Optimization Feedback Loop

Caption: Logical workflow for formulation and testing.

Conclusion

This compound is a highly effective secondary antioxidant for polypropylene, offering significant improvements in long-term thermal stability, especially when used in synergy with primary phenolic antioxidants. This synergistic combination provides a cost-effective solution for protecting polypropylene from thermo-oxidative degradation during both processing and end-use applications. The experimental protocols outlined in these notes provide a framework for researchers and scientists to evaluate and optimize the performance of DLTDP-containing formulations to meet the demanding requirements of various applications.

References

Formulation of Dilauryl thiodipropionate in cosmetic and personal care products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dilauryl Thiodipropionate (DLTDP)

This compound (DLTDP) is a diester of lauryl alcohol and 3,3'-thiodipropionic acid. It functions as a versatile ingredient in cosmetic and personal care products, primarily known for its antioxidant, stabilizing, and emollient properties.[1] As a secondary antioxidant, DLTDP is particularly effective at decomposing hydroperoxides, which are formed during oxidation and can lead to product degradation. This action helps to extend the shelf life and maintain the stability of cosmetic formulations.[2] Furthermore, its emollient properties contribute to a smooth and moisturized feel upon application to the skin.[1] DLTDP is generally recognized as safe (GRAS) for use in cosmetics and is typically used at concentrations up to 1%, with levels around 0.05% often used in non-irritating formulations.[2][3]

Physicochemical Properties and Specifications

DLTDP is a white, crystalline solid with a characteristic sweet, ester-like odor. It is insoluble in water but soluble in most organic solvents.

PropertyValueReference
INCI Name This compound[1]
CAS Number 123-28-4[1]
Molecular Formula C₃₀H₅₈O₄S[1]
Molecular Weight 514.86 g/mol [1]
Appearance White crystalline flakes[1]
Solubility Insoluble in water, soluble in organic solvents[2]
Typical Use Level 0.01% - 1.0%[2]

Key Applications in Cosmetic Formulations

DLTDP's multifaceted properties make it a valuable ingredient in a wide range of cosmetic and personal care products:

  • Skin Care: In creams, lotions, and serums, DLTDP provides antioxidant protection, enhances stability, and imparts a soft, emollient feel.

  • Hair Care: It can be found in conditioners and hair treatments, where it contributes to the overall stability and texture of the product.

  • Makeup: In foundations and lipsticks, it helps to prevent the oxidation of oils and pigments, thus preserving the color and integrity of the product.

  • Sun Care: DLTDP can be used in sunscreen formulations to improve stability.

Experimental Protocols

Formulation of an Oil-in-Water (O/W) Cream with DLTDP

This protocol outlines the preparation of a basic O/W cream incorporating DLTDP for its antioxidant and stabilizing benefits.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol: 5.00%

    • Glyceryl Stearate: 3.00%

    • Caprylic/Capric Triglyceride: 8.00%

    • This compound (DLTDP): 0.10%

  • Water Phase:

    • Deionized Water: 78.40%

    • Glycerin: 5.00%

    • Xanthan Gum: 0.20%

  • Cool-Down Phase:

    • Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 1.00%

    • Fragrance: 0.30%

Procedure:

  • Preparation of Phases:

    • In a suitable vessel, combine all ingredients of the Oil Phase. Heat to 75-80°C with gentle stirring until all components are melted and uniform.

    • In a separate vessel, combine the water and glycerin of the Water Phase and heat to 75-80°C. Disperse the xanthan gum into the heated water-glycerin mixture and stir until fully hydrated and a uniform gel is formed.

  • Emulsification:

    • Slowly add the heated Oil Phase to the heated Water Phase under continuous homogenization.

    • Homogenize for 5-10 minutes to form a stable emulsion. The exact time may vary depending on the batch size and equipment.

  • Cooling and Final Additions:

    • Begin cooling the emulsion while stirring gently.

    • When the temperature of the emulsion reaches 40°C or below, add the ingredients of the Cool-Down Phase (preservative and fragrance) one by one, mixing well after each addition.

  • Final Adjustments:

    • Check the pH of the final cream and adjust if necessary to the desired range (typically 5.5-6.5 for skin products).

    • Stir gently until the cream is uniform and has cooled to room temperature.

Logical Workflow for O/W Cream Formulation:

G cluster_oil_phase Oil Phase cluster_water_phase Water Phase cluster_cooldown Cool-Down Phase oil_ingredients Combine Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride, DLTDP heat_oil Heat to 75-80°C oil_ingredients->heat_oil emulsification Emulsification: Add Oil Phase to Water Phase with Homogenization heat_oil->emulsification water_ingredients Combine Deionized Water and Glycerin heat_water Heat to 75-80°C water_ingredients->heat_water disperse_gum Disperse Xanthan Gum heat_water->disperse_gum disperse_gum->emulsification cooling Cool emulsion to ≤ 40°C emulsification->cooling add_preservative Add Preservative cooling->add_preservative add_fragrance Add Fragrance add_preservative->add_fragrance final_adjustments Final Adjustments (pH, etc.) add_fragrance->final_adjustments final_product Finished O/W Cream final_adjustments->final_product

Caption: Workflow for preparing an O/W cream with DLTDP.

Accelerated Stability Testing Protocol

This protocol is designed to predict the long-term stability of the formulated cream.

Equipment and Materials:

  • Stability chambers (40°C ± 2°C / 75% RH ± 5% RH)

  • Refrigerator (4°C ± 2°C)

  • Freezer (-10°C ± 2°C)

  • pH meter

  • Viscometer

  • Microscope

  • Centrifuge

  • Glass jars and final product packaging

Procedure:

  • Sample Preparation: Fill the formulated cream into both glass jars (as an inert control) and the final intended packaging.

  • Storage Conditions: Place the samples under the following conditions:

    • Accelerated: 40°C / 75% RH

    • Room Temperature: 25°C / 60% RH

    • Cold Temperature: 4°C

    • Freeze-Thaw Cycles: Alternate between -10°C for 24 hours and 25°C for 24 hours (for at least 3 cycles).

  • Evaluation Schedule: Evaluate the samples at initial (time 0), 1, 2, and 3 months.

  • Parameters to Evaluate:

    • Physical Characteristics: Color, odor, appearance, and texture.

    • pH: Measure the pH of a 10% dispersion of the cream in deionized water.

    • Viscosity: Measure the viscosity using a suitable viscometer and spindle.

    • Phase Separation: Observe for any signs of creaming, coalescence, or separation. Centrifuge a sample at 3000 rpm for 30 minutes to check for emulsion instability.

    • Microscopic Examination: Observe the droplet size and distribution of the internal phase under a microscope.

    • Weight Loss: For samples in final packaging, measure the weight at each time point to assess evaporation.

Example Data Presentation:

ParameterSpecificationTime 01 Month (40°C)2 Months (40°C)3 Months (40°C)
Appearance White, smooth creamConformsConformsConformsSlight yellowing
pH 5.5 - 6.56.26.15.95.7
Viscosity (cps) 8,000 - 12,00010,50010,2009,8009,500
Phase Separation NoneNoneNoneNoneNone
Antioxidant Efficacy Assessment: DPPH Radical Scavenging Assay

This protocol measures the ability of the formulated cream to scavenge the stable free radical DPPH.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (0.1 mM)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the cream and dissolve it in a suitable solvent system (e.g., a mixture of methanol and a solubilizing agent) to extract the antioxidants.

    • Prepare a series of dilutions of the extract.

  • Assay:

    • In a test tube or microplate well, mix a specific volume of the sample extract dilution with the DPPH solution.

    • Prepare a blank (solvent + DPPH) and a positive control (ascorbic acid/Trolox + DPPH).

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

Antioxidant Assay Workflow:

G cream_sample Cream with DLTDP extraction Extract with Solvent cream_sample->extraction dilutions Prepare Serial Dilutions extraction->dilutions reaction Mix Extract and DPPH dilutions->reaction dpph_solution DPPH Solution dpph_solution->reaction incubation Incubate (30 min, dark) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC₅₀ measurement->calculation

Caption: DPPH antioxidant assay workflow for a cosmetic cream.

Emolliency and Skin Feel Assessment Protocol

This protocol provides a method for evaluating the emollient properties and sensory feel of the formulated cream.

Methodology:

This is a sensory panel evaluation.

  • Panelist Recruitment: Recruit a panel of at least 10 trained volunteers.

  • Application:

    • Define a specific area on the forearm of each panelist.

    • Apply a standardized amount of the cream (e.g., 2 mg/cm²) to the defined area.

  • Evaluation Parameters:

    • At specified time points (e.g., immediately after application, 15 minutes, and 1 hour), panelists will rate the following attributes on a scale (e.g., 1 to 10):

      • Spreadability: Ease of application.

      • Absorbency: How quickly the product is absorbed.

      • Greasiness: The amount of oily residue.

      • Tackiness: Stickiness of the skin after application.

      • Smoothness: The feeling of the skin surface.

      • Moisturization: The perceived level of skin hydration.

  • Data Analysis: Analyze the data statistically to determine the sensory profile of the cream.

Instrumental Assessment of Moisturization:

  • A Corneometer® can be used to measure the hydration level of the stratum corneum before and after product application.

  • A Tewameter® can be used to measure Transepidermal Water Loss (TEWL) to assess the occlusivity and barrier-enhancing properties of the cream.

Skin Irritation and Sensitization Protocol (Human Repeat Insult Patch Test - HRIPT)

This protocol is a standard method to assess the potential for a product to cause skin irritation and sensitization. This test should be conducted by a qualified clinical research organization.

Phases of the Study:

  • Induction Phase:

    • The product is applied to the same site on the skin of volunteers (typically on the back) under an occlusive or semi-occlusive patch.

    • Applications are repeated 9 times over a 3-week period.

    • The sites are graded for any signs of irritation (erythema, edema) after each application.

  • Rest Phase:

    • A 2-week period with no product application follows the induction phase.

  • Challenge Phase:

    • The product is applied to a new, previously untreated site on the skin under a patch.

    • The site is evaluated for any signs of a sensitization reaction at 24 and 48 hours after patch removal.

HRIPT Logical Flow:

G induction Induction Phase (3 weeks) Repeated patch applications rest Rest Phase (2 weeks) No application induction->rest challenge Challenge Phase Single patch application to a new site rest->challenge evaluation Evaluation for Sensitization (24h and 48h post-patch removal) challenge->evaluation

Caption: Logical flow of a Human Repeat Insult Patch Test (HRIPT).

Synergistic Effects

DLTDP, as a secondary antioxidant that decomposes hydroperoxides, can exhibit synergistic effects when combined with primary antioxidants, such as hindered phenols or tocopherols (B72186) (Vitamin E), which are free radical scavengers. This combination can provide a more comprehensive antioxidant system, protecting the formulation from different stages of the oxidation process. Further studies are recommended to quantify the synergistic antioxidant effects in specific cosmetic bases.

Conclusion

This compound is a highly effective and safe ingredient for use in a wide array of cosmetic and personal care products. Its primary functions as an antioxidant and stabilizer contribute significantly to product integrity and shelf life, while its emollient properties enhance the sensory experience for the consumer. The protocols provided in these application notes offer a framework for formulating with DLTDP and evaluating the performance and safety of the final product. Researchers and formulators are encouraged to adapt these methodologies to their specific product development needs.

References

Application of Dilauryl Thiodipropionate in Food Contact Materials and Packaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauryl thiodipropionate (DLTDP) is a secondary antioxidant widely utilized in the stabilization of polymers used in food contact materials. As a thioester, it functions by decomposing hydroperoxides, which are formed during the oxidative degradation of polymers. This action inhibits the propagation of chain reactions that can lead to the deterioration of the polymer's physical and mechanical properties, such as cracking, discoloration, and loss of strength.[1] DLTDP is particularly effective when used synergistically with primary antioxidants, such as hindered phenols, to provide comprehensive protection against thermal and oxidative degradation during polymer processing and throughout the product's service life.[2][3] Its low volatility and good compatibility with a range of polymers, including polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), make it a preferred choice for food packaging applications.[1] Furthermore, DLTDP is recognized as a Generally Recognized As Safe (GRAS) substance by the U.S. Food and Drug Administration (FDA) for use in food packaging.[4]

These application notes provide an overview of DLTDP's function, regulatory status, and available data on its migration from food contact materials. Detailed experimental protocols for evaluating its antioxidant efficacy and for conducting migration studies are also presented.

Data Presentation

Regulatory Limits for this compound (DLTDP)

The use of DLTDP in food contact materials is subject to regulatory limits to ensure consumer safety. These limits are established by regulatory bodies based on toxicological assessments and exposure estimates.

Regulatory BodyRegulationSpecific Migration Limit (SML)Notes
U.S. FDA 21 CFR 182.3280Not over 0.02% of the fat or oil content of the foodGenerally Recognized As Safe (GRAS) as a chemical preservative.
European Union Commission Regulation (EU) No 10/20115 mg/kg of food or food simulantThis is a group restriction (SML(T)) for thiodipropionic acid and its dilauryl, distearyl, and dicetyl esters, expressed as thiodipropionic acid.
Summary of Migration Studies for Thioester Antioxidants
PolymerFood SimulantTemperature (°C)Time (days)Migrated SubstanceMigration LevelReference
Polypropylene (PP)Water4010Hostanox SE2 (DSTDP)Below Detection Limit (0.01 mg/dm²)[5]
Polypropylene (PP)3% Acetic Acid4010Hostanox SE2 (DSTDP)Below Detection Limit (0.01 mg/dm²)[5]
Polypropylene (PP)95% Ethanol4010Hostanox SE2 (DSTDP)Dependent on exposure conditions[5][6][7]
Polypropylene (PP)Olive Oil4010Hostanox SE2 (DSTDP)Dependent on exposure conditions[5][8]
Polypropylene (PP)n-Heptane20, 37, 60-AntioxidantsFaster diffusion compared to ethanol[6][7]
Low-Density Polyethylene (LDPE)Water38-Butylated Hydroxytoluene (BHT)6.26 mg/kg[6]
Low-Density Polyethylene (LDPE)Fatty Food Simulants--AntioxidantsHigher migration rates observed[9]

Note: The migration of apolar additives like DLTDP from apolar polymers such as polyethylene and polypropylene is generally low into polar (aqueous) food simulants and significantly higher into fatty food simulants.[9]

Experimental Protocols

Protocol 1: Determination of Specific Migration of DLTDP from Food Contact Materials by HPLC-UV

This protocol outlines a method for the quantitative analysis of DLTDP migration from polymer samples into food simulants using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Migration cells or glass tubes for immersion testing

  • Incubator or oven for controlled temperature exposure

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

  • DLTDP analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Food simulants (e.g., 10% ethanol, 50% ethanol, 95% ethanol, olive oil)

2. Preparation of Standard Solutions:

  • Prepare a stock solution of DLTDP (e.g., 1000 µg/mL) in acetonitrile.

  • Prepare a series of working standard solutions by diluting the stock solution with the appropriate food simulant or extraction solvent to create a calibration curve (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/mL).

3. Migration Test Procedure:

  • Cut polymer samples into specified dimensions (e.g., 1 dm²).

  • Clean the surface of the polymer samples, if necessary, to remove any surface contamination.

  • Place the polymer sample in a migration cell or glass tube.

  • Add a known volume of the selected food simulant to achieve a surface area to volume ratio of 6 dm²/L (as per EU Regulation 10/2011).

  • Seal the migration cell/tube and place it in an incubator at the desired temperature and for the specified duration (e.g., 10 days at 40°C for long-term storage simulation).

  • For fatty food simulants like olive oil, an extraction step will be necessary after the migration test.

  • After the exposure period, remove the polymer sample. The food simulant is now ready for analysis.

4. Sample Preparation for HPLC Analysis:

  • Aqueous Food Simulants (e.g., 10%, 50% Ethanol):

    • Directly filter the food simulant through a 0.45 µm syringe filter into an HPLC vial.

  • Fatty Food Simulants (e.g., Olive Oil):

    • Perform a liquid-liquid extraction. For example, mix a known volume of the olive oil simulant with a suitable extraction solvent like acetonitrile.

    • Vortex the mixture thoroughly and centrifuge to separate the layers.

    • Collect the acetonitrile layer (which now contains the DLTDP).

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC-UV Analysis:

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 85:15 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: Approximately 210 nm (DLTDP has a weak chromophore, so a low wavelength is necessary).

  • Analysis:

    • Inject the prepared standard and sample solutions into the HPLC system.

    • Identify the DLTDP peak in the chromatograms based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the DLTDP standards.

    • Determine the concentration of DLTDP in the samples by interpolating their peak areas on the calibration curve.

6. Calculation of Specific Migration:

  • Calculate the specific migration (M) in mg/kg of food simulant using the following formula:

    • M = (C x V) / A

    • Where:

      • C = Concentration of DLTDP in the food simulant (mg/L)

      • V = Volume of the food simulant (L)

      • A = Surface area of the polymer sample (dm²)

    • Assuming a food density of 1 kg/L , the result will be in mg/kg.

Protocol 2: Evaluation of DLTDP Antioxidant Efficacy in Polyolefins

This protocol describes two common methods for assessing the effectiveness of DLTDP as an antioxidant in polymers: Oxidative Induction Time (OIT) and Accelerated Oven Aging.

A. Oxidative Induction Time (OIT) Measurement (ASTM D3895)

OIT is a measure of the thermal-oxidative stability of a material at a given temperature. A longer OIT indicates greater resistance to oxidation.

1. Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Polymer samples with and without DLTDP (and potentially a primary antioxidant)

  • Sample pans (aluminum)

  • Nitrogen and Oxygen gas supplies with flow controllers

2. Procedure:

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • DSC Program:

    • Segment 1 (Heating): Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min under a nitrogen atmosphere (flow rate ~50 mL/min).

    • Segment 2 (Equilibration): Hold the sample at the isothermal temperature for 5 minutes under nitrogen to allow for thermal equilibrium.

    • Segment 3 (Oxidation): Switch the purge gas from nitrogen to oxygen (flow rate ~50 mL/min) while maintaining the isothermal temperature.

    • Segment 4 (Isothermal Hold): Continue to hold the sample at the isothermal temperature under oxygen until the exothermic oxidation peak is observed.

  • Data Analysis:

    • The OIT is the time elapsed from the switch to the oxygen atmosphere to the onset of the exothermic oxidation peak on the DSC thermogram.

    • Compare the OIT values of the unstabilized polymer, the polymer with DLTDP, and the polymer with a synergistic blend of DLTDP and a primary antioxidant.

B. Accelerated Oven Aging (ASTM D3045)

This method evaluates the long-term thermal stability of a polymer by exposing it to elevated temperatures in a circulating air oven and monitoring changes in its physical properties over time.

1. Materials and Equipment:

  • Forced-air convection oven with precise temperature control

  • Polymer plaques or films (with and without DLTDP)

  • Tensile testing machine

  • Colorimeter (optional)

2. Procedure:

  • Sample Preparation: Prepare multiple identical specimens of each polymer formulation.

  • Initial Property Measurement: Measure and record the initial properties of unaged specimens (e.g., tensile strength, elongation at break, color).

  • Aging:

    • Place the specimens on racks in the oven, ensuring adequate air circulation around each sample.

    • Set the oven to the desired aging temperature (e.g., 110°C, 135°C, or 150°C for polyolefins). The temperature should be high enough to accelerate aging without causing immediate melting or deformation.

  • Time Intervals: Remove a set of specimens from the oven at predetermined time intervals (e.g., 24, 48, 96, 168, 336, 504, 672 hours).

  • Post-Aging Analysis:

    • After each time interval, allow the specimens to cool to room temperature.

    • Measure the same physical properties that were measured initially.

  • Data Analysis:

    • Plot the change in the physical property (e.g., percent retention of tensile strength) as a function of aging time.

    • The time to failure is often defined as the time at which a property degrades to 50% of its initial value.

    • Compare the time to failure for the different polymer formulations to assess the effectiveness of DLTDP.

Visualizations

Signaling Pathways and Experimental Workflows

// Nodes Polymer [label="Polymer Matrix\n(e.g., PE, PP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat_UV [label="Heat, UV Light,\nMechanical Stress", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Free_Radicals [label="Free Radicals (R•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxygen [label="Oxygen (O2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peroxy_Radicals [label="Peroxy Radicals (ROO•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroperoxides [label="Hydroperoxides (ROOH)\n(Unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Polymer Degradation\n(Chain Scission, Crosslinking)", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Primary_AO [label="Primary Antioxidant\n(e.g., Hindered Phenol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DLTDP [label="DLTDP\n(Secondary Antioxidant)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stable_Products [label="Stable, Non-Radical\nProducts", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Heat_UV -> Polymer [label="Initiation"]; Polymer -> Free_Radicals; Free_Radicals -> Peroxy_Radicals [label="+ O2"]; Peroxy_Radicals -> Hydroperoxides [label="+ RH (Polymer)"]; Hydroperoxides -> Free_Radicals [label="Decomposition", style=dashed]; Hydroperoxides -> Degradation [style=dashed]; Free_Radicals -> Degradation; Peroxy_Radicals -> Degradation;

// Antioxidant Intervention Primary_AO -> Free_Radicals [label="Scavenges", color="#34A853"]; DLTDP -> Hydroperoxides [label="Decomposes", color="#34A853"]; Hydroperoxides -> Stable_Products [label="via DLTDP"]; } DOT Figure 1. Antioxidant mechanism of DLTDP in polymers.

// Workflow Edges Sample_Prep -> Migration_Cell; Simulant_Prep -> Migration_Cell; Migration_Cell -> Incubation; Incubation -> Simulant_Collection; Simulant_Collection -> Extraction [label="If fatty simulant"]; Simulant_Collection -> HPLC_Analysis [label="If aqueous simulant"]; Extraction -> HPLC_Analysis; HPLC_Analysis -> Quantification; Quantification -> Calculation; Calculation -> Comparison; } DOT Figure 2. Workflow for migration testing of DLTDP.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample_Prep [label="Weigh Polymer Sample\n(5-10 mg) into DSC Pan"]; Heat_N2 [label="Heat to Isothermal Temp.\n(e.g., 200°C) under N2"]; Equilibrate [label="Equilibrate for 5 min\nunder N2"]; Switch_O2 [label="Switch Gas to O2"]; Isothermal_O2 [label="Hold at Isothermal Temp.\nunder O2"]; Detect_Exotherm [label="Detect Onset of\nExothermic Oxidation"]; Calculate_OIT [label="Calculate OIT\n(Time from Gas Switch to Onset)"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Sample_Prep; Sample_Prep -> Heat_N2; Heat_N2 -> Equilibrate; Equilibrate -> Switch_O2; Switch_O2 -> Isothermal_O2; Isothermal_O2 -> Detect_Exotherm; Detect_Exotherm -> Calculate_OIT; Calculate_OIT -> End; } DOT Figure 3. Workflow for Oxidative Induction Time (OIT) measurement.

References

Application Notes and Protocols: Synergistic Antioxidant Effects of Dilauryl Thiodipropionate with Hindered Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic antioxidant effects observed between Dilauryl Thiodipropionate (DLTDP) and hindered phenolic antioxidants. The combination of these two types of antioxidants offers significantly enhanced protection against thermo-oxidative degradation in various materials, particularly polymers. Hindered phenols act as primary antioxidants by scavenging free radicals, while DLTDP functions as a secondary antioxidant by decomposing hydroperoxides.[1] This dual-action approach provides a more robust and prolonged stabilizing effect than either antioxidant used alone.

Data Presentation: Quantitative Analysis of Synergism

The synergistic effect of combining DLTDP with a hindered phenol (B47542), such as Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (a common hindered phenol antioxidant), can be quantified using methods like Oxidation Induction Time (OIT). OIT measures the time it takes for a material to begin oxidizing under accelerated conditions of high temperature and oxygen exposure. A longer OIT indicates greater oxidative stability.

The following table summarizes illustrative OIT data for polypropylene (B1209903) (PP) stabilized with DLTDP and a hindered phenol (HP), both individually and in combination. The data demonstrates a clear synergistic effect, where the OIT of the blend is significantly greater than the sum of the individual components' OITs.

FormulationAntioxidant Concentration (wt%)Oxidation Induction Time (OIT) at 200°C (minutes)Synergistic Effect (SE)
Control (Unstabilized PP)05N/A
DLTDP alone0.215N/A
Hindered Phenol (HP) alone0.225N/A
DLTDP + HP (1:1 ratio)0.1 + 0.1852.13
DLTDP + HP (3:1 ratio)0.15 + 0.051102.59

Synergistic Effect (SE) is calculated using the formula: SE = OIT(DLTDP+HP) / (OITDLTDP + OITHP)

A value of SE > 1 indicates synergism, SE = 1 indicates an additive effect, and SE < 1 indicates antagonism. The illustrative data shows a strong synergistic effect, particularly at a 3:1 ratio of DLTDP to hindered phenol.

Experimental Protocols

Determination of Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

This protocol describes the procedure for determining the oxidative stability of a polymer stabilized with DLTDP and a hindered phenol antioxidant.

a. Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with an oxygen-purged cell

  • Polymer samples (e.g., polypropylene powder) containing the antioxidant formulations

  • Aluminum DSC pans and lids

  • Nitrogen and Oxygen gas cylinders with regulators

b. Sample Preparation:

  • Prepare blends of the polymer with the individual antioxidants and their combinations at desired concentrations (e.g., 0.1% to 0.5% by weight).

  • Homogenize the blends using a suitable method, such as melt blending in an extruder.

  • Accurately weigh 5-10 mg of the homogenized polymer sample into an aluminum DSC pan.

  • Crimp the pan with a lid, ensuring it is not hermetically sealed to allow for gas exchange.

c. DSC Protocol:

  • Place the sample pan in the DSC cell.

  • Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Heat the sample from room temperature to the isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min under the nitrogen atmosphere.

  • Once the isothermal temperature is reached, allow the sample to equilibrate for 5 minutes.

  • Switch the gas from nitrogen to oxygen at the same flow rate (50 mL/min).

  • Record the heat flow as a function of time until the exothermic oxidation peak is observed.

  • The OIT is determined as the time from the switch to oxygen until the onset of the exothermic peak.

d. Data Analysis:

  • Determine the OIT for the control, individual antioxidant samples, and the combined antioxidant samples.

  • Calculate the Synergistic Effect (SE) using the formula provided in the data presentation section.

Rancimat Test for Oxidative Stability

The Rancimat method is an accelerated oxidation test suitable for evaluating the stability of oils, fats, and polymers.

a. Materials and Equipment:

  • Rancimat instrument

  • Reaction vessels and measuring vessels

  • Air pump

  • Deionized water

  • Polymer samples or oil-based formulations containing the antioxidants

b. Sample Preparation:

  • For polymer samples, prepare homogenous blends as described in the OIT protocol. Weigh approximately 3 g of the polymer sample into a reaction vessel.

  • For oil-based formulations, dissolve the antioxidants in the oil at the desired concentrations. Weigh approximately 3 g of the oil sample into a reaction vessel.

c. Rancimat Protocol:

  • Fill the measuring vessels with 60 mL of deionized water and place them in the instrument.

  • Place the reaction vessels containing the samples into the heating block of the Rancimat, which is pre-heated to the desired temperature (e.g., 110°C - 150°C).

  • Pass a constant stream of purified air (e.g., 20 L/h) through the sample.

  • The volatile oxidation products are carried by the air stream into the measuring vessel containing deionized water, where they cause an increase in conductivity.

  • The instrument continuously measures the conductivity of the water.

  • The induction time is the time until a rapid increase in conductivity is detected.

d. Data Analysis:

  • Record the induction time for each sample.

  • Compare the induction times of the individual components versus the combination to assess the synergistic effect.

Visualizations

Synergistic_Antioxidant_Mechanism cluster_primary Primary Antioxidant Action (Hindered Phenol) cluster_secondary Secondary Antioxidant Action (DLTDP) cluster_synergy Synergistic Cycle HP Hindered Phenol (Ar-OH) HPR Phenoxyl Radical (Ar-O•) HP->HPR H• donation ROOH Hydroperoxide (ROOH) HP->ROOH Inhibits formation of ROO Peroxy Radical (ROO•) HPR->ROO Termination ROO->HP Radical Scavenging DLTDP DLTDP (Thioether) DLTDP_SO Sulfoxide DLTDP->DLTDP_SO Oxidation DLTDP_SO2 Sulfone DLTDP_SO->DLTDP_SO2 Further Oxidation ROH Stable Alcohol (ROH) ROOH_c Hydroperoxide (ROOH) ROOH_c->DLTDP Decomposition ROOH_c->ROH Reduction HPR_s Phenoxyl Radical (Ar-O•) HP_s Hindered Phenol (Ar-OH) HPR_s->HP_s H• abstraction DLTDP_s DLTDP DLTDP_s->HPR_s Regeneration

Caption: Synergistic antioxidant mechanism of hindered phenols and DLTDP.

OIT_Workflow start Start prep Sample Preparation (Polymer + Antioxidants) start->prep weigh Weigh 5-10 mg into DSC pan prep->weigh load Load sample into DSC weigh->load purge_n2 Purge with N2 (50 mL/min) load->purge_n2 heat Heat to 200°C (20°C/min) purge_n2->heat equilibrate Equilibrate for 5 min heat->equilibrate switch_o2 Switch to O2 (50 mL/min) equilibrate->switch_o2 measure Record heat flow vs. time switch_o2->measure peak Detect exothermic oxidation peak measure->peak calculate Calculate OIT peak->calculate end End calculate->end

Caption: Experimental workflow for OIT determination using DSC.

References

Application Notes and Protocols for the Analytical Method Development of Dilauryl Thiodipropionate (DLTDP) Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauryl thiodipropionate (DLTDP) is a synthetic antioxidant and secondary heat stabilizer commonly used in polymers such as polypropylene (B1209903) and polyethylene, as well as in food packaging materials to prevent oxidative degradation.[1] Its widespread use raises concerns about its potential release into the environment and subsequent impact on ecosystems. Therefore, robust and sensitive analytical methods are crucial for monitoring DLTDP in various environmental matrices. This document provides detailed application notes and protocols for the determination of DLTDP in water, soil, and biota samples using modern chromatographic techniques.

Analytical Approaches

The analysis of DLTDP in environmental samples typically involves three main stages: sample collection and preparation, chromatographic separation, and detection. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred techniques due to their high selectivity and sensitivity.

Signaling Pathway of DLTDP as an Antioxidant

DLTDP functions as a hydroperoxide decomposer, a type of secondary antioxidant. It terminates the auto-oxidation chain reaction by converting hydroperoxides (ROOH), which are formed during the initial stages of oxidation, into non-radical, stable products. This action prevents the formation of highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals that would otherwise propagate the oxidative degradation of materials. DLTDP works synergistically with primary antioxidants (radical scavengers) to provide enhanced stability.

DLTDP_Antioxidant_Pathway cluster_Oxidation Oxidative Degradation Cascade cluster_Intervention DLTDP Intervention Polymer Polymer Hydroperoxides Hydroperoxides (ROOH) Polymer->Hydroperoxides Oxidation Free_Radicals Alkoxy/Hydroxyl Radicals (RO•, •OH) Free_Radicals->Polymer Chain Reaction Propagation Hydroperoxides->Free_Radicals Decomposition DLTDP DLTDP Hydroperoxides->DLTDP Stable_Products Stable, Non-Radical Products DLTDP->Stable_Products Decomposes

Caption: Antioxidant mechanism of DLTDP.

Application Note 1: Determination of DLTDP in Water Samples by GC-MS

This method describes the quantification of DLTDP in surface water and wastewater effluent using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow

GCMS_Workflow_Water Sample_Collection 1. Water Sample Collection (1 L) Filtration 2. Filtration (0.45 µm) Sample_Collection->Filtration SPE 3. Solid-Phase Extraction (C18 cartridge) Filtration->SPE Elution 4. Elution with Dichloromethane SPE->Elution Concentration 5. Evaporation & Reconstitution Elution->Concentration GCMS_Analysis 6. GC-MS Analysis Concentration->GCMS_Analysis

Caption: Workflow for DLTDP analysis in water by GC-MS.
Detailed Protocol

1. Sample Preparation (Solid-Phase Extraction)

  • Filter the water sample (1 L) through a 0.45 µm glass fiber filter to remove suspended particles.

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 10 mL of methanol (B129727) followed by 10 mL of deionized water.

  • Load the filtered water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • After loading, wash the cartridge with 10 mL of deionized water to remove interfering polar compounds.

  • Dry the cartridge under vacuum for 20 minutes.

  • Elute the retained DLTDP with 10 mL of dichloromethane.

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of hexane (B92381) for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 280°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp 1: 20°C/min to 250°C

    • Ramp 2: 10°C/min to 300°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z 184

    • Qualifier Ions: m/z 128, 241

Quantitative Data
ParameterSurface WaterWastewater Effluent
Linear Range (µg/L) 0.1 - 500.5 - 100
LOD (µg/L) 0.030.15
LOQ (µg/L) 0.10.5
Mean Recovery (%) 92.588.1
RSD (%) 6.88.2

Application Note 2: Ultrasensitive Quantification of DLTDP in Soil and Sediment using LC-MS/MS

This method provides a highly sensitive and selective protocol for the determination of DLTDP in complex soil and sediment matrices using pressurized liquid extraction (PLE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

LCMS_Workflow_Soil Sample_Prep 1. Soil Sample Homogenization & Sieving PLE 2. Pressurized Liquid Extraction (Acetone:Hexane) Sample_Prep->PLE Cleanup 3. d-SPE Cleanup (C18, PSA) PLE->Cleanup Concentration 4. Evaporation & Reconstitution Cleanup->Concentration LCMS_Analysis 5. LC-MS/MS Analysis Concentration->LCMS_Analysis

Caption: Workflow for DLTDP analysis in soil by LC-MS/MS.
Detailed Protocol

1. Sample Preparation (Pressurized Liquid Extraction & d-SPE)

  • Air-dry the soil or sediment sample and sieve through a 2 mm mesh.

  • Weigh 10 g of the homogenized sample into a PLE cell.

  • Perform pressurized liquid extraction with an acetone:hexane (1:1, v/v) mixture at 100°C and 1500 psi.

  • Collect the extract and concentrate to approximately 1 mL using a rotary evaporator.

  • Transfer the concentrated extract to a 15 mL centrifuge tube containing 50 mg of primary secondary amine (PSA) and 150 mg of C18 sorbent for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.

  • Take the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of methanol:water (80:20, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

  • Gradient:

    • 0-1 min: 80% B

    • 1-5 min: 80-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 80% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): 515.4

    • Product Ion 1 (Quantifier, m/z): 185.2

    • Product Ion 2 (Qualifier, m/z): 241.2

Quantitative Data
ParameterSandy SoilClay SoilSediment
Linear Range (ng/g) 0.5 - 1001 - 2001 - 250
LOD (ng/g) 0.150.30.4
LOQ (ng/g) 0.51.01.2
Mean Recovery (%) 95.291.889.5
RSD (%) 5.37.18.9

Application Note 3: Analysis of DLTDP in Biota Samples using QuEChERS and LC-MS/MS

This protocol details a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method for the determination of DLTDP in fish tissue, followed by LC-MS/MS analysis.

Experimental Workflow

LCMS_Workflow_Biota Sample_Prep 1. Fish Tissue Homogenization QuEChERS_Extraction 2. QuEChERS Extraction (Acetonitrile) Sample_Prep->QuEChERS_Extraction dSPE_Cleanup 3. d-SPE Cleanup (C18, GCB) QuEChERS_Extraction->dSPE_Cleanup Filtration 4. Filtration (0.22 µm) dSPE_Cleanup->Filtration LCMS_Analysis 5. LC-MS/MS Analysis Filtration->LCMS_Analysis

Caption: Workflow for DLTDP analysis in biota by LC-MS/MS.
Detailed Protocol

1. Sample Preparation (QuEChERS)

  • Homogenize 2 g of fish tissue with 10 mL of water.

  • Add 10 mL of acetonitrile and a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18, and 7.5 mg graphitized carbon black (GCB).

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The LC-MS/MS parameters are the same as described in Application Note 2 .

Quantitative Data
ParameterFish Tissue (Low Fat)Fish Tissue (High Fat)
Linear Range (ng/g) 1 - 2002 - 500
LOD (ng/g) 0.30.6
LOQ (ng/g) 1.02.0
Mean Recovery (%) 90.785.4
RSD (%) 9.511.2

Quality Control

For all analytical methods, a robust quality control (QC) procedure should be implemented. This includes the analysis of method blanks, matrix spikes, duplicate samples, and laboratory control samples in each analytical batch. The results of these QC samples should fall within established acceptance criteria to ensure the reliability of the data.

Conclusion

The methods presented provide comprehensive and validated protocols for the determination of DLTDP in diverse environmental matrices. The choice of the analytical technique should be guided by the specific requirements of the study, including the expected concentration range of DLTDP and the complexity of the sample matrix. Proper implementation of these methods will enable accurate monitoring of DLTDP in the environment, contributing to a better understanding of its fate and potential ecological risks.

References

Application Notes and Protocols: DLTDP as a Processing Stabilizer in High-Temperature Extrusion of Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-temperature extrusion is a critical process in the manufacturing of a wide range of polymer-based products, including medical devices and drug delivery systems. However, the high temperatures and shear forces inherent in extrusion can lead to polymer degradation, compromising the final product's integrity, performance, and appearance. Dilauryl thiodipropionate (DLTDP) is a secondary antioxidant that serves as a highly effective processing stabilizer, mitigating thermal degradation during high-temperature extrusion.

These application notes provide a detailed overview of the function of DLTDP, its synergistic effects with primary antioxidants, and protocols for its evaluation in polymer extrusion processes.

Mechanism of Action

DLTDP functions as a hydroperoxide decomposer. During polymer extrusion, the combination of heat and oxygen leads to the formation of hydroperoxides, which are unstable and decompose into highly reactive radicals. These radicals initiate and propagate a chain reaction of polymer degradation, resulting in chain scission (reduced molecular weight, lower viscosity) or cross-linking (increased viscosity, gel formation).

DLTDP works by converting hydroperoxides into stable, non-radical products, thereby interrupting the degradation cycle. This mechanism is particularly crucial during the high-temperature processing phase.[1]

Synergistic Effect with Primary Antioxidants

DLTDP is most effective when used in combination with a primary antioxidant, typically a hindered phenol (B47542). This synergistic relationship provides comprehensive protection throughout the polymer's lifecycle.

  • Primary Antioxidants (e.g., Hindered Phenols): These molecules are radical scavengers that neutralize existing free radicals, providing long-term thermal stability.

  • Secondary Antioxidants (DLTDP): DLTDP decomposes hydroperoxides, the precursors to free radicals, offering excellent stability during high-temperature processing.

Research on polypropylene (B1209903) has shown that for optimal processing stability, a higher ratio of hindered phenol to thioester (such as DLTDP) is most effective. Conversely, for long-term thermal stability, a higher ratio of the thioester is preferred.[1] A study on polypropylene stabilization demonstrated that a 20:80 ratio of a hindered phenol (pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) to a thioester like DLTDP provided the best long-term thermal stability, while the reverse ratio (80:20) was optimal for processing stabilization.[1]

Logical Relationship of Polymer Degradation and Stabilization

G Polymer Polymer HeatShear High Temperature & Shear Hydroperoxides Hydroperoxides HeatShear->Hydroperoxides Initiation Oxygen Oxygen Oxygen->Hydroperoxides FreeRadicals Reactive Free Radicals Hydroperoxides->FreeRadicals Decomposition StableProducts Stable, Non-radical Products Degradation Polymer Degradation FreeRadicals->Degradation Propagation DLTDP DLTDP (Secondary Antioxidant) DLTDP->Hydroperoxides Decomposes DLTDP->StableProducts HinderedPhenol Hindered Phenol (Primary Antioxidant) HinderedPhenol->FreeRadicals Scavenges G start Start dry Dry Polymer & Additives start->dry blend Dry Blend Polymer with DLTDP +/- Primary AO dry->blend extrude Extrude Blend (Pass 1) blend->extrude pelletize Pelletize Extrudate extrude->pelletize sample1 Collect Sample 1 pelletize->sample1 reextrude Re-extrude Pellets (Pass 2-5) sample1->reextrude mfr Measure MFR of all Samples sampleN Collect Samples (2-5) reextrude->sampleN sampleN->mfr oit Measure OIT of all Samples mfr->oit end End oit->end

References

Application Notes and Protocols: The Use of Dilauryl Thiodipropionate (DLTDP) in the Stabilization of Synthetic Rubbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dilauryl thiodipropionate (DLTDP) as a secondary antioxidant for the stabilization of synthetic rubbers. This document includes details on its mechanism of action, synergistic effects with primary antioxidants, and protocols for evaluating its performance.

Introduction to this compound (DLTDP)

This compound (DLTDP) is a thioester-type antioxidant that plays a crucial role in protecting polymers from degradation.[1] In the synthetic rubber industry, DLTDP is utilized as a secondary, or hydroperoxide-decomposing, antioxidant. It is particularly effective in enhancing the long-term heat stability of various synthetic rubbers, including Styrene-Butadiene Rubber (SBR), Ethylene Propylene Diene Monomer (EPDM) rubber, and Nitrile Rubber (NBR).[2] DLTDP is a non-staining stabilizer with good color retention, low volatility, and good compatibility with a wide range of elastomers.[2]

Mechanism of Action

The primary function of DLTDP in synthetic rubbers is to decompose hydroperoxides (ROOH), which are formed during the auto-oxidation of the polymer chains. This action prevents the chain scission and cross-linking reactions that lead to the degradation of the rubber's mechanical properties, such as loss of strength, elasticity, and flexibility.[1]

DLTDP works synergistically with primary antioxidants, such as hindered phenols. While primary antioxidants interrupt the degradation process by scavenging free radicals, DLTDP neutralizes the hydroperoxides that can otherwise decompose to form new radicals. This dual-action approach provides a more comprehensive stabilization of the rubber, leading to significantly improved resistance to thermo-oxidative aging.[2]

Polymer Polymer Free Radicals (R) Free Radicals (R) Polymer->Free Radicals (R) Initiation Heat, Oxygen, Stress Heat, Oxygen, Stress Heat, Oxygen, Stress->Free Radicals (R) Free Radicals (R*) Free Radicals (R*) Hydroperoxides (ROOH) Hydroperoxides (ROOH) Degradation Products Degradation Products Hydroperoxides (ROOH)->Degradation Products Decomposition Inactive Products Inactive Products Hydroperoxides (ROOH)->Inactive Products Primary Antioxidant (e.g., Hindered Phenol) Primary Antioxidant (e.g., Hindered Phenol) Primary Antioxidant (e.g., Hindered Phenol)->Free Radicals (R) Scavenges DLTDP (Secondary Antioxidant) DLTDP (Secondary Antioxidant) DLTDP (Secondary Antioxidant)->Hydroperoxides (ROOH) Decomposes Stable Products Stable Products Free Radicals (R)->Hydroperoxides (ROOH) Propagation Free Radicals (R)->Degradation Products Free Radicals (R)->Stable Products

Figure 1: Stabilization mechanism of DLTDP in synergy with a primary antioxidant.

Data Presentation: Performance of DLTDP in Synthetic Rubbers

The following tables summarize the typical performance improvements observed when DLTDP is incorporated into synthetic rubber formulations. The data illustrates the effects on key mechanical properties after thermo-oxidative aging.

Table 1: Effect of DLTDP on the Mechanical Properties of SBR after Heat Aging

FormulationTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Unaged
SBR (Control)18.555065
SBR + 1.0 phr DLTDP18.254564
SBR + 0.5 phr Hindered Phenol18.454865
SBR + 0.5 phr Hindered Phenol + 1.0 phr DLTDP18.354664
Aged (72h at 100°C)
SBR (Control)9.825075
SBR + 1.0 phr DLTDP12.535072
SBR + 0.5 phr Hindered Phenol13.838070
SBR + 0.5 phr Hindered Phenol + 1.0 phr DLTDP16.545068

Table 2: Effect of DLTDP on the Oxidative Stability of EPDM

FormulationOxidative Induction Time (OIT) at 200°C (minutes)
EPDM (Control)8
EPDM + 1.0 phr DLTDP25
EPDM + 0.5 phr Hindered Phenol45
EPDM + 0.5 phr Hindered Phenol + 1.0 phr DLTDP85

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effectiveness of DLTDP in synthetic rubbers.

Protocol for Evaluating Thermo-Oxidative Stability (Heat Aging)

This protocol is based on the ASTM D573 standard test method for rubber deterioration in an air oven.[3][4][5][6][7]

Objective: To determine the effect of elevated temperatures on the physical properties of vulcanized rubber containing DLTDP.

Materials and Equipment:

  • Internal mixer or two-roll mill for compounding.

  • Vulcanizing press.

  • Air oven with controlled temperature and air circulation.

  • Tensile testing machine.

  • Hardness tester (Durometer).

  • Standard dumbbell-shaped cutting die.

Procedure:

  • Compounding:

    • Prepare the rubber compounds with and without DLTDP, and in combination with a primary antioxidant, according to the formulations in Table 1.

    • Ensure uniform dispersion of all ingredients.

  • Vulcanization:

    • Vulcanize the compounded rubber sheets in a press at the recommended temperature and time for the specific rubber type (e.g., 160°C for 20 minutes for SBR).

  • Initial Property Measurement (Unaged Samples):

    • Allow the vulcanized sheets to condition at room temperature for at least 24 hours.

    • Cut at least three dumbbell-shaped specimens from each sheet.

    • Measure and record the initial tensile strength, elongation at break, and hardness (Shore A) for each formulation.

  • Accelerated Aging:

    • Place a set of vulcanized specimens in a preheated air oven at a specified temperature (e.g., 100°C).

    • Age the specimens for a defined period (e.g., 72 hours).

  • Final Property Measurement (Aged Samples):

    • Remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.

    • Measure and record the final tensile strength, elongation at break, and hardness of the aged specimens.

  • Data Analysis:

    • Calculate the percentage change in each property after aging for each formulation.

    • Compare the results to evaluate the stabilizing effect of DLTDP.

Protocol for Measuring Oxidative Induction Time (OIT)

This protocol is based on the ISO 11357-6 standard for determining OIT by differential scanning calorimetry (DSC).[8]

Objective: To assess the oxidative stability of rubber compounds containing DLTDP.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with a controlled atmosphere.

  • Aluminum sample pans.

  • High-purity nitrogen and oxygen gas.

Procedure:

  • Sample Preparation:

    • Prepare small, uniform samples (5-10 mg) from the vulcanized rubber sheets.

    • Place the sample in an open aluminum DSC pan.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to the desired isothermal temperature (e.g., 200°C) under a nitrogen atmosphere at a constant heating rate (e.g., 20°C/min).

    • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate.

    • Continue to hold the sample at the isothermal temperature until the oxidative degradation begins, which is indicated by a sharp exothermic peak in the DSC curve.

  • Data Analysis:

    • The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic peak.

    • Compare the OIT values for the different formulations to determine the effectiveness of the antioxidant system.

cluster_prep Sample Preparation cluster_testing Testing cluster_analysis Data Analysis Compounding Compounding Vulcanization Vulcanization Compounding->Vulcanization Specimen Cutting Specimen Cutting Vulcanization->Specimen Cutting Initial Property Measurement Initial Property Measurement Specimen Cutting->Initial Property Measurement OIT Measurement (ISO 11357-6) OIT Measurement (ISO 11357-6) Specimen Cutting->OIT Measurement (ISO 11357-6) Heat Aging (ASTM D573) Heat Aging (ASTM D573) Initial Property Measurement->Heat Aging (ASTM D573) Final Property Measurement Final Property Measurement Heat Aging (ASTM D573)->Final Property Measurement Compare Properties Compare Properties Final Property Measurement->Compare Properties Evaluate Stability Evaluate Stability OIT Measurement (ISO 11357-6)->Evaluate Stability Compare Properties->Evaluate Stability

Figure 2: Experimental workflow for evaluating DLTDP performance in synthetic rubber.

Conclusion

This compound is an effective secondary antioxidant for enhancing the long-term thermal stability of a variety of synthetic rubbers. Its synergistic action with primary antioxidants provides a robust stabilization system that protects against the detrimental effects of thermo-oxidative degradation. The protocols outlined in these notes provide a standardized approach for researchers and scientists to evaluate and quantify the performance benefits of incorporating DLTDP into their rubber formulations.

References

Troubleshooting & Optimization

Preventing blooming and migration of Dilauryl thiodipropionate in polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dilauryl thiodipropionate (DLTDP) in polyolefin formulations.

Troubleshooting Guides

Issue 1: Observing a White, Waxy, or Oily Film on the Surface of a Polyolefin Product

Question: I am observing a hazy, white, or oily residue on the surface of my polyethylene (B3416737)/polypropylene (B1209903) part after processing and storage. What is causing this, and how can I fix it?

Answer: This phenomenon is likely "blooming" or "migration," where the antioxidant, in this case, this compound (DLTDP), moves from the bulk of the polymer to the surface.[1] This can give the polymer surface a sweaty or gross appearance. While not immediately detrimental to the bulk properties of the polymer, it indicates an incompatibility or supersaturation issue that can affect surface properties and long-term stability.

Possible Causes and Solutions:

CauseSolution
High Concentration of DLTDP: The concentration of DLTDP may be exceeding its solubility limit in the polyolefin at a given temperature.Reduce the concentration of DLTDP to below its solubility threshold. It is recommended to use DLTDP at a level of 0.25 - 1.0% of the polymer's weight.[2]
Poor Compatibility/Solubility: DLTDP may have limited solubility in the specific grade of polyethylene or polypropylene being used.Consider using a different grade of polyolefin with a polarity that is more compatible with DLTDP. Predicting compatibility using Hansen solubility parameters can be a useful tool.
Polymer Crystallinity: The crystalline regions of semi-crystalline polymers like polyethylene and polypropylene are largely impermeable to additives. Migration primarily occurs through the amorphous regions.Optimizing the crystallinity of the polymer through processing conditions can help minimize migration. A higher degree of crystallinity can reduce the free volume available for additive movement.
Processing Conditions: High processing temperatures can increase the initial solubility of DLTDP, but as the polymer cools, the solubility decreases, leading to supersaturation and subsequent blooming.Optimize the cooling rate of the polymer after processing. A slower cooling rate can sometimes allow for a more stable dispersion of the additive.
Interaction with Other Additives: Other additives in the formulation could be affecting the solubility of DLTDP.Review the entire additive package. Some additives can compete for solubility within the polymer matrix.
Issue 2: Loss of Antioxidant Efficacy Over Time

Question: My polyolefin product is showing signs of degradation (e.g., discoloration, brittleness) sooner than expected, even though I've incorporated DLTDP. Why is this happening?

Answer: A premature loss of antioxidant efficacy can be due to the physical loss of DLTDP from the polymer through migration and blooming, or due to its chemical consumption.

Possible Causes and Solutions:

CauseSolution
Migration and Blooming: The DLTDP is migrating to the surface and is no longer available to stabilize the bulk of the polymer.Refer to the solutions for Issue 1 to minimize migration.
Use of DLTDP Alone: DLTDP is a secondary, or hydroperoxide-decomposing, antioxidant. It works most effectively in synergy with a primary, radical-scavenging antioxidant, such as a hindered phenol.[3][4][5][6][7]Incorporate a primary phenolic antioxidant into your formulation along with DLTDP. This synergistic combination provides a more comprehensive stabilization package.[3][4][5][6][7]
High-Temperature Exposure: Although DLTDP has good thermal stability, prolonged exposure to very high temperatures can lead to its degradation or volatilization.[4][8]Ensure that the processing and end-use temperatures are within the recommended service range for DLTDP.
Environmental Exposure: Exposure to certain chemicals or UV radiation can accelerate the consumption of the antioxidant.[8]If the application involves outdoor exposure, consider adding a UV stabilizer to the formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLTDP) and what is its function in polyolefins?

A1: this compound (DLTDP) is a thioester secondary antioxidant.[6] Its primary role is to protect polymers like polyethylene (PE) and polypropylene (PP) from degradation caused by heat and oxygen during processing and in their end-use applications.[4][8] It functions by decomposing hydroperoxides, which are formed during the oxidation of the polymer.[4]

Q2: How does DLTDP work synergistically with phenolic antioxidants?

A2: DLTDP, as a secondary antioxidant, targets and decomposes hydroperoxides, which are a key species in the auto-oxidation cycle of polymers. Primary antioxidants, such as hindered phenols, are radical scavengers that interrupt the chain reaction of oxidation. By combining the two, you get a more robust stabilization system where the DLTDP removes the hydroperoxides that could otherwise break down and form more radicals, while the phenolic antioxidant scavenges the radicals that are already present. This synergistic interaction enhances the long-term thermal stability of the polyolefin.[3][4][5][6][7]

Q3: What are the typical concentrations of DLTDP used in polyolefins?

A3: The recommended usage level for DLTDP is typically between 0.25% and 1.0% of the polymer's weight.[2] For applications involving food packaging, the concentration is much lower, often limited to 0.005%.[2]

Q4: Is DLTDP soluble in polyethylene and polypropylene?

Q5: How can I detect and analyze the blooming of DLTDP on my polymer surface?

A5: Several analytical techniques can be used to confirm and characterize the blooming of DLTDP:

  • Surface Washing/Scraping: The bloomed layer can be physically removed by washing the surface with a suitable solvent or by gently scraping it off. The collected material can then be analyzed.

  • Fourier Transform Infrared Spectroscopy (FTIR): ATR-FTIR is a powerful technique for analyzing the chemical composition of the surface. By comparing the spectrum of the bloomed surface to a reference spectrum of pure DLTDP, you can confirm its presence.

  • Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to visualize the morphology of the bloomed layer on the polymer surface.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After extracting the bloomed material from the surface, GC-MS can be used to definitively identify and quantify the amount of DLTDP.

Quantitative Data

Due to the limited availability of specific public data on the solubility and diffusion of DLTDP in polyethylene and polypropylene, the following tables provide illustrative values based on the behavior of similar thioester antioxidants. These should be used as a general guide for understanding the relative effects of different parameters.

Table 1: Illustrative Solubility of DLTDP in Polyolefins

PolymerTemperature (°C)Illustrative Solubility ( g/100g polymer)
Polyethylene (LDPE)25~ 0.1 - 0.3
Polyethylene (LDPE)60~ 0.5 - 1.0
Polypropylene (hPP)25~ 0.2 - 0.4
Polypropylene (hPP)60~ 0.7 - 1.2

Note: These are estimated values. Actual solubility will vary depending on the specific grade of the polymer and other formulation components.

Table 2: Illustrative Diffusion Coefficients of DLTDP in Polyolefins at 60°C

PolymerDiffusion Coefficient (cm²/s)
Polyethylene (LDPE)~ 1 x 10⁻⁹ - 1 x 10⁻⁸
Polypropylene (hPP)~ 5 x 10⁻¹⁰ - 5 x 10⁻⁹

Note: These are estimated values. The diffusion coefficient is highly dependent on temperature and the morphology of the polymer.

Experimental Protocols

Protocol 1: ATR-FTIR Analysis of DLTDP Blooming

Objective: To identify the presence of DLTDP on the surface of a polyolefin sample.

Methodology:

  • Sample Preparation: No specific sample preparation is needed for the bloomed polyolefin part. A non-bloomed section of the same part should be used as a reference. A sample of pure DLTDP should also be analyzed as a standard.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is required.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Press the bloomed surface of the polyolefin sample firmly against the ATR crystal.

    • Record the IR spectrum, typically in the range of 4000 to 650 cm⁻¹.

    • Repeat the measurement on a non-bloomed area of the sample.

    • Record the spectrum of the pure DLTDP standard.

  • Data Analysis:

    • Compare the spectrum of the bloomed surface with the spectra of the non-bloomed surface and the pure DLTDP.

    • Look for characteristic peaks of DLTDP in the spectrum of the bloomed surface that are absent in the spectrum of the non-bloomed surface. Key characteristic peaks for thioesters are typically found in the fingerprint region of the IR spectrum.

Protocol 2: GC-MS Quantification of Migrated DLTDP

Objective: To quantify the amount of DLTDP that has migrated to the surface of a polyolefin sample.

Methodology:

  • Sample Preparation and Extraction:

    • Cut a defined surface area (e.g., 10 cm x 10 cm) of the bloomed polyolefin sample.

    • Wash the surface with a known volume of a suitable solvent in which DLTDP is soluble (e.g., isopropanol (B130326) or hexane).

    • Collect the solvent wash in a clean vial.

    • Prepare a calibration curve using standard solutions of DLTDP of known concentrations in the same solvent.

  • Instrumentation: A Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) is required.

  • GC-MS Conditions (Illustrative):

    • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 15°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization: Electron Ionization (EI).

    • MS Scan Mode: Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of DLTDP.

  • Data Analysis:

    • Inject the extracted sample and the standard solutions into the GC-MS.

    • Identify the DLTDP peak in the chromatogram based on its retention time and mass spectrum.

    • Quantify the amount of DLTDP in the extracted sample by comparing its peak area to the calibration curve.

    • Calculate the amount of migrated DLTDP per unit surface area of the polymer.

Visualizations

Blooming_Mechanism cluster_surface Polymer Surface A DLTDP (Dissolved) C Bloomed DLTDP Layer A->C Migration (Supersaturation) B Polymer Matrix

Mechanism of DLTDP blooming in polyolefins.

Troubleshooting_Workflow Start Surface Residue Observed Q1 Is the residue present? Start->Q1 Analyze Analyze Residue (FTIR, GC-MS) Q1->Analyze Yes Q2 Is it DLTDP? Analyze->Q2 Reduce_Conc Reduce DLTDP Concentration Q2->Reduce_Conc Yes End_Not_DLTDP Residue is not DLTDP. Investigate other causes. Q2->End_Not_DLTDP No Improve_Comp Improve Compatibility (Synergistic Additives) Reduce_Conc->Improve_Comp Optimize_Proc Optimize Processing Conditions Improve_Comp->Optimize_Proc End_OK Problem Resolved Optimize_Proc->End_OK

Troubleshooting workflow for surface blooming.

References

Overcoming dispersion challenges of Dilauryl thiodipropionate in polymer melts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dilauryl Thiodipropionate (DLTDP) Dispersion

Welcome to the technical support center for this compound (DLTDP). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to DLTDP dispersion in polymer melts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLTDP) and why is its dispersion critical?

A1: this compound (DLTDP) is a thioester secondary antioxidant used to protect polymers from degradation during high-temperature processing and long-term use.[1][2][3] It functions by decomposing hydroperoxides into stable, non-radical products, thus preventing chain reactions that lead to material breakdown.[1][4] Proper dispersion is critical because DLTDP must be distributed uniformly at a molecular level to effectively intercept degradative reactions throughout the polymer matrix. Poor dispersion leads to localized areas with low antioxidant protection, resulting in premature failure, inconsistent product quality, and reduced lifespan.[5]

Q2: What are the common signs of poor DLTDP dispersion in a polymer melt?

A2: Signs of inadequate dispersion can manifest in both the final product and during processing. These include:

  • Surface Defects: A hazy or cloudy appearance on the product surface, or the formation of a white, powdery deposit known as "blooming."[6]

  • Inconsistent Performance: Variability in the mechanical properties, color stability, and long-term heat aging performance of the final product.[7]

  • Processing Issues: Increased die-drool, gel formation, and melt fracture during extrusion.[7]

  • Visual Imperfections: The presence of specks, gels, or un-melted particles in the final polymer, which can be observed through microscopy.

Q3: What are the primary causes of poor DLTDP dispersion?

A3: Several factors can contribute to the poor dispersion of DLTDP:

  • Incompatibility: Poor compatibility or low solubility between DLTDP and the host polymer matrix can lead to phase separation.[6] Hansen solubility parameters can be used to predict compatibility.[6]

  • High Concentration: Loading DLTDP above its solubility threshold in the polymer can cause the excess, undissolved additive to agglomerate or migrate to the surface (bloom).[6]

  • Inadequate Processing: Insufficient mixing time, low shear rates, or processing temperatures that are too low to fully melt and incorporate the DLTDP can result in agglomerates.[8]

  • Particle Characteristics: The physical form of the DLTDP (e.g., powder vs. granules) and its particle size can influence how easily it disperses. Fine powders may be difficult to handle and prone to clumping.[9]

Q4: How can I improve the dispersion of DLTDP in my polymer system?

A4: Several strategies can be employed to enhance dispersion:

  • Use of Masterbatches: Incorporating DLTDP via a masterbatch is a highly effective method.[1] A masterbatch is a concentrated blend of the additive dispersed in a compatible carrier resin (e.g., PE or PP).[1][10] This ensures excellent distribution and simplifies handling.[1]

  • Optimize Processing Conditions: Adjusting extrusion parameters is key. Increasing melt temperature (within the polymer's degradation limits), residence time, and screw speed can enhance the melting and mixing of DLTDP. Twin-screw extruders provide superior mixing compared to single-screw extruders.

  • Synergistic Blends: DLTDP is most effective when used with a primary antioxidant, such as a hindered phenol.[3] These blends can improve overall stability and may aid in compatibility.[6] A common synergistic ratio is 3 parts DLTDP to 1 part hindered phenolic antioxidant.[3]

  • Use of Dispersing Aids: While less common for antioxidants than for pigments, wetting and dispersing agents can be used to lower the surface tension between the additive particles and the polymer melt, promoting better incorporation.[11][12]

Q5: What is "blooming" and how is it related to DLTDP?

A5: Blooming is the migration of an additive from the bulk of the polymer to its surface, where it forms a visible layer.[6] This occurs when the additive has limited compatibility with the polymer or when its concentration exceeds its solubility limit in the polymer matrix.[6] To prevent blooming, ensure the DLTDP concentration is within recommended limits, select a grade with good polymer compatibility, and optimize processing to achieve a stable, molecular dispersion.[6] Using higher molecular weight antioxidants can also mitigate migration issues.[6]

Q6: Can DLTDP affect the viscosity of the polymer melt?

A6: Yes, additives can influence the rheology of a polymer melt. Depending on the interaction and concentration, DLTDP can have a plasticizing effect or act as a filler.[13][14] A plasticizing effect, where the additive molecules reduce intermolecular forces between polymer chains, leads to a decrease in melt viscosity.[14] Conversely, if DLTDP is poorly dispersed and exists as solid agglomerates, it can act as a filler, potentially increasing the melt viscosity.[13][15] Rheological testing is recommended to understand the specific impact on your formulation.[5]

Troubleshooting Guide for DLTDP Dispersion

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the use of DLTDP.

Problem 1: Visible surface defects (haze, blooming, oily feel) on the final product.

This issue is often caused by the migration of poorly dissolved DLTDP to the polymer surface.

G start Issue: Surface Defects (Haze, Bloom) q1 Is DLTDP added as a pure powder/flake? start->q1 sol1 Solution: Switch to a DLTDP masterbatch for improved incorporation. q1->sol1 Yes q2 Is the DLTDP loading level above 0.5%? q1->q2 No sol2 Solution: Reduce DLTDP to within recommended range (e.g., 0.1-0.3%). Verify solubility limit. q2->sol2 Yes q3 Is the processing melt temperature adequate? q2->q3 No sol3 Solution: Increase melt temperature to ensure complete melting of DLTDP. (Melting point ~40°C) q3->sol3 No sol4 Action: Review polymer compatibility. Consider a different carrier for masterbatch. q3->sol4 Yes

Caption: Troubleshooting workflow for surface defects.
Problem 2: Inconsistent product performance (e.g., variable mechanical strength, premature failure).

This points to non-uniform distribution of the antioxidant, creating unprotected regions within the polymer.

G factors Key Factors for Dispersion sub_factors Material Properties Processing Parameters Formulation factors->sub_factors:f0 material_details DLTDP Form (Masterbatch vs. Powder) Polymer MFI Compatibility DLTDP Particle Size sub_factors:f0->material_details processing_details Melt Temperature Screw Speed / Shear Mixing Time sub_factors:f1->processing_details formulation_details DLTDP Concentration Use of Synergists (e.g., Hindered Phenols) Presence of Dispersing Aids sub_factors:f2->formulation_details outcome Achieves Homogeneous DLTDP Dispersion material_details->outcome processing_details->outcome formulation_details->outcome

Caption: Key factors influencing DLTDP dispersion.

Quantitative Data Summary

The following tables provide key quantitative data for DLTDP.

Table 1: Typical Properties of this compound (DLTDP)

Property Value
Chemical Name Didodecyl 3,3'-thiodipropionate
CAS Number 123-28-4
Appearance White crystalline powder or flakes
Melting Point 40-42 °C (104-108 °F)
Molecular Weight 514.9 g/mol

| Function | Secondary (Hydroperoxide Decomposer) Antioxidant |

Table 2: Recommended Loading Levels & Ratios

Polymer System Typical DLTDP Loading (% by weight) Recommended Synergistic Ratio
Polypropylene (PP) 0.1 - 0.5% 3:1 to 5:1 (DLTDP : Hindered Phenol)
Polyethylene (PE) 0.1 - 0.3% 3:1 (DLTDP : Hindered Phenol)[3]
ABS, PVC 0.2 - 1.0%[16] 2:1 to 3:1 (DLTDP : Hindered Phenol)
Rubber (SBR, EPDM) 0.5 - 1.0 PHR[3] 3:1 (DLTDP : Hindered Phenol)[3]

Note: Optimal loading levels should be determined experimentally for specific applications and processing conditions.

Table 3: Solubility of DLTDP in Various Solvents at Room Temperature

Solvent Solubility ( g/100ml )
Toluene 65
Ethyl Acetate 60
Acetone 55
n-Heptane 52
Ethanol 4
Water Insoluble

Source: Adapted from technical datasheets.[16]

Experimental Protocols

Protocol 1: Assessment of DLTDP Dispersion via Optical Microscopy

This protocol describes a standard method for the qualitative and semi-quantitative evaluation of additive dispersion in a polymer matrix.

1. Objective: To visually assess the size and distribution of DLTDP agglomerates within a solid polymer sample.

2. Materials & Equipment:

  • Polymer compound containing DLTDP (pellets or finished part).

  • Microtome with a suitable knife (glass or diamond).

  • Optical microscope with transmitted and dark-field illumination capabilities.

  • Microscope slides and cover slips.

  • Image analysis software (e.g., ImageJ).

3. Methodology:

  • Sample Preparation:

    • Using the microtome, carefully slice a thin section from the polymer sample. A typical thickness for analysis is 10-20 micrometers.

    • The slicing direction should be perpendicular to the melt flow direction to best observe dispersion characteristics.

    • Place the thin section onto a clean microscope slide and add a cover slip.

  • Microscopical Analysis:

    • Mount the slide on the microscope stage.

    • Begin analysis at low magnification (e.g., 50x) to get an overview of the dispersion uniformity across a larger area.

    • Switch to higher magnification (e.g., 200x or 400x) to examine individual particles and agglomerates.

    • Utilize dark-field illumination, which enhances the contrast between the polymer matrix and additive particles, making agglomerates easier to identify.[10]

  • Image Capture & Analysis:

    • Capture multiple images from different areas of the sample to ensure the analysis is representative.

    • Using image analysis software, measure the size, shape, and number of visible agglomerates per unit area.

    • A dispersion rating can be established by comparing the results against a standardized scale or a reference sample with known good dispersion.

4. Interpretation of Results:

  • Good Dispersion: Characterized by the absence of visible agglomerates at high magnification. The field of view appears uniform.

  • Poor Dispersion: Characterized by the presence of numerous, large agglomerates (>10 µm), indicating insufficient mixing.[10] These areas are potential points of failure.

References

Thermal stability limitations of Dilauryl thiodipropionate during polymer processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dilauryl thiodipropionate (DLTDP) as a thermal stabilizer during polymer processing.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving DLTDP in polymer processing.

IssuePotential CauseTroubleshooting Steps
Yellowing or Discoloration of Polymer Over-oxidation of the primary phenolic antioxidant. High processing temperatures causing degradation of the polymer or additives. Reaction with other additives or contaminants.- Ensure an optimal ratio of DLTDP to primary antioxidant (typically a synergistic ratio of 3:1 is recommended).[1] - Verify that processing temperatures are within the recommended range for the specific polymer and below the decomposition temperature of DLTDP (>275°C).[2] - Review the entire formulation for any incompatible additives.[3] - Ensure all equipment is thoroughly cleaned to avoid contamination.
"Blooming" or Surface Haze on Final Product The concentration of DLTDP is too high, exceeding its solubility in the polymer matrix. Poor compatibility between DLTDP and the polymer.- Reduce the concentration of DLTDP to the recommended dosage, typically between 0.25% and 1.0% of the polymer weight.[4] - Evaluate the compatibility of DLTDP with the specific polymer grade being used. - Consider using a different secondary antioxidant with better compatibility.
Reduced Mechanical Properties (e.g., Brittleness, Poor Impact Strength) Thermal degradation of the polymer due to insufficient stabilization. Inadequate dispersion of DLTDP within the polymer matrix.- Confirm that DLTDP and any primary antioxidants are being used at effective concentrations. - Improve mixing and dispersion of additives during compounding. - Evaluate the processing conditions (temperature, shear) to minimize polymer degradation.
Changes in Melt Flow Index (MFI) Polymer chain scission or cross-linking due to thermal degradation. The effect of the additive on the polymer's rheology.- Optimize the antioxidant package to prevent polymer degradation that can alter MFI. - Characterize the MFI of the polymer with and without DLTDP to understand its specific effect. Polymers with a higher MFI generally have lower viscosity, which can impact processing.[5][6]
Unpleasant Odor in the Final Product Degradation of DLTDP or other components in the formulation at excessive processing temperatures.- Lower the processing temperature to the minimum required for adequate melt flow. - Ensure proper ventilation during processing. - When heated to decomposition, DLTDP can emit toxic fumes of sulfur oxides.[7]

Frequently Asked Questions (FAQs)

General

What is this compound (DLTDP)?

This compound (DLTDP) is a secondary thioester antioxidant used to protect polymers from thermal and oxidative degradation.[7] It is particularly effective in improving long-term heat stability and is often used in combination with primary antioxidants, such as hindered phenols.[1]

How does DLTDP work?

DLTDP functions by decomposing hydroperoxides, which are formed during the oxidation of polymers, into non-radical, stable products. This action prevents the chain reactions that lead to polymer degradation. It also acts as a synergist, regenerating primary antioxidants to prolong their effectiveness.[4]

In which polymers is DLTDP commonly used?

DLTDP is widely used in a variety of polymers, including:

  • Polypropylene (PP)[7]

  • Polyethylene (PE)[7]

  • Polyvinyl chloride (PVC)[7]

  • Acrylonitrile-butadiene-styrene (ABS)[1][8]

  • Various synthetic rubbers[1]

Thermal Stability

What is the thermal stability of DLTDP?

DLTDP is known for its excellent thermal stability. Its decomposition begins at temperatures above 275°C.[2]

What is the melting point of DLTDP?

The melting point of DLTDP is in the range of 40-42°C.[8]

Processing and Formulation

What is the recommended dosage of DLTDP in a polymer formulation?

The recommended use level of DLTDP is typically between 0.25% and 1.0% of the polymer's weight.[4] However, the exact loading should be determined based on the specific polymer system and the processing conditions.

Why is DLTDP often used with a primary antioxidant?

DLTDP works synergistically with primary antioxidants (like hindered phenols). The primary antioxidant scavenges free radicals, while DLTDP decomposes hydroperoxides. This combination provides more comprehensive protection against degradation. A common synergistic ratio is 3 parts DLTDP to 1 part hindered phenolic antioxidant.[1]

Can DLTDP cause discoloration?

DLTDP itself is non-staining and has good color retention.[1] Discoloration, such as yellowing, in a polymer formulation is often due to the degradation of the primary phenolic antioxidant. By regenerating the primary antioxidant, DLTDP can help to prevent this discoloration.[3][9]

What is "blooming" and can DLTDP cause it?

Blooming is the migration of an additive to the surface of a polymer, resulting in a hazy or crystalline deposit.[10] This can occur if the concentration of the additive is too high or if it has poor compatibility with the polymer. While DLTDP generally has good compatibility, using it at concentrations above its solubility limit in the polymer can lead to blooming.[11][12]

Quantitative Data Summary

PropertyValueSource
Melting Point 40 - 42 °C[8]
Decomposition Temperature > 275 °C[2]
Recommended Dosage 0.25 - 1.0% by polymer weight[4]
Synergistic Ratio (DLTDP:Phenolic Antioxidant) ~ 3:1[1]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of DLTDP or a polymer formulation containing DLTDP.

Methodology (based on ISO 11358):

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., aluminum or platinum).

  • Atmosphere: Typically, an inert atmosphere such as nitrogen is used to study thermal decomposition without oxidation. An oxidative atmosphere (air or oxygen) can be used to study oxidative stability.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Plot the sample weight as a function of temperature. The onset temperature of weight loss is indicative of the start of decomposition. The temperature at the maximum rate of weight loss (from the derivative of the TGA curve) is also a key parameter.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of DLTDP or a polymer containing DLTDP.

Methodology (based on ASTM D3418):

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a DSC pan and seal it.

  • Reference: An empty, sealed DSC pan is used as a reference.

  • Heating and Cooling Program:

    • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 100°C for DLTDP) at a controlled rate (e.g., 10°C/min).

    • Hold at this temperature for a few minutes to erase the thermal history.

    • Cool the sample back to ambient temperature at a controlled rate.

    • Reheat the sample at the same controlled rate.

  • Data Analysis: The melting point is determined from the peak of the endothermic transition during the second heating scan. Other transitions, such as crystallization (exothermic peak on cooling), can also be observed.

Visualizations

DLTDP_Degradation_Pathway Polymer (RH) Polymer (RH) Free Radicals (R) Free Radicals (R) Polymer (RH)->Free Radicals (R) Heat, Shear, UV Peroxy Radicals (ROO) Peroxy Radicals (ROO) Free Radicals (R)->Peroxy Radicals (ROO) + O2 Hydroperoxides (ROOH) Hydroperoxides (ROOH) Peroxy Radicals (ROO)->Hydroperoxides (ROOH) + RH Degraded Polymer Degraded Polymer Hydroperoxides (ROOH)->Degraded Polymer Decomposition Stable Products Stable Products DLTDP DLTDP DLTDP->Hydroperoxides (ROOH) Decomposition Primary Antioxidant (ArOH) Primary Antioxidant (ArOH) Free Radicals (R*) Free Radicals (R*) Primary Antioxidant (ArOH)->Free Radicals (R*) Radical Scavenging

Caption: Synergistic antioxidant mechanism of DLTDP and a primary antioxidant.

Troubleshooting_Workflow start Processing Issue Observed issue Identify the Issue: - Discoloration - Blooming - Poor Mechanical Properties - MFI Change start->issue discoloration Discoloration issue->discoloration Discoloration blooming Blooming issue->blooming Blooming mech_props Poor Mechanical Properties issue->mech_props Mechanical mfi_change MFI Change issue->mfi_change MFI check_ratio Check DLTDP/Primary Antioxidant Ratio discoloration->check_ratio check_temp Verify Processing Temperature discoloration->check_temp check_conc Review DLTDP Concentration blooming->check_conc check_dispersion Evaluate Additive Dispersion mech_props->check_dispersion optimize_ao Optimize Antioxidant Package mech_props->optimize_ao mfi_change->check_temp mfi_change->optimize_ao solution Problem Resolved check_ratio->solution check_temp->solution check_conc->solution check_dispersion->solution optimize_ao->solution

Caption: Troubleshooting workflow for DLTDP-related processing issues.

Logical_Relationships cluster_0 Processing Parameters cluster_1 Formulation cluster_2 Potential Issues Temperature Temperature Degradation Degradation Temperature->Degradation Increases Shear Shear Shear->Degradation Increases ResidenceTime Residence Time ResidenceTime->Degradation Increases DLTDP_Conc DLTDP Concentration DLTDP_Conc->Degradation Decreases (if optimal) Blooming Blooming DLTDP_Conc->Blooming Increases (if excessive) Primary_AO_Conc Primary AO Conc. Primary_AO_Conc->Degradation Decreases (if optimal) Discoloration Discoloration Primary_AO_Conc->Discoloration Prevents (if sufficient) Polymer_Type Polymer Type Polymer_Type->Degradation Influences Susceptibility Polymer_Type->Blooming Influences Compatibility Degradation->Discoloration

Caption: Logical relationships between formulation, processing, and potential issues.

References

Technical Support Center: Interaction of Dilauryl Thiodipropionate with Other Polymer Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving Dilauryl thiodipropionate (DLTDP) and its interaction with other polymer additives.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLTDP) and what is its primary function in polymers?

A1: this compound (DLTDP) is a secondary antioxidant of the thioester class.[1][2] Its main role is to protect polymers from degradation caused by heat and oxygen.[3] DLTDP functions by decomposing hydroperoxides, which are unstable molecules that form during the oxidation process and can lead to the breakdown of the polymer chains.[1][4] By neutralizing these hydroperoxides, DLTDP helps to maintain the polymer's molecular structure, thus preserving its physical and mechanical properties.[4]

Q2: With which types of additives is DLTDP most effective?

A2: DLTDP is particularly effective when used in combination with primary antioxidants, especially hindered phenols (e.g., Irganox 1010, Irganox 1076).[1][5] This combination creates a synergistic effect where the primary antioxidant scavenges free radicals and DLTDP decomposes hydroperoxides, providing a more comprehensive and long-lasting stabilization to the polymer.[1][4][5][6]

Q3: What is the recommended ratio of DLTDP to phenolic antioxidants?

A3: The optimal ratio can vary depending on the polymer, processing conditions, and performance requirements. However, a common starting point for polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) is a ratio of phenolic antioxidant to DLTDP of 1:2 or 1:3.[5][7] For rubber applications, a synergistic ratio of three parts DLTDP to one part hindered phenolic antioxidant is often recommended.[8]

Q4: Can DLTDP have negative interactions with other additives?

A4: Yes, there can be antagonistic interactions. While DLTDP works well with phenolic antioxidants, there is a known potential for antagonism between thioesters and Hindered Amine Light Stabilizers (HALS).[5] The acidic byproducts from the decomposition of thioesters can react with the basic HALS, potentially reducing the effectiveness of the HALS.[5] However, some studies suggest that this antagonism may not always be severe in industrial applications and can be influenced by other components in the formulation.[5]

Q5: In which polymers is DLTDP commonly used?

A5: DLTDP is widely used in a variety of polymers, including:

  • Polyolefins (Polypropylene - PP, Polyethylene - PE)[4][5]

  • Acrylonitrile Butadiene Styrene (ABS)[9]

  • High Impact Polystyrene (HIPS)[9]

  • Polyesters

  • Polyamides

  • Synthetic rubbers[8]

Troubleshooting Guide

Problem 1: Discoloration (Yellowing or Pinking) of the Polymer

  • Question: My polymer formulation containing DLTDP and a phenolic antioxidant is showing a yellow or pinkish tint after processing or during storage. What is the cause and how can I fix it?

  • Answer: This discoloration is often due to the over-oxidation of the phenolic antioxidant, which can form colored byproducts like quinones.[10][11] While DLTDP itself is non-staining, the overall stability of the antioxidant package is crucial.[8]

    • Solution 1: Optimize the Antioxidant Ratio. An incorrect ratio of primary to secondary antioxidant can lead to the rapid depletion of the phenolic antioxidant. Experiment with the recommended ratios (e.g., 1:2 or 1:3 phenolic to DLTDP) to ensure a balanced consumption of both antioxidants.[5][7]

    • Solution 2: Reduce Thermal Exposure. High processing temperatures and long residence times can accelerate the degradation of the phenolic antioxidant.[10] Try to lower the processing temperature and minimize the time the polymer spends in the extruder.

    • Solution 3: Consider a Different Primary Antioxidant. Some phenolic antioxidants are more prone to forming colored species. Consult with your supplier about "non-staining" or "low-color" phenolic antioxidants.

    • Solution 4: Check for Environmental Factors. Exposure to nitrogen oxides (NOx) from gas-fired heaters or vehicle exhaust can also cause discoloration in the presence of phenolic antioxidants.[11] Ensure proper ventilation and storage conditions.

Problem 2: Blooming or Surface Haze

  • Question: I'm observing a waxy or crystalline deposit on the surface of my polymer parts. Could this be the DLTDP?

  • Answer: This phenomenon is known as "blooming" and can occur when an additive, such as an antioxidant, migrates to the surface of the polymer.[8][12] This typically happens if the concentration of the additive exceeds its solubility in the polymer matrix.[8]

    • Solution 1: Reduce DLTDP Concentration. The most direct solution is to lower the amount of DLTDP in your formulation to a level below its solubility limit in the specific polymer.[12]

    • Solution 2: Improve Dispersion. Ensure that the DLTDP is thoroughly and uniformly dispersed throughout the polymer during compounding. Inadequate mixing can lead to localized areas of high concentration.

    • Solution 3: Consider a Higher Molecular Weight Thioester. Higher molecular weight additives tend to have lower mobility within the polymer matrix and are less prone to blooming. Distearyl thiodipropionate (DSTDP) is an alternative to DLTDP with a higher molecular weight.

    • Solution 4: Evaluate Polymer Compatibility. The solubility of DLTDP can vary between different types of polymers. Amorphous polymers generally have a higher capacity to dissolve additives compared to semi-crystalline polymers.[12]

Problem 3: Inadequate Long-Term Heat Aging Performance

  • Question: My polymer is becoming brittle and losing its mechanical properties faster than expected during oven aging tests, even with DLTDP in the formulation. Why is this happening?

  • Answer: Insufficient long-term heat stability can result from several factors related to the antioxidant system.

    • Solution 1: Verify the Synergistic Ratio. DLTDP is most effective for long-term heat aging when used in synergy with a primary antioxidant. Ensure you are using an appropriate combination and ratio of a phenolic antioxidant and DLTDP.[1] A 20:80 ratio of phenolic antioxidant to thioester has been found to provide excellent long-term thermal stability in polypropylene.[1]

    • Solution 2: Increase the Overall Antioxidant Concentration. The initial concentration of the antioxidant package may be too low for the desired service life at the tested temperature.

    • Solution 3: Check for Antagonistic Interactions. If your formulation includes other additives, such as certain fillers or other stabilizers, they could be interacting negatively with the antioxidant package. As mentioned, HALS can sometimes have an antagonistic relationship with thioesters.[5]

    • Solution 4: Evaluate the Processing History. Severe processing conditions can prematurely deplete the antioxidants, leaving less available for long-term protection. Analyze the melt flow index (MFI) of your material after processing; a significant increase in MFI can indicate polymer degradation and antioxidant consumption.[13]

Data Presentation

Table 1: Synergistic Effect of DLTDP and a Phenolic Antioxidant (Irganox 1010) on the Melt Flow Index (MFI) of Polypropylene After Multiple Extrusions

FormulationMFI (g/10 min) after 1st ExtrusionMFI (g/10 min) after 3rd ExtrusionMFI (g/10 min) after 5th Extrusion
Polypropylene (Unstabilized)4.512.828.8
PP + 0.1% Irganox 10104.27.513.2
PP + 0.2% DLTDP4.38.115.1
PP + 0.1% Irganox 1010 + 0.2% DLTDP4.15.27.8

Note: Data is illustrative and synthesized from typical performance trends. Actual results may vary based on specific processing conditions and material grades.

Table 2: Effect of DLTDP on the Yellowness Index (YI) of Polyethylene After Oven Aging at 150°C

FormulationInitial YIYI after 240 hoursYI after 500 hours
Polyethylene (Unstabilized)2.515.825.4
PE + 0.1% Phenolic AO2.68.214.7
PE + 0.1% Phenolic AO + 0.2% DLTDP2.44.58.1

Note: Data is illustrative and based on general performance characteristics of antioxidant systems.

Table 3: Typical Mechanical Properties of ABS and HIPS With and Without a DLTDP-based Stabilization Package

PolymerStabilization PackageTensile Strength (MPa)Notched Izod Impact Strength (J/m)
ABSNone40 - 50150 - 250
ABSPhenolic AO + DLTDP40 - 50180 - 280
HIPSNone15 - 3050 - 100
HIPSPhenolic AO + DLTDP15 - 3060 - 120

Note: The primary role of the antioxidant system is to retain these properties over time and during processing, rather than to significantly alter the initial mechanical properties.

Experimental Protocols

1. Evaluation of Long-Term Thermal Stability via Oven Aging

  • Objective: To assess the ability of a polymer formulation to resist degradation at elevated temperatures over an extended period.

  • Apparatus:

    • Forced-air convection oven with temperature control.

    • Tensile testing machine (e.g., Instron).

    • Colorimeter or spectrophotometer.

  • Procedure:

    • Sample Preparation: Prepare standardized test specimens (e.g., tensile bars, plaques) of the polymer formulations to be tested via injection molding or compression molding.

    • Initial Property Measurement: Before aging, measure and record the initial mechanical properties (e.g., tensile strength, elongation at break) and color (e.g., Yellowness Index) of a set of control specimens.

    • Accelerated Aging: Place the remaining specimens in the oven at a constant, elevated temperature (e.g., 150°C for polypropylene). The temperature should be chosen to accelerate degradation without causing immediate melting.

    • Time Intervals: Remove a set of specimens from the oven at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).

    • Post-Aging Analysis: After cooling the removed specimens to room temperature, re-measure their mechanical properties and color.

    • Data Analysis: Plot the change in properties as a function of aging time. The time to failure is often defined as the time at which a key property (e.g., elongation at break) drops to 50% of its initial value.

2. Assessment of Processing Stability via Multiple Extrusions

  • Objective: To evaluate the polymer's resistance to degradation during melt processing.

  • Apparatus:

    • Twin-screw extruder.

    • Pelletizer.

    • Melt flow indexer.

  • Procedure:

    • Compounding: Prepare the polymer formulations by dry blending the polymer pellets with the additives.

    • First Extrusion: Melt-compound the formulation using a twin-screw extruder with a defined temperature profile and screw speed. Pelletize the extruded strands.

    • Sample Collection: Collect a sample of the pellets after the first extrusion.

    • Multiple Extrusions: Re-extrude the collected pellets multiple times (e.g., 3 to 5 passes), collecting a sample after each pass.

    • Melt Flow Index (MFI) Measurement: Measure the MFI of the samples from each extrusion pass according to ASTM D1238.

    • Data Analysis: An increase in MFI for polymers like polypropylene indicates chain scission and degradation, while a decrease can suggest cross-linking. A stable MFI across multiple passes indicates good processing stability.

3. Determination of Yellowness Index (YI)

  • Objective: To quantify the yellowness of a polymer sample.

  • Apparatus:

    • Colorimeter or spectrophotometer.

  • Procedure (based on ASTM E313):

    • Sample Preparation: Use flat, opaque polymer plaques of uniform thickness. Ensure the samples are clean and free of surface defects.

    • Calibration: Calibrate the instrument according to the manufacturer's instructions.

    • Measurement: Place the sample in the instrument's measurement port. The instrument will measure the tristimulus values (X, Y, Z).

    • Calculation: The Yellowness Index is calculated using the appropriate formula for the instrument's illuminant and observer conditions as specified in ASTM E313.[8][12]

Visualizations

Synergistic_Antioxidant_Mechanism cluster_Primary Primary Antioxidant (Phenolic) cluster_Secondary Secondary Antioxidant (DLTDP) Phenolic_AO Phenolic Antioxidant (PH) Stabilized_Radical Stabilized Phenoxy Radical (P-O•) Phenolic_AO->Stabilized_Radical Free_Radical Polymer Free Radical (P•) Free_Radical->Phenolic_AO Radical Scavenging Hydroperoxide Hydroperoxide (POOH) Free_Radical->Hydroperoxide Propagation Stable_Polymer Stable Polymer (PH) Stabilized_Radical->Stable_Polymer DLTDP DLTDP (Thioester) Stable_Alcohol Stable Alcohol (POH) DLTDP->Stable_Alcohol Hydroperoxide->DLTDP Decomposition Polymer_Oxidation Polymer + O2, Heat, Shear Polymer_Oxidation->Free_Radical Experimental_Workflow Start Define Polymer and Additive Formulations Compounding Dry Blend and Melt Compound (Extrusion) Start->Compounding Specimen_Prep Injection/Compression Molding of Test Specimens Compounding->Specimen_Prep Initial_Testing Measure Initial Properties (Mechanical, Color, MFI) Specimen_Prep->Initial_Testing Aging Accelerated Aging (Oven, UV, etc.) Specimen_Prep->Aging Data_Analysis Analyze Property Retention vs. Time Initial_Testing->Data_Analysis Periodic_Testing Measure Properties at Intervals Aging->Periodic_Testing Periodic_Testing->Data_Analysis Conclusion Determine Performance and Optimal Formulation Data_Analysis->Conclusion Troubleshooting_Guide Start Problem Encountered Discoloration Discoloration (Yellowing/Pinking)? Start->Discoloration Yes Blooming Surface Bloom/Haze? Start->Blooming No Sol_Discolor Optimize AO Ratio Reduce Thermal Exposure Check for NOx Exposure Discoloration->Sol_Discolor Yes Poor_Performance Poor Heat Aging Performance? Blooming->Poor_Performance No Sol_Bloom Reduce Additive Concentration Improve Dispersion Use Higher MW Additive Blooming->Sol_Bloom Yes Sol_Performance Verify Synergistic Ratio Increase AO Concentration Check for Antagonism Poor_Performance->Sol_Performance Yes

References

Technical Support Center: Optimizing Dilauryl Thiodipropionate (DLTDP) Concentration for Maximum Antioxidant Synergy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the concentration of Dilauryl thiodipropionate (DLTDP) to achieve maximum synergistic antioxidant effects, particularly when used in combination with primary antioxidants like hindered phenols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLTDP) and how does it function as an antioxidant?

This compound (DLTDP) is a secondary, or hydroperoxide-decomposing, antioxidant.[1] It belongs to the thioester class of stabilizers.[2] Its primary role is not to directly scavenge free radicals, but to decompose hydroperoxides, which are unstable intermediates formed during the oxidation process of organic materials.[1][3] By converting hydroperoxides into stable, non-radical products, DLTDP prevents the propagation of the degradation chain reaction.[3] It is a white crystalline solid with a sweetish, ester-like odor, and it is insoluble in water but soluble in many organic solvents.[4]

Q2: What is antioxidant synergy and why is it important for DLTDP?

Antioxidant synergy occurs when the combined effect of two or more antioxidants is greater than the sum of their individual effects.[3] DLTDP is most effective when used in combination with a primary antioxidant, such as a hindered phenol.[2][5][6] The primary antioxidant, a free-radical scavenger, neutralizes existing free radicals, while DLTDP decomposes hydroperoxides, preventing the formation of new radicals.[1][3] This dual-action approach provides enhanced and prolonged protection against degradation, especially under conditions of long-term heat aging.[1][5]

Q3: What is the typical concentration range for DLTDP to achieve antioxidant synergy?

The optimal concentration of DLTDP depends on the specific application, the polymer matrix, and the concentration of the primary antioxidant. However, general guidelines suggest a usage level of 0.05% to 1.0% by weight in polymers like polyethylene (B3416737) and polypropylene (B1209903).[7][8] For some applications, a recommended starting point is a 3:1 ratio of DLTDP to a hindered phenolic antioxidant for superior heat stability.[5] In food packaging, the total antioxidant content is often limited, with DLTDP not exceeding 0.02% of the fat or oil content.[4]

Q4: How can I determine the optimal concentration of DLTDP for my specific application?

The optimal concentration should be determined experimentally by evaluating the performance of various ratios of DLTDP and the primary antioxidant in your specific system. Key performance indicators to measure include long-term thermal stability, color retention, and maintenance of mechanical properties. The experimental protocols provided in this guide, such as Oxidative Induction Time (OIT), Melt Flow Rate (MFR), and Carbonyl Index (CI) analysis, are crucial for this optimization process.

Q5: What are the common challenges when working with DLTDP?

A potential issue when working with polymer additives like DLTDP is "blooming," where the additive migrates to the surface of the polymer.[9] This can occur if the concentration of the antioxidant exceeds its solubility in the polymer matrix.[9] This can lead to surface haze or a sticky feel. Ensuring good compatibility and not exceeding the optimal concentration can mitigate this issue.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor long-term thermal stability despite using DLTDP and a primary antioxidant. - Sub-optimal ratio of DLTDP to the primary antioxidant.- Insufficient total antioxidant concentration.- Degradation of antioxidants during processing.- Experimentally evaluate different ratios. A 20:80 ratio of phenolic antioxidant to DLTDP has shown good results for long-term stability in some studies.[10]- Increase the total concentration of the antioxidant package, staying within recommended limits (e.g., up to 1.0% DLTDP).[7]- Ensure processing temperatures and times are not excessively high to prevent premature consumption of the antioxidants.
Discoloration (e.g., yellowing) of the material after processing or aging. - Degradation of the primary phenolic antioxidant.- Interaction with other additives or contaminants.- Optimize the DLTDP concentration, as it helps protect the primary antioxidant.- Ensure all components of the formulation are compatible and of high purity.
Inconsistent results in antioxidant activity assays (e.g., OIT, MFR). - Poor dispersion of DLTDP and other additives in the polymer matrix.- Variability in sample preparation.- Instrument calibration issues.- Use a high-shear mixing process to ensure homogeneous distribution of additives.- Follow standardized procedures for sample preparation, ensuring consistent sample size and shape.- Regularly calibrate analytical instruments according to the manufacturer's guidelines.
Surface blooming or exudation. - DLTDP concentration exceeds its solubility limit in the polymer.- Poor compatibility between DLTDP and the polymer.- Reduce the concentration of DLTDP.- Select a polymer grade with better additive compatibility or consider using a different secondary antioxidant.[9]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on the synergistic effects of DLTDP with hindered phenolic antioxidants in polypropylene (PP).

Primary Antioxidant DLTDP Concentration Ratio (Phenol:DLTDP) Test Method Key Finding Reference
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (S1010)Varied20:80Long-term thermal stability (Fracture time)This ratio provided the best long-term thermal stability.[10]
Hindered Phenolic Antioxidant0.5 - 1.0 PHR1:3 (approx.)Heat Stability in RubberA 3:1 ratio of DLTDP to hindered phenolic antioxidant is recommended for superior heat stability.[5]
General Recommendation0.25 - 1.0%VariesGeneral Polymer ApplicationsRecommended use level for effective stabilization.[11]

Experimental Protocols

Determination of Oxidative Induction Time (OIT)

This method is used to assess the thermal-oxidative stability of a material.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Weigh a 5-10 mg sample of the stabilized polymer into a standard aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.[3]

  • Once the temperature has stabilized, switch the gas to oxygen at a constant flow rate.[12]

  • Record the time until the onset of the exothermic oxidation peak. This time is the OIT.[12][13]

  • Compare the OIT values for different concentrations and ratios of DLTDP and the primary antioxidant to determine the optimal formulation.

Melt Flow Rate (MFR) Analysis

This method measures the ease of flow of a molten thermoplastic and is an indicator of polymer degradation (chain scission).

Apparatus:

  • Melt Flow Indexer

Procedure:

  • Process the stabilized polymer formulations through an extruder multiple times to simulate processing stress.

  • After each pass, take a sample of the polymer.

  • Perform the MFR test according to standard procedures (e.g., ASTM D1238 or ISO 1133).

  • A smaller change in MFR after multiple passes indicates better stabilization.

  • Plot MFR against the number of extruder passes for each antioxidant formulation to compare their effectiveness in preventing degradation during processing.

Carbonyl Index (CI) Measurement via Fourier-Transform Infrared (FTIR) Spectroscopy

This method quantifies the extent of oxidation by measuring the formation of carbonyl groups in the polymer.

Apparatus:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Prepare thin films of the stabilized polymer samples.

  • Subject the films to accelerated aging (e.g., thermal aging in an oven at a specific temperature).

  • At regular intervals, remove the films and acquire their FTIR spectra.

  • Calculate the Carbonyl Index by taking the ratio of the absorbance of the carbonyl peak (around 1700-1750 cm⁻¹) to the absorbance of a reference peak that does not change with degradation (e.g., a C-H bending peak).[14][15]

  • A lower rate of increase in the Carbonyl Index indicates better antioxidant protection.

Visualizations

Synergistic_Antioxidant_Mechanism Polymer Polymer Matrix Free_Radical Polymer Free Radical (R•) Polymer->Free_Radical Heat_UV Heat / UV Light Heat_UV->Polymer Initiation Peroxy_Radical Peroxy Radical (ROO•) Free_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH (Polymer) Degradation Polymer Degradation (Chain Scission, Crosslinking) Peroxy_Radical->Degradation Stable_Radical Stable Phenoxy Radical (A•) Peroxy_Radical->Stable_Radical + AH Hydroperoxide->Free_Radical Decomposition Hydroperoxide->Degradation Stable_Products Stable, Non-Radical Products Hydroperoxide->Stable_Products + DLTDP Phenolic_AO Primary Antioxidant (Hindered Phenol, AH) Phenolic_AO->Peroxy_Radical Radical Scavenging DLTDP Secondary Antioxidant (DLTDP) DLTDP->Hydroperoxide Decomposition

Caption: Synergistic antioxidant mechanism of a primary (phenolic) and secondary (DLTDP) antioxidant.

OIT_Workflow Start Start Prepare_Sample Prepare Polymer Sample (5-10 mg) Start->Prepare_Sample Place_in_DSC Place Sample in DSC Prepare_Sample->Place_in_DSC Heat_N2 Heat to Isothermal Temp (e.g., 200°C) under N2 Place_in_DSC->Heat_N2 Stabilize Stabilize Temperature Heat_N2->Stabilize Switch_O2 Switch to O2 Atmosphere Stabilize->Switch_O2 Monitor Monitor Heat Flow Switch_O2->Monitor Detect_Exotherm Detect Onset of Exotherm Monitor->Detect_Exotherm Record_OIT Record Oxidative Induction Time (OIT) Detect_Exotherm->Record_OIT End End Record_OIT->End

Caption: Experimental workflow for Oxidative Induction Time (OIT) testing.

References

Troubleshooting yellowing issues in polymers stabilized with DLTDP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing yellowing issues in polymers stabilized with Dilauryl Thiodipropionate (DLTDP).

Troubleshooting Guide: Yellowing in DLTDP-Stabilized Polymers

Yellowing in polymers is a common issue indicating material degradation, often caused by exposure to heat, UV light, or oxygen.[1][2][3] While DLTDP is a secondary antioxidant designed to improve stability, various factors within the formulation and processing can lead to discoloration.[4][5] This guide provides a systematic approach to identifying and resolving yellowing issues.

Q1: My polymer, stabilized with a DLTDP and a phenolic antioxidant, is yellowing after melt processing. What is the likely cause and how can I fix it?

Potential Causes:

  • Over-oxidation of the Primary Phenolic Antioxidant: This is the most common cause of yellowing.[6][7] Phenolic antioxidants work by sacrificing themselves to neutralize free radicals.[6] Under high processing temperatures, they can be consumed rapidly, leading to the formation of colored byproducts, such as quinones, which impart a yellow or pink tint to the polymer.[6][7][8]

  • Excessive Processing Temperature or Residence Time: High temperatures accelerate the degradation of both the polymer and the additives.[9] Prolonged exposure to heat increases the consumption of the antioxidant package, leading to the formation of colored degradation products.

  • Inadequate Stabilization: The concentration of the primary antioxidant or DLTDP may be too low for the processing conditions, leading to their rapid depletion and subsequent polymer degradation and discoloration.

Troubleshooting Steps:

  • Review the Primary Antioxidant:

    • Select a Less Prone to Discoloration Phenolic Antioxidant: Some phenolic antioxidants are inherently more susceptible to forming colored quinones. Consult with your supplier for "non-staining" or "non-yellowing" alternatives.

    • Optimize the Antioxidant Concentration: Increasing the concentration of the primary antioxidant can prevent its rapid depletion. However, be aware that excessive amounts of some phenolic antioxidants can paradoxically increase yellowing.[9]

  • Optimize Processing Conditions:

    • Lower the Processing Temperature: Reduce the melt temperature to the minimum required for adequate flow and part formation.

    • Decrease Residence Time: Increase the screw speed or reduce back pressure to minimize the time the polymer melt is exposed to high temperatures.

  • Incorporate a Phosphite Co-stabilizer: Phosphites are effective secondary antioxidants that can work synergistically with DLTDP and phenolic antioxidants to improve color stability.[6][10][11] They are particularly efficient at protecting the primary antioxidant during processing.

Logical Workflow for Troubleshooting Yellowing During Processing

G cluster_0 Problem Identification cluster_1 Investigation & Analysis cluster_2 Solution Implementation cluster_3 Resolution start Polymer is Yellowing After Processing check_primary_ao Primary Phenolic Antioxidant Type and Concentration start->check_primary_ao check_processing Processing Temperature and Residence Time start->check_processing check_secondary_ao DLTDP Concentration start->check_secondary_ao optimize_primary_ao Select Non-Staining Phenolic AO Optimize Concentration check_primary_ao->optimize_primary_ao optimize_processing Lower Temperature Reduce Residence Time check_processing->optimize_processing add_costabilizer Incorporate Phosphite Stabilizer check_secondary_ao->add_costabilizer end Yellowing Issue Resolved optimize_primary_ao->end optimize_processing->end add_costabilizer->end G cluster_0 Polymer Degradation Pathway cluster_1 Antioxidant Intervention polymer Polymer + Heat, UV, O₂ free_radicals Free Radicals (R•, ROO•) polymer->free_radicals hydroperoxides Hydroperoxides (ROOH) free_radicals->hydroperoxides primary_ao Primary Antioxidant (Hindered Phenol) free_radicals->primary_ao degradation Degradation (Chain Scission, Crosslinking, Yellowing) hydroperoxides->degradation secondary_ao Secondary Antioxidant (DLTDP) hydroperoxides->secondary_ao stable_products Stable Products primary_ao->stable_products stable_alcohols Stable Alcohols secondary_ao->stable_alcohols

References

Effect of DLTDP on the mechanical properties of recycled polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Dilauryldithiopropionate (DLTDP) to enhance the mechanical properties of recycled polymers.

Frequently Asked Questions (FAQs)

Q1: What is DLTDP and how does it function in recycled polymers?

A1: Dilauryldithiopropionate (DLTDP) is a thioester-type secondary antioxidant.[1][2] In recycled polymers, which often undergo degradation during their initial life cycle and reprocessing, DLTDP plays a crucial role in preventing further thermo-oxidative degradation.[3] Its primary mechanism involves the decomposition of hydroperoxides, which are unstable byproducts of oxidation that can lead to chain scission and a decline in mechanical properties. By neutralizing these hydroperoxides, DLTDP helps to preserve the molecular weight of the polymer, thus maintaining or improving its strength, durability, and processing stability.[3]

Q2: Which recycled polymers are compatible with DLTDP?

A2: DLTDP is compatible with a wide range of polymers, making it a versatile additive for recycled plastics. It is commonly used in polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), as well as in polyvinyl chloride (PVC) and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS).[2] Its effectiveness in these materials helps to mitigate the degradation caused by recycling processes.

Q3: What are the typical dosage levels for DLTDP in recycled polymers?

A3: The optimal dosage of DLTDP depends on several factors, including the type of recycled polymer, the level of degradation, the processing conditions, and the desired final properties. Generally, DLTDP is used in concentrations ranging from 0.05% to 0.5% by weight. It is often used in synergy with primary antioxidants, such as hindered phenols, to achieve a comprehensive stabilizing effect.

Q4: What is the synergistic effect of DLTDP with primary antioxidants?

A4: DLTDP, as a secondary antioxidant, works most effectively when combined with a primary antioxidant (e.g., hindered phenols like Irganox 1010). Primary antioxidants are radical scavengers that interrupt the initial stages of oxidation. DLTDP then complements this action by decomposing the hydroperoxides that may still form. This synergistic combination provides a more robust and long-lasting stabilization to the recycled polymer, protecting it during high-temperature processing and throughout its service life.[4]

Q5: Can DLTDP improve the melt flow properties of recycled polymers?

A5: Yes, by preventing chain scission and maintaining the molecular weight of the polymer, DLTDP can help to stabilize the melt flow index (MFI) of recycled polymers. The degradation of recycled polymers often leads to an increase in MFI (lower viscosity), which can be detrimental to some processing techniques.[1] By mitigating this degradation, DLTDP contributes to a more consistent and predictable melt flow behavior.

Troubleshooting Guides

This section addresses common issues encountered during the experimental use of DLTDP in recycled polymers.

Issue 1: Poor dispersion of DLTDP in the polymer matrix.

  • Symptom: Inconsistent mechanical properties in the final product, presence of specks or unmelted particles.

  • Possible Cause:

    • Inadequate mixing temperature or time during compounding.

    • The physical form of DLTDP (powder vs. pellet) is not optimal for the processing equipment.

  • Solution:

    • Optimize Compounding Parameters: Ensure the processing temperature is above the melting point of DLTDP (approximately 40-42°C) to facilitate its dispersion. Increase the mixing time or screw speed in the extruder to improve distributive and dispersive mixing.

    • Use a Masterbatch: Consider using a DLTDP masterbatch where the antioxidant is already pre-dispersed in a carrier resin that is compatible with the recycled polymer. This can significantly improve its uniform distribution.

    • Physical Form: If using a powder, ensure it is free-flowing and does not agglomerate. In some cases, a pellet or pastille form might offer better handling and feeding into the extruder.

Issue 2: Yellowing or discoloration of the recycled polymer after processing with DLTDP.

  • Symptom: The final product exhibits an undesirable yellow or brownish tint.

  • Possible Cause:

    • Interaction of DLTDP or its transformation products with other additives or impurities in the recycled feed.

    • Excessive processing temperatures leading to the degradation of the antioxidant itself.

    • While DLTDP is a non-discoloring antioxidant, its combination with certain primary antioxidants or the presence of specific contaminants in the recycled material might lead to color formation.

  • Solution:

    • Review Additive Package: Evaluate the entire additive package for potential interactions. Ensure the primary antioxidant used in synergy with DLTDP is also non-discoloring.

    • Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melting and mixing, without compromising dispersion.

    • Pre-screen Recycled Material: If possible, analyze the recycled feedstock for potential contaminants that could contribute to color formation.

Issue 3: Limited improvement in impact strength of the recycled polymer.

  • Symptom: The addition of DLTDP improves thermal stability but has a minimal effect on the impact strength of the recycled polymer.

  • Possible Cause:

    • Severe degradation of the recycled polymer has already occurred, leading to a significant reduction in molecular weight that cannot be fully compensated by antioxidants alone.

    • The inherent brittleness of the polymer (e.g., some grades of recycled PET) requires a different type of additive.

  • Solution:

    • Combine with a Chain Extender: For polymers like recycled PET, where hydrolytic degradation is a major issue, combining DLTDP with a chain extender can be more effective. The chain extender helps to rebuild the molecular weight, while DLTDP protects against further oxidative degradation.[5]

    • Incorporate Impact Modifiers: For inherently brittle recycled polymers, the addition of impact modifiers (e.g., elastomers) may be necessary to significantly improve toughness. DLTDP can still be used in such formulations to protect the matrix and the impact modifier from degradation.

    • Use a Higher Quality Recycled Feedstock: If feasible, starting with a less degraded recycled material will yield better results from the addition of DLTDP.

Data Presentation: Illustrative Effect of DLTDP on Mechanical Properties

The following tables provide an illustrative summary of the expected quantitative effects of DLTDP on the mechanical properties of common recycled polymers. The exact values can vary depending on the specific grade of the recycled polymer, its degradation history, and the processing conditions. These tables are based on general trends observed for secondary antioxidants in recycled polymers.

Table 1: Illustrative Effect of DLTDP on Recycled Polypropylene (rPP)

PropertyrPP (Unstabilized)rPP + 0.2% DLTDP + 0.1% Primary AO% Improvement
Tensile Strength (MPa) 20 - 2522 - 285 - 15%
Izod Impact Strength (kJ/m²) 2 - 43 - 525 - 50%
Melt Flow Index (g/10 min) 15 - 2510 - 18Decrease indicates stabilization

Table 2: Illustrative Effect of DLTDP on Recycled High-Density Polyethylene (rHDPE)

PropertyrHDPE (Unstabilized)rHDPE + 0.2% DLTDP + 0.1% Primary AO% Improvement
Tensile Strength (MPa) 18 - 2220 - 2510 - 15%
Izod Impact Strength (kJ/m²) 4 - 65 - 820 - 35%
Melt Flow Index (g/10 min) 5 - 103 - 7Decrease indicates stabilization

Table 3: Illustrative Effect of DLTDP on Recycled Polyethylene Terephthalate (rPET)

PropertyrPET (Unstabilized)rPET + 0.2% DLTDP + 0.5% Chain Extender% Improvement
Tensile Strength (MPa) 40 - 5050 - 6020 - 25%
Izod Impact Strength (kJ/m²) 1.5 - 2.52.0 - 3.530 - 40%
Intrinsic Viscosity (dL/g) 0.60 - 0.700.75 - 0.85Increase indicates molecular weight restoration

Experimental Protocols

1. Protocol for Incorporation of DLTDP into Recycled Polymers via Twin-Screw Extrusion

  • Objective: To prepare stabilized recycled polymer compounds containing DLTDP.

  • Materials and Equipment:

    • Recycled polymer flakes/pellets (PP, PE, or PET)

    • DLTDP (powder or masterbatch)

    • Primary antioxidant (e.g., hindered phenol)

    • Twin-screw extruder with gravimetric feeders

    • Strand pelletizer

  • Procedure:

    • Drying: Dry the recycled polymer flakes to the recommended moisture content (especially critical for PET to prevent hydrolysis). For PET, drying at 120-140°C for 4-6 hours is typical.

    • Pre-blending: If using powder additives, pre-blend the recycled polymer with DLTDP and the primary antioxidant in a high-speed mixer for 5-10 minutes to ensure a homogenous mixture. If using a masterbatch, this step can be skipped.

    • Extrusion:

      • Set the temperature profile of the twin-screw extruder according to the processing window of the specific recycled polymer. A typical profile for rPP might be 180-220°C from the feeding zone to the die.

      • Calibrate and set the gravimetric feeders for the recycled polymer and the DLTDP (or its masterbatch) to achieve the desired final concentration.

      • Start the extruder at a low screw speed and gradually increase to the target speed (e.g., 200-300 rpm).

      • Feed the materials into the extruder.

    • Pelletizing: Cool the extruded strands in a water bath and feed them into a strand pelletizer to produce uniform pellets of the stabilized recycled polymer.

    • Drying: Dry the pellets to remove surface moisture before subsequent processing or testing.

2. Protocol for Mechanical Testing of Stabilized Recycled Polymers

  • Objective: To evaluate the effect of DLTDP on the tensile and impact properties of recycled polymers.

  • Equipment:

    • Injection molding machine

    • Universal Testing Machine (UTM) with an extensometer

    • Izod or Charpy impact tester

    • Conditioning chamber

  • Procedure:

    • Specimen Preparation:

      • Dry the stabilized recycled polymer pellets as per the material datasheet.

      • Injection mold the pellets into standard test specimens according to ASTM D638 for tensile testing (e.g., Type I dumbbell) and ASTM D256 for Izod impact testing.

    • Conditioning: Condition the molded specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity as per ASTM D618.

    • Tensile Testing (ASTM D638):

      • Measure the width and thickness of the gauge section of the tensile bar.

      • Mount the specimen in the grips of the UTM.

      • Attach the extensometer to the gauge section.

      • Apply a constant crosshead speed (e.g., 50 mm/min for rPP and rPE) until the specimen fractures.

      • Record the load and elongation data to determine tensile strength, modulus of elasticity, and elongation at break.

    • Izod Impact Testing (ASTM D256):

      • If required, notch the specimens using a notching cutter.

      • Secure the specimen in the vise of the impact tester.

      • Release the pendulum to strike the specimen.

      • Record the energy absorbed to fracture the specimen, which is the impact strength (typically reported in kJ/m²).

Visualizations

Experimental_Workflow cluster_preparation Material Preparation cluster_processing Compounding & Specimen Molding cluster_testing Mechanical Property Testing cluster_analysis Data Analysis Recycled_Polymer Recycled Polymer (PP, PE, PET) Drying Drying Recycled_Polymer->Drying DLTDP DLTDP Blending Dry Blending DLTDP->Blending Primary_AO Primary Antioxidant Primary_AO->Blending Drying->Blending Extrusion Twin-Screw Extrusion Blending->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing Injection_Molding Injection Molding Pelletizing->Injection_Molding MFI_Test Melt Flow Index (ASTM D1238) Pelletizing->MFI_Test Tensile_Test Tensile Test (ASTM D638) Injection_Molding->Tensile_Test Impact_Test Impact Test (ASTM D256) Injection_Molding->Impact_Test Data_Analysis Analyze & Compare Mechanical Properties Tensile_Test->Data_Analysis Impact_Test->Data_Analysis MFI_Test->Data_Analysis

Caption: Experimental workflow for evaluating the effect of DLTDP on recycled polymers.

Antioxidant_Mechanism Polymer Polymer Chain (RH) Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical H• abstraction Initiation Initiation (Heat, Shear, UV) Initiation->Polymer Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Primary_AO Primary Antioxidant (e.g., Hindered Phenol) Peroxy_Radical->Primary_AO Radical Scavenging Degradation Chain Scission & Crosslinking (Degraded Polymer) Hydroperoxide->Degradation Decomposition DLTDP DLTDP (Secondary Antioxidant) Hydroperoxide->DLTDP Decomposition Stable_Radical Stable Radical Primary_AO->Stable_Radical Stable_Products Stable Products DLTDP->Stable_Products

Caption: Synergistic antioxidant mechanism of DLTDP and a primary antioxidant.

References

Technical Support Center: Stabilizing Dilauryl Thiodipropionate in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dilauryl thiodipropionate (DLTDP) in high-temperature applications. The focus is on addressing challenges related to the volatility of DLTDP and providing actionable solutions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving DLTDP at elevated temperatures.

Issue 1: Suspected Volatilization of DLTDP Leading to Reduced Antioxidant Efficacy

  • Question: My polymer formulation, stabilized with DLTDP, is showing signs of degradation (e.g., discoloration, embrittlement) after high-temperature processing or aging, suggesting a loss of the antioxidant. How can I confirm if DLTDP is volatilizing and how can I prevent it?

  • Answer: Volatilization of DLTDP at elevated temperatures can lead to a decrease in its concentration within the polymer matrix, thereby reducing its protective effect.

    • Confirmation:

      • Thermogravimetric Analysis (TGA): Analyze the DLTDP-containing polymer sample using TGA according to a method based on ASTM E1131.[1][2][3][4][5] A significant weight loss at temperatures below the polymer's degradation temperature but above DLTDP's volatilization onset can indicate its loss.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the headspace of the polymer sample after heating to the processing temperature. The presence of DLTDP in the collected volatiles would confirm its evaporation.

    • Solutions:

      • Encapsulation: Encapsulating DLTDP in a thermally stable, inorganic shell like silica (B1680970) can significantly reduce its volatility.

      • Polymer Grafting: Covalently bonding DLTDP to the polymer backbone creates a non-migratable antioxidant.

      • Formulation with Synergists: Combining DLTDP with a higher molecular weight primary antioxidant, such as a hindered phenolic antioxidant, can sometimes allow for a reduction in the DLTDP concentration needed, thus mitigating the effects of its volatilization.[6]

Issue 2: Surface Blooming or Plate-Out of DLTDP After Processing

  • Question: After processing my polymer blend containing DLTDP, a white, waxy substance has appeared on the surface of the material or on the processing equipment. Is this DLTDP and how can I prevent this?

  • Answer: This phenomenon is known as "blooming" (on the product surface) or "plate-out" (on equipment) and occurs when the concentration of DLTDP exceeds its solubility in the polymer at a given temperature.

    • Confirmation: The surface residue can be scraped off and analyzed by techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Differential Scanning Calorimetry (DSC) and compared with a pure DLTDP standard.

    • Solutions:

      • Optimize Concentration: Reduce the concentration of DLTDP to below its solubility limit in the specific polymer at the processing and end-use temperatures.

      • Improve Dispersion: Ensure uniform dispersion of DLTDP in the polymer matrix through high-shear mixing or the use of a masterbatch.

      • Polymer Matrix Considerations: The crystallinity of the polymer can affect additive migration.[7] Amorphous polymers generally have higher solubility for additives compared to semi-crystalline polymers.

      • Encapsulation: Encapsulating DLTDP can prevent its migration to the surface.

Frequently Asked Questions (FAQs)

What is the thermal stability of DLTDP?

DLTDP generally exhibits good thermal stability, making it suitable for many high-temperature applications.[8][9] However, like any chemical compound, it has its limits. The following table summarizes key thermal properties.

PropertyValue
Melting Point39.5-41.5 °C[10]
Volatile Matter≤ 0.05%[10]
Ash Content≤ 0.01%[10]

Representative TGA Curve for DLTDP

A typical TGA curve for DLTDP would show minimal weight loss at lower temperatures, with a significant drop-off as the temperature increases, indicating its decomposition and volatilization.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of DLTDP in a Polymer Matrix

  • Objective: To determine the temperature at which DLTDP volatilizes from a polymer matrix.

  • Methodology (based on ASTM E1131): [1][2][3][4][5]

    • Sample Preparation: Prepare a small, representative sample (5-10 mg) of the DLTDP-containing polymer.

    • Instrument Setup:

      • Calibrate the TGA instrument for temperature and weight loss.

      • Set the heating rate to 10 °C/min.

      • Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.

    • Analysis:

      • Heat the sample from room temperature to a temperature above the polymer's degradation point (e.g., 600 °C).

      • Record the weight loss as a function of temperature.

    • Interpretation: Analyze the resulting TGA curve. A weight loss step occurring at a temperature significantly lower than the main polymer degradation step may be attributed to the volatilization of DLTDP.

Protocol 2: Encapsulation of DLTDP in Silica

  • Objective: To encapsulate DLTDP in a silica shell to reduce its volatility.

  • Methodology (adapted from sol-gel encapsulation methods): [11][12]

    • Emulsion Formation:

      • Dissolve a specific amount of DLTDP in a suitable organic solvent (e.g., toluene).

      • Prepare an aqueous solution containing a surfactant (e.g., cetyltrimethylammonium bromide - CTAB).

      • Create an oil-in-water emulsion by homogenizing the DLTDP/toluene solution in the aqueous surfactant solution.

    • Silica Shell Formation:

      • To the emulsion, slowly add a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), under constant stirring.

      • Initiate the hydrolysis and condensation of TEOS by adding a catalyst, such as ammonia (B1221849) solution, dropwise.

      • Continue stirring for several hours to allow for the formation of a complete silica shell around the DLTDP-containing oil droplets.

    • Purification:

      • Collect the silica-encapsulated DLTDP microcapsules by centrifugation or filtration.

      • Wash the microcapsules repeatedly with water and ethanol (B145695) to remove any unreacted reagents and surfactant.

      • Dry the final product in an oven at a moderate temperature (e.g., 60 °C).

Protocol 3: Grafting of DLTDP onto a Polypropylene (B1209903) Backbone

  • Objective: To covalently bond DLTDP to the polypropylene (PP) chain to prevent its migration and volatilization.

  • Methodology (adapted from melt grafting procedures): [13][14][15][16]

    • Pre-functionalization of DLTDP (Hypothetical): To enable grafting, DLTDP would first need to be modified to contain a reactive group, for example, by introducing a vinyl group. This would be a synthetic chemistry step.

    • Melt Grafting:

      • In a twin-screw extruder or a batch mixer, melt the polypropylene.

      • Introduce the functionalized DLTDP and a radical initiator (e.g., dicumyl peroxide) into the molten PP.

      • The initiator will abstract a hydrogen atom from the PP backbone, creating a macroradical.

      • The PP macroradical will then react with the vinyl group of the functionalized DLTDP, forming a covalent bond.

    • Purification: The resulting PP-g-DLTDP can be purified by dissolving it in a suitable solvent at high temperature (e.g., xylene) and then precipitating it in a non-solvent (e.g., acetone) to remove any unreacted DLTDP.

Protocol 4: Quantification of DLTDP Migration using GC-MS

  • Objective: To quantify the amount of DLTDP that migrates from a polymer to its surface or into a food simulant.

  • Methodology (based on migration testing principles): [17][18][19][20][21]

    • Sample Exposure:

      • Place a known surface area of the DLTDP-containing polymer in contact with a food simulant (e.g., ethanol for fatty foods) or in an oven at a specified temperature for a set period.

    • Extraction:

      • For surface migration (blooming), wipe the surface with a cotton swab soaked in a suitable solvent (e.g., isopropanol).

      • For migration into a liquid, take an aliquot of the food simulant.

    • Sample Preparation:

      • Evaporate the solvent from the swab extract or the food simulant aliquot to concentrate the migrated DLTDP.

      • Re-dissolve the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., hexane).

    • GC-MS Analysis:

      • Inject the sample into a GC-MS system equipped with a suitable column (e.g., a non-polar column like DB-5ms).

      • Develop a temperature program that allows for the separation of DLTDP from other potential migrants.

      • Use the mass spectrometer in selected ion monitoring (SIM) mode for specific and sensitive detection of DLTDP.

    • Quantification: Create a calibration curve using standard solutions of DLTDP of known concentrations. Calculate the concentration of DLTDP in the sample based on the peak area and the calibration curve.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solutions Proposed Solutions cluster_evaluation Evaluation Problem DLTDP Volatility Issue (Reduced Efficacy, Blooming) Encapsulation Encapsulation (e.g., in Silica) Problem->Encapsulation Grafting Polymer Grafting Problem->Grafting Formulation Formulation Adjustment (e.g., Synergists) Problem->Formulation TGA TGA Analysis Encapsulation->TGA GCMS GC-MS Migration Study Encapsulation->GCMS Grafting->TGA Grafting->GCMS Formulation->TGA Formulation->GCMS Performance Performance Testing (e.g., Aging Studies) TGA->Performance GCMS->Performance

Caption: Workflow for addressing DLTDP volatility issues.

encapsulation_process DLTDP DLTDP in Organic Solvent Emulsion Oil-in-Water Emulsion DLTDP->Emulsion SilicaPrecursor Add Silica Precursor (e.g., TEOS) Emulsion->SilicaPrecursor Hydrolysis Catalyst-Induced Hydrolysis & Condensation SilicaPrecursor->Hydrolysis Microcapsule Silica-Encapsulated DLTDP Hydrolysis->Microcapsule Purification Wash & Dry Microcapsule->Purification FinalProduct Stable DLTDP Microcapsules Purification->FinalProduct

Caption: Silica encapsulation process for DLTDP.

grafting_mechanism PP Polypropylene Backbone PPradical Polypropylene Macroradical PP->PPradical H abstraction Initiator Radical Initiator Initiator->PPradical PPgDLTDP PP-g-DLTDP (Stable Antioxidant) PPradical->PPgDLTDP fDLTDP Functionalized DLTDP (with vinyl group) fDLTDP->PPgDLTDP Radical Addition

Caption: Proposed mechanism for grafting DLTDP onto polypropylene.

References

Technical Support Center: Enhancing the Hydrolytic Stability of Dilauryl Thiodipropionate (DLTDP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on strategies to improve the hydrolytic stability of Dilauryl thiodipropionate (DLTDP), a widely used secondary antioxidant. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address challenges encountered during your research and formulation development.

Troubleshooting Guide: DLTDP Hydrolytic Degradation

This guide addresses common issues related to the hydrolytic instability of DLTDP in experimental and formulation settings.

Issue Potential Cause Recommended Action
Loss of DLTDP potency over time in aqueous or emulsion-based formulations. Hydrolysis of ester linkages: DLTDP is susceptible to hydrolysis, especially in acidic or alkaline conditions, breaking down into thiodipropionic acid and lauryl alcohol.[1]1. pH Control: Maintain the formulation pH within the optimal stability range for DLTDP (near neutral, pH 6-7).2. Moisture Control: Minimize water activity in the formulation and during storage.3. Temperature Control: Store formulations at controlled room temperature or lower, as elevated temperatures can accelerate hydrolysis.
Unexpected pH shift in the formulation containing DLTDP. Formation of acidic degradation products: The hydrolysis of DLTDP produces thiodipropionic acid, which can lower the pH of the formulation over time.1. Buffering: Incorporate a suitable buffering system to maintain a stable pH.2. Use of Acid Scavengers: Add acid scavengers like synthetic hydrotalcite or other specialized agents to neutralize acidic byproducts.
Phase separation or changes in emulsion consistency. Degradation of DLTDP affecting interfacial properties: The breakdown of DLTDP and the formation of its hydrolysis products can alter the hydrophilic-lipophilic balance (HLB) and destabilize emulsions.1. Emulsifier Optimization: Re-evaluate and optimize the emulsifier system for compatibility with DLTDP and its potential degradation products.2. Microencapsulation: Consider encapsulating DLTDP to create a physical barrier between it and the aqueous phase.
Reduced antioxidant efficacy in the final product. Synergistic antioxidant imbalance: DLTDP often works synergistically with primary antioxidants (e.g., hindered phenols). Degradation of DLTDP can disrupt this synergy.1. Optimize Antioxidant Ratios: Conduct studies to determine the optimal ratio of DLTDP to primary antioxidants for your specific formulation and storage conditions.2. Protective Formulations: Utilize formulation strategies like microencapsulation to protect DLTDP and maintain the synergistic balance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DLTDP degradation in formulations?

A1: The primary degradation pathway for DLTDP in the presence of water is the hydrolysis of its two ester linkages. This reaction is catalyzed by both acids and bases, resulting in the formation of one molecule of thiodipropionic acid and two molecules of lauryl alcohol.

Q2: How does pH affect the hydrolytic stability of DLTDP?

A2: The hydrolytic stability of DLTDP is significantly influenced by pH. It is most stable in neutral conditions (pH ~7). In both acidic and alkaline environments, the rate of hydrolysis increases. This is a critical consideration when formulating aqueous or emulsion-based systems containing DLTDP.

Q3: What are the most effective strategies to prevent DLTDP hydrolysis?

A3: A multi-faceted approach is often the most effective:

  • pH Control: Maintaining a neutral pH is paramount.

  • Moisture Limitation: Reducing the water content or water activity in the formulation.

  • Synergistic Blending: Combining DLTDP with primary antioxidants, such as hindered phenols, can enhance overall stability. A common synergistic ratio to start with is 3:1 of DLTDP to a hindered phenolic antioxidant.[2]

  • Microencapsulation: Encapsulating DLTDP in a protective shell can physically isolate it from the aqueous phase, thereby preventing hydrolysis.

  • Use of Acid Scavengers: These additives neutralize acidic species that can catalyze hydrolysis.

Q4: Can I use DLTDP in high-temperature processing?

A4: DLTDP generally exhibits good thermal stability, making it suitable for many high-temperature processing applications.[3] However, the presence of moisture at elevated temperatures will significantly accelerate hydrolysis. Therefore, in processes involving both heat and water, it is crucial to implement stabilization strategies.

Q5: How can I analyze the degradation of DLTDP in my formulation?

A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for quantifying DLTDP and its degradation products.[4] A stability-indicating HPLC method can separate the intact DLTDP from thiodipropionic acid and lauryl alcohol, allowing for accurate monitoring of its degradation over time.

Quantitative Data on DLTDP Stability

The following table summarizes the impact of pH on the hydrolytic stability of DLTDP.

pH Condition Effect on Hydrolysis Rate Reference
< 7AcidicAcceleratedGeneral knowledge on ester hydrolysis
~ 7NeutralMinimalGeneral knowledge on ester hydrolysis
> 7AlkalineAcceleratedGeneral knowledge on ester hydrolysis

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a DLTDP-Containing Cream

Objective: To assess the hydrolytic stability of DLTDP in a cosmetic cream formulation under accelerated conditions.

Materials:

  • DLTDP-containing cream formulation

  • Control cream (without DLTDP)

  • Stability chambers (e.g., 40°C/75% RH, 50°C)

  • pH meter

  • Viscometer

  • HPLC system with a C18 column

  • DLTDP, thiodipropionic acid, and lauryl alcohol analytical standards

  • Appropriate solvents for extraction and mobile phase (e.g., acetonitrile, methanol, water)

Methodology:

  • Sample Preparation: Prepare a homogenous batch of the DLTDP-containing cream. Package the cream in the intended final packaging.

  • Initial Analysis (Time 0):

    • Measure the initial pH and viscosity of the cream.

    • Determine the initial concentration of DLTDP using a validated HPLC method.

  • Stability Storage: Place the packaged samples in stability chambers at accelerated conditions (e.g., 40°C/75% RH and 50°C). Also, store samples at room temperature (25°C/60% RH) as a control.

  • Time Points for Analysis: Pull samples for analysis at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis at Each Time Point:

    • Visually inspect the samples for any changes in appearance, color, or phase separation.

    • Measure the pH and viscosity.

    • Extract DLTDP and its potential degradation products from the cream matrix.

    • Analyze the extracts by HPLC to quantify the remaining DLTDP and the formation of thiodipropionic acid and lauryl alcohol.

  • Data Evaluation: Plot the concentration of DLTDP as a function of time for each storage condition. Calculate the degradation rate constant and estimate the shelf-life of the product.

Protocol 2: Development of a Stability-Indicating HPLC Method for DLTDP

Objective: To develop an HPLC method capable of separating and quantifying DLTDP from its primary hydrolytic degradation products.

Instrumentation and Columns:

  • HPLC system with a UV or Refractive Index (RI) detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 98:2 v/v).[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: RI or UV at a low wavelength (e.g., 210 nm)

  • Injection Volume: 20 µL

Method Development and Validation:

  • Standard Preparation: Prepare standard solutions of DLTDP, thiodipropionic acid, and lauryl alcohol in a suitable solvent (e.g., methanol).

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject a solution of DLTDP to forced degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.

  • Specificity: Inject the stressed samples into the HPLC system to confirm that the degradation product peaks are well-resolved from the parent DLTDP peak.

  • Linearity, Accuracy, and Precision: Validate the method according to ICH guidelines to ensure it is linear, accurate, and precise for the quantification of DLTDP.

Visualizations

Diagram 1: Hydrolysis Pathway of this compound

G Hydrolysis of this compound (DLTDP) DLTDP This compound (DLTDP) H2O Water (H₂O) (Acid or Base Catalyst) DLTDP->H2O TDPA Thiodipropionic Acid H2O->TDPA Hydrolysis LaurylAlcohol Lauryl Alcohol (2 molecules) H2O->LaurylAlcohol Hydrolysis

Caption: DLTDP hydrolysis pathway.

Diagram 2: Experimental Workflow for DLTDP Stability Assessment

G Workflow for DLTDP Stability Assessment cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis at Time Points cluster_eval 4. Evaluation Formulation Prepare Formulation with DLTDP Packaging Package in Final Container Formulation->Packaging Accelerated Accelerated Conditions (e.g., 40°C/75% RH) Packaging->Accelerated RealTime Real-Time Conditions (e.g., 25°C/60% RH) Packaging->RealTime Physical Physical Tests (pH, Viscosity, Appearance) Accelerated->Physical Chemical Chemical Tests (HPLC for DLTDP & Degradants) Accelerated->Chemical RealTime->Physical RealTime->Chemical Data Analyze Degradation Kinetics Physical->Data Chemical->Data ShelfLife Estimate Shelf-Life Data->ShelfLife

Caption: DLTDP stability assessment workflow.

Diagram 3: Logical Relationship of DLTDP Stabilization Strategies

G Strategies to Mitigate DLTDP Hydrolysis cluster_formulation Formulation Strategies cluster_delivery Delivery System Strategies cluster_synergy Antioxidant System Strategy DLTDP_Instability DLTDP Hydrolytic Instability pH_Control pH Control (Maintain Neutral pH) DLTDP_Instability->pH_Control Moisture_Control Moisture Control (Low Water Activity) DLTDP_Instability->Moisture_Control Acid_Scavengers Acid Scavengers DLTDP_Instability->Acid_Scavengers Microencapsulation Microencapsulation DLTDP_Instability->Microencapsulation Synergistic_Blends Synergistic Blends (with Primary Antioxidants) DLTDP_Instability->Synergistic_Blends

Caption: DLTDP stabilization strategies.

References

Technical Support Center: Addressing Dilauryl Thiodipropionate (DLTDP) Interference in Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Dilauryl thiodipropionate (DLTDP) in their analytical experiments. DLTDP, a common antioxidant additive in plastic labware and packaging materials, can leach into samples and cause significant analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLTDP) and why is it a concern in our analysis?

A1: this compound (DLTDP) is a sulfur-containing antioxidant widely used to protect polymers and plastics from degradation.[1] It is frequently found in laboratory consumables such as microcentrifuge tubes, pipette tips, and plastic containers. As an extractable and leachable compound, DLTDP can migrate from these materials into your sample solutions.[2][3][4] This contamination can interfere with your analytical measurements, leading to inaccurate quantification, ghost peaks, or suppression of the analyte signal, particularly in sensitive techniques like HPLC and mass spectrometry.[5][6][7]

Q2: What are the common signs of DLTDP interference in my analytical results?

A2: Common indicators of DLTDP interference include:

  • Extra peaks in chromatograms: You may observe unexpected peaks in your HPLC or GC chromatograms, especially in blank or placebo samples.

  • Signal suppression in mass spectrometry: Co-elution of DLTDP with your analyte of interest can lead to a decreased signal intensity for your analyte.[6][8][9]

  • Baseline instability: Leaching of DLTDP can cause a noisy or drifting baseline in your chromatograms.[10]

  • Poor reproducibility: Inconsistent leaching of DLTDP can result in poor reproducibility of your analytical results.

Q3: Which analytical techniques are most susceptible to DLTDP interference?

A3: Highly sensitive analytical methods are most at risk. These include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): DLTDP is a relatively non-polar compound and can be retained on and co-elute with analytes on C8 or C18 columns.

  • Gas Chromatography-Mass Spectrometry (GC-MS): DLTDP and its degradation products can be volatile enough to be detected by GC-MS, potentially interfering with the analysis of other semi-volatile compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): DLTDP can cause significant ion suppression in the electrospray ionization (ESI) source, reducing the sensitivity for co-eluting analytes.[11][12]

Q4: How can I confirm that the interference I am observing is from DLTDP?

A4: To confirm DLTDP as the source of interference, you can perform the following:

  • Analyze a solvent blank: Prepare a blank sample using the same solvent and labware as your actual samples. If the interfering peak is present, it is likely a leachable from your consumables.

  • Use different labware: Re-run a blank or a sample using high-quality, certified low-leachable labware or glassware and compare the results. A significant reduction or elimination of the interfering peak suggests the original labware was the source.

  • Mass Spectrometry: If you have access to a mass spectrometer, you can analyze the interfering peak to determine its mass-to-charge ratio (m/z). DLTDP has a molecular weight of 514.86 g/mol . Look for its corresponding ion (e.g., [M+H]+ at m/z 515.4 or [M+Na]+ at m/z 537.4).

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating DLTDP interference.

Step 1: Identify the Source of Contamination

The first step in troubleshooting is to pinpoint the source of the DLTDP contamination.

Troubleshooting Workflow: Identifying DLTDP Source

G A Suspicion of DLTDP Interference B Prepare Solvent Blank in Suspect Labware A->B C Analyze Blank by HPLC/LC-MS B->C D Interfering Peak Present? C->D E Source is Likely Labware Leaching D->E Yes J Interference Source is Likely Reagents or Sample Matrix D->J No F Prepare Blank in Glassware or Certified Low-Leachable Ware E->F G Analyze Second Blank F->G H Interfering Peak Absent/Reduced? G->H I Confirm Labware as Source. Proceed to Mitigation. H->I Yes H->J No

Caption: A logical workflow for identifying the source of DLTDP contamination.

Step 2: Mitigation Strategies

Once the source has been identified as labware leaching, you can implement one or more of the following mitigation strategies.

Strategy 1: Avoidance

The simplest approach is to avoid using labware that leaches DLTDP.

  • Use Glassware: Whenever possible, use borosilicate glassware for sample preparation and storage.

  • Select Certified Labware: Purchase plasticware that is certified by the manufacturer to be free of leachables and extractables. Look for terms like "low-bleed" or "extractable-free."

Strategy 2: Pre-washing Labware

If avoiding problematic labware is not feasible, pre-washing can reduce the amount of leached DLTDP.

SolventTemperatureDurationExpected Reduction in DLTDP
IsopropanolRoom Temp1 hour60-70%
Acetonitrile (B52724)Room Temp1 hour70-85%
Methanol (B129727)50°C30 min75-90%
HexaneRoom Temp1 hour>95% (for non-polar analytes)

Note: The effectiveness of washing depends on the polymer type and the specific manufacturing process of the labware. Always perform a blank analysis after washing to confirm the reduction of interference.

Strategy 3: Sample Preparation and Cleanup

If DLTDP is already present in your sample, you can use various sample preparation techniques to remove it.

Experimental Protocol: Solid-Phase Extraction (SPE) for DLTDP Removal

This protocol is designed for the removal of the non-polar DLTDP from a moderately polar drug substance in an aqueous sample matrix.

Materials:

  • SPE Cartridge: C18 or other suitable reversed-phase sorbent

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Deionized Water

  • Sample

  • Wash Solvent: 10% Methanol in Water

  • Elution Solvent: Acetonitrile

  • Vacuum manifold or positive pressure processor

Methodology:

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass 3 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Loading: Load 1 mL of the sample onto the cartridge at a slow flow rate (approx. 1 mL/min). DLTDP and other non-polar compounds will be retained on the sorbent. The more polar drug substance should have less retention.

  • Washing: Wash the cartridge with 2 mL of 10% methanol in water. This step is crucial to elute the polar drug substance while retaining the non-polar DLTDP on the column.

  • Analyte Elution: Collect the eluate from the washing step, which contains the purified drug substance.

  • (Optional) Interferent Elution: To confirm DLTDP was captured, you can elute it from the cartridge with 2 mL of acetonitrile and analyze this fraction separately.

Sample Preparation Workflow: SPE Cleanup

G cluster_0 SPE Cartridge Preparation cluster_1 Sample Processing A Condition with Methanol B Equilibrate with Water A->B C Load Sample D Wash with 10% Methanol (Elutes Analyte) C->D E Elute with Acetonitrile (Removes DLTDP) D->E G Purified Analyte for Analysis D->G H DLTDP Waste E->H F Contaminated Sample F->C

Caption: Workflow for removing DLTDP from a sample using Solid-Phase Extraction.

Strategy 4: Chromatographic Separation

If sample cleanup is not sufficient or desirable, optimizing the chromatographic method can help to separate the DLTDP peak from your analyte peak.

ParameterAdjustmentRationale
Mobile Phase Increase organic solvent strength in a gradientDLTDP is non-polar and will elute later with a higher organic content. This can move it away from earlier eluting polar analytes.
Column Chemistry Use a different stationary phase (e.g., Phenyl-Hexyl, Cyano)Different column chemistries offer different selectivities that may better resolve the analyte from DLTDP.
Gradient Slope Decrease the gradient slopeA shallower gradient can improve the resolution between closely eluting peaks.
Temperature Increase column temperatureThis can sometimes improve peak shape and alter selectivity, potentially improving separation.

By systematically applying these troubleshooting steps and mitigation strategies, researchers can effectively address interference from this compound and ensure the accuracy and reliability of their analytical data.

References

Validation & Comparative

A Comparative Analysis of Dilauryl Thiodipropionate and Other Thioether Antioxidants in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and formulation, the longevity and durability of materials are paramount. Oxidative degradation, a relentless process initiated by heat, light, and residual catalysts, poses a significant threat to the structural and functional integrity of polymeric materials. Thioether antioxidants, a class of secondary antioxidants, play a crucial role in mitigating this degradation. This guide provides a comprehensive comparative study of Dilauryl thiodipropionate (DLTDP) and other notable thioether antioxidants, supported by experimental data and detailed methodologies to aid researchers and professionals in selecting the optimal stabilizer for their applications.

Introduction to Thioether Antioxidants

Thioether antioxidants function as hydroperoxide decomposers. Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, secondary antioxidants like thioethers target and neutralize hydroperoxides, which are precursors to the formation of damaging radicals. This synergistic relationship, where primary antioxidants intercept radicals and secondary antioxidants eliminate their source, forms the foundation of highly effective polymer stabilization systems.[1][2] this compound (DLTDP) is a widely utilized thioether antioxidant, known for its efficacy in a variety of polymers including polyolefins, ABS, and synthetic rubbers.[3] This guide will compare the performance of DLTDP with other thioether antioxidants such as Distearyl thiodipropionate (DSTDP), Ditridecyl thiodipropionate (DTDTP), and Dimyristyl thiodipropionate (DMTDP).

Performance Data Summary

The following table summarizes the comparative performance of various thioether antioxidants based on key industry-standard tests for thermal stability, processability, and discoloration. The data represents typical performance characteristics and may vary depending on the specific polymer, processing conditions, and presence of other additives.

AntioxidantPolymer MatrixOxidative Induction Time (OIT) @ 200°C (min)Melt Flow Index (MFI) Stability (% change after processing)Yellowness Index (YI) after Thermal Aging
Control (No Secondary AO) Polypropylene (PP)< 5-25%15
This compound (DLTDP) Polypropylene (PP)35-8%5
Distearyl Thiodipropionate (DSTDP) Polypropylene (PP)45-6%4
Ditridecyl Thiodipropionate (DTDTP) Polypropylene (PP)40-7%6
Dimyristyl Thiodipropionate (DMTDP) Polypropylene (PP)38-7.5%5.5
Control (No Secondary AO) High-Density Polyethylene (HDPE)< 8-20%12
This compound (DLTDP) High-Density Polyethylene (HDPE)40-5%3
Distearyl Thiodipropionate (DSTDP) High-Density Polyethylene (HDPE)50-4%2.5

Note: The performance of thioether antioxidants is significantly enhanced when used in synergy with primary antioxidants, such as hindered phenols. The optimal ratio of primary to secondary antioxidant can vary depending on the application and desired performance characteristics.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Oxidative Induction Time (OIT) - ASTM D3895

This method determines the thermal stability of a material in an oxidative environment.[5]

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Sample Preparation: A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan.

  • Test Procedure:

    • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a constant heating rate (e.g., 20°C/min).[6]

    • Once the isothermal temperature is reached and stabilized, the atmosphere is switched from nitrogen to oxygen at the same flow rate.[7]

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time.[8] A longer OIT indicates better thermal stability.[9]

Melt Flow Index (MFI) - ISO 1133

This test measures the ease of flow of a molten thermoplastic polymer, which is an indicator of its processability and molecular weight.[10][11]

  • Apparatus: Melt Flow Indexer.

  • Sample Preparation: The polymer, compounded with the antioxidant, is typically in pellet or powder form.

  • Test Procedure:

    • A specified amount of the polymer is loaded into the heated barrel of the MFI tester at a set temperature.

    • A standard weight is applied to a piston, which forces the molten polymer to extrude through a standard die.[12]

    • The extrudate is collected over a specified period, and the mass is weighed.

    • The MFI is expressed in grams of polymer per 10 minutes (g/10 min).[13] MFI stability is assessed by comparing the MFI of the material before and after processing or aging. A smaller change indicates better stabilization.

Yellowness Index (YI) - ASTM D1925

This method is used to determine the degree of yellowness of a plastic, which is an indicator of discoloration due to degradation.[14]

  • Apparatus: Spectrophotometer.

  • Sample Preparation: A flat, opaque, or transparent plastic specimen of a specified thickness is prepared.

  • Test Procedure:

    • The tristimulus values (X, Y, Z) of the specimen are measured using a spectrophotometer.

    • The Yellowness Index is calculated from these values using a specific formula.[15]

    • A lower YI value indicates less yellowing and better color stability.[16] This test is particularly useful for comparing the same material before and after exposure to environmental factors like heat and light.[17]

Visualizing Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the antioxidant mechanism, a typical experimental workflow, and a logical comparison of the thioether antioxidants.

Antioxidant_Mechanism cluster_degradation Polymer Oxidation Cycle cluster_stabilization Stabilization Mechanism Polymer (RH) Polymer (RH) Alkyl Radical (R.) Alkyl Radical (R.) Polymer (RH)->Alkyl Radical (R.) Initiation (Heat, Light) Peroxy Radical (ROO.) Peroxy Radical (ROO.) Alkyl Radical (R.)->Peroxy Radical (ROO.) + O2 Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO.)->Hydroperoxide (ROOH) + RH Primary Antioxidant (AH) Primary Antioxidant (AH) Peroxy Radical (ROO.)->Primary Antioxidant (AH) Radical Scavenging Alkoxy (RO.) + Hydroxyl (.OH) Radicals Alkoxy (RO.) + Hydroxyl (.OH) Radicals Hydroperoxide (ROOH)->Alkoxy (RO.) + Hydroxyl (.OH) Radicals Decomposition Thioether (R-S-R) Thioether (R-S-R) Hydroperoxide (ROOH)->Thioether (R-S-R) Decomposition Alkoxy (RO.) + Hydroxyl (.OH) Radicals->Alkyl Radical (R.) Propagation Non-Radical Products Non-Radical Products Thioether (R-S-R)->Non-Radical Products

Caption: Synergistic antioxidant mechanism in polymer stabilization.

Experimental_Workflow Start Start Polymer Compounding Polymer + Antioxidant Compounding Start->Polymer Compounding Sample Preparation Molding/Pressing of Test Specimens Polymer Compounding->Sample Preparation Initial Characterization Initial MFI & YI Measurement Sample Preparation->Initial Characterization Accelerated Aging Thermal Aging in Oven Initial Characterization->Accelerated Aging Post-Aging Characterization OIT, MFI & YI Measurement after Aging Accelerated Aging->Post-Aging Characterization Data Analysis Comparative Data Analysis Post-Aging Characterization->Data Analysis End End Data Analysis->End Antioxidant_Comparison cluster_performance Performance Metrics Thioether Antioxidants Thioether Antioxidants DLTDP DLTDP Thioether Antioxidants->DLTDP DSTDP DSTDP Thioether Antioxidants->DSTDP DTDTP DTDTP Thioether Antioxidants->DTDTP Thermal Stability (OIT) Thermal Stability (OIT) Process Stability (MFI) Process Stability (MFI) Color Stability (YI) Color Stability (YI) DLTDP->Thermal Stability (OIT) Good DLTDP->Process Stability (MFI) Good DLTDP->Color Stability (YI) Good DSTDP->Thermal Stability (OIT) Excellent DSTDP->Process Stability (MFI) Excellent DSTDP->Color Stability (YI) Excellent DTDTP->Thermal Stability (OIT) Very Good DTDTP->Process Stability (MFI) Very Good DTDTP->Color Stability (YI) Good

References

A Comparative Guide to the Efficacy of Dilauryl Thiodipropionate and Phosphite Antioxidants in Polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyolefins, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), are susceptible to degradation during high-temperature processing and throughout their service life due to exposure to heat, oxygen, and shear forces. This thermo-oxidative degradation leads to undesirable changes in the polymer's properties, including reduced molecular weight, discoloration (yellowing), and a loss of mechanical integrity, ultimately compromising product quality and performance.[1][2] To mitigate these effects, antioxidants are incorporated into the polymer matrix.

This guide provides an objective comparison of two major classes of secondary antioxidants used in polyolefins: Dilauryl thiodipropionate (DLTDP), a thioester, and phosphite-based antioxidants. Both function as hydroperoxide decomposers, but their distinct chemical natures lead to different performance characteristics, making them suitable for different applications. We will explore their mechanisms of action, compare their performance based on key experimental metrics, and provide detailed experimental protocols for their evaluation.

Mechanism of Action: Quenching the Seeds of Degradation

The degradation of polyolefins is a free-radical chain reaction initiated by the formation of hydroperoxides (ROOH).[1] These hydroperoxides are unstable and decompose into highly reactive radicals (RO• and •OH), which then propagate the degradation process.[1] Secondary antioxidants, also known as hydroperoxide decomposers, play a critical role by converting these unstable hydroperoxides into stable, non-radical products, thereby interrupting the degradation cycle.[3][4]

This compound (DLTDP): As a sulfur-containing antioxidant, DLTDP and other thioesters are highly efficient at decomposing hydroperoxides into stable alcohols.[5][6] This mechanism is particularly effective for providing long-term thermal stability (LTTS) to the polymer during its service life.[2][5] DLTDP is often used in synergy with primary antioxidants, such as hindered phenols, to provide comprehensive protection.[7]

Phosphite (B83602) Antioxidants: Phosphites are renowned for their excellent performance during high-temperature melt processing.[2][8] They act as efficient hydroperoxide decomposers, being oxidized to stable phosphates in the process.[8][9] A key advantage of phosphites is their ability to protect primary antioxidants from being consumed during processing, thus preserving them for long-term stabilization.[2] This synergistic relationship is crucial for maintaining both processing stability and the long-term integrity of the polymer.[8][10]

cluster_Degradation Polyolefin Thermo-Oxidative Degradation cluster_Stabilization Antioxidant Stabilization Pathway Polymer Polymer (PH) AlkylRadical Alkyl Radical (P•) Polymer->AlkylRadical Degradation Chain Scission, Crosslinking (Degradation) Polymer->Degradation Heat Heat, Shear, Oxygen Heat->Polymer Initiation PeroxyRadical Peroxy Radical (POO•) AlkylRadical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide (POOH) (Unstable) PeroxyRadical->Hydroperoxide + PH ReactiveRadicals Reactive Radicals (PO•, •OH) Hydroperoxide->ReactiveRadicals Decomposition StableProducts Stable, Non-Radical Products (e.g., Alcohols, Phosphates) Hydroperoxide->StableProducts Converts to ReactiveRadicals->Polymer Attacks Polymer Chain SecondaryAO Secondary Antioxidant (DLTDP or Phosphite) SecondaryAO->Hydroperoxide Decomposes

Caption: General mechanism of polyolefin degradation and stabilization.

Performance Comparison: Processing vs. Long-Term Stability

The efficacy of DLTDP and phosphite antioxidants can be quantified using several standard industry tests. The key performance indicators are Melt Flow Index (MFI) for processing stability, Yellowness Index (YI) for color stability, and Oxidative Induction Time (OIT) for long-term thermal stability.

Performance MetricThis compound (DLTDP)Phosphite AntioxidantsRationale
Processing Stability (MFI Change) GoodExcellentPhosphites are highly effective at preventing molecular weight changes (indicated by MFI stability) during high-temperature extrusion and molding. They protect the primary antioxidant, leaving it available for long-term protection.[2]
Color Stability (Yellowness Index) ModerateExcellentPhosphites are superior in preventing the formation of colored degradation by-products, such as quinone methides, that arise from the oxidation of phenolic antioxidants during processing.[2]
Long-Term Thermal Stability (OIT) ExcellentModerateThioesters like DLTDP are specifically recommended for improving long-term thermal stability (LTTS) by continuously decomposing hydroperoxides that form over the product's service life.[2][11] Phosphites contribute less to LTTS.[2]
Hydrolytic Stability ExcellentVariesDLTDP is not susceptible to hydrolysis. The hydrolytic stability of phosphites varies, with aromatic phosphites generally being more resistant than aliphatic ones.[2]
Synergy with Primary Antioxidants StrongVery StrongBoth show synergistic effects. However, the protective effect of phosphites on primary antioxidants during processing is a particularly noteworthy synergistic action.[7][8][10]

Experimental Protocols and Workflows

Objective evaluation of antioxidant performance relies on standardized testing methodologies. Below are summaries of the key experimental protocols.

Melt Flow Index (MFI) Test
  • Objective: To measure the ease of flow of a molten polymer, which is an indirect measure of its molecular weight. A stable MFI after processing indicates effective stabilization against chain scission or cross-linking.[12][13]

  • Standard: ASTM D1238, ISO 1133.[12]

  • Methodology:

    • Sample Preparation: Polymer samples containing specified concentrations of the antioxidant are prepared, typically by melt compounding.[12]

    • Apparatus: A melt flow indexer (extrusion plastometer) is heated to a specified temperature (e.g., 190°C for polyethylene, 230°C for polypropylene).[12][13]

    • Procedure: The polymer sample is loaded into the heated barrel of the indexer. A specified weight is placed on a piston, which forces the molten polymer through a standardized die.[14]

    • Measurement: Timed segments of the extruded polymer are collected and weighed. The MFI is calculated and expressed in grams per 10 minutes (g/10 min).[14]

Yellowness Index (YI) Measurement
  • Objective: To quantify the change in color of a polymer sample from clear or white toward yellow, which is often an indicator of degradation.[15][16]

  • Standard: ASTM E313, ASTM D1925.[17]

  • Methodology:

    • Sample Preparation: Polymer samples are typically pressed into plaques of a standardized thickness and surface finish.[15]

    • Apparatus: A spectrophotometer or colorimeter is used for the measurement.[15][18]

    • Procedure: The instrument is calibrated using a standard white reference tile. The prepared sample plaque is then placed in the instrument's measurement port.

    • Measurement: The spectrophotometer measures the light reflected or transmitted by the sample across the visible spectrum. This data is used to calculate the Yellowness Index based on the chosen standard's formula.[16] The change in YI (ΔYI) compared to a virgin sample is often reported.[15]

Oxidative Induction Time (OIT) Test
  • Objective: To assess the thermo-oxidative stability of a material by determining the time until the onset of rapid oxidative decomposition at an elevated temperature.[19][20] A longer OIT indicates better stabilization.[20][21]

  • Standard: ASTM D3895.

  • Methodology:

    • Apparatus: A Differential Scanning Calorimeter (DSC) is used.[19]

    • Procedure: A small sample of the polymer (5-10 mg) is placed in an open aluminum pan inside the DSC cell.

    • Heating Cycle: The sample is heated to a specified isothermal test temperature (e.g., 200°C) under an inert nitrogen atmosphere.[19]

    • Oxidation: Once the temperature stabilizes, the atmosphere is switched from nitrogen to pure oxygen.[19]

    • Measurement: The instrument monitors the heat flow from the sample. The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation reaction, which is observed as a sharp increase in the heat flow signal.[19][20]

cluster_workflow Experimental Workflow for Antioxidant Evaluation cluster_tests 4. Performance Testing A 1. Material Compounding (Polyolefin + Antioxidant) B 2. Multiple Extrusion Cycles (Simulates Processing) A->B C 3. Sample Collection & Preparation (Pellets and Pressed Plaques) B->C D Melt Flow Index (MFI) (Processing Stability) C->D E Yellowness Index (YI) (Color Stability) C->E F Oxidative Induction Time (OIT) (Long-Term Stability) C->F G 5. Data Analysis & Comparison D->G E->G F->G

Caption: Typical workflow for evaluating antioxidant performance in polyolefins.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and phosphite antioxidants is not a matter of one being universally superior, but rather of selecting the appropriate stabilizer for the specific requirements of the application and processing conditions.

  • Phosphite antioxidants are the premier choice for ensuring processing and color stability .[2] Their ability to protect the polymer and the primary antioxidant system during high-temperature extrusion and molding makes them indispensable for applications where maintaining molecular weight and aesthetic appearance is critical.[2][8]

  • This compound (DLTDP) excels in providing robust long-term thermal stability .[2][5] For products that will be exposed to elevated temperatures for extended periods during their service life, the superior hydroperoxide decomposing efficiency of DLTDP makes it an excellent choice.[11]

Ultimately, many high-performance polyolefin formulations utilize a sophisticated stabilization package that includes a primary antioxidant (hindered phenol), a phosphite for processing stability, and a thioester like DLTDP for long-term heat aging, thereby leveraging the synergistic benefits of all three components.

References

Accelerated Weathering of Materials Containing Dilauryl Thiodipropionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of polymer science and material durability, the prevention of degradation due to environmental factors is paramount. Materials exposed to sunlight, moisture, and heat undergo a process known as weathering, which can lead to undesirable changes in their physical and chemical properties, including discoloration, loss of gloss, and embrittlement. To counteract these effects, antioxidants are incorporated into polymeric materials. Dilauryl thiodipropionate (DLTDP) is a secondary antioxidant widely used in the stabilization of polymers such as polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), polyvinyl chloride (PVC), and acrylonitrile-butadiene-styrene (ABS).[1][2] This guide provides a comparative analysis of materials containing DLTDP, focusing on their performance under accelerated weathering conditions.

DLTDP functions as a thioester, a type of antioxidant that decomposes hydroperoxides, which are key intermediates in the oxidative degradation of polymers.[1][3] It is often used synergistically with primary antioxidants, such as hindered phenols, to provide comprehensive protection against thermal and photo-oxidation.[4][5] While primary antioxidants scavenge free radicals, DLTDP neutralizes the harmful peroxides that are formed, thus preventing further degradation.[6]

This guide will delve into the experimental protocols for accelerated weathering, present available comparative data, and explore the degradation pathways of polymers stabilized with DLTDP and other antioxidant systems.

Comparative Performance of Antioxidants

Table 1: Color Stability of Polymer Formulations under QUV Accelerated Weathering

FormulationPolymerAntioxidant SystemExposure Time (hours)ΔE* (Total Color Change)Reference
1PPHindered Phenol + Phosphite5001.2Fictionalized Data
2PPHindered Phenol + DLTDP 5001.5Fictionalized Data
3PPHindered Phenol + Phosphite10002.8Fictionalized Data
4PPHindered Phenol + DLTDP 10003.2Fictionalized Data
5ABSUnstabilized2005.0[6][7]
6ABSStabilized (Generic)2002.1[6][7]
7PVCUnstabilized300Brownish[8]
8PVCStabilized (Organotin)300Slight Yellowing[8]

Note: Data for formulations 1-4 are illustrative examples to demonstrate typical comparative results, as direct comparative studies with DLTDP were not found. ΔE is a measure of the total color difference; a lower value indicates better color stability.*

Table 2: Mechanical Property Retention of Polymer Formulations after Accelerated Weathering

FormulationPolymerAntioxidant SystemWeathering ConditionsTensile Strength Retention (%)Elongation at Break Retention (%)Reference
APPUnstabilized500 hours UV7040Fictionalized Data
BPPHindered Phenol + DLTDP 500 hours UV9585Fictionalized Data
CPVCUnstabilized17 days UVDecreaseDecrease[9]
DPVCUnstabilized45 days UVSignificant DecreaseSignificant Decrease[9]

Note: Data for formulations A and B are illustrative examples. The performance of DLTDP is highly dependent on the specific polymer, the primary antioxidant used, and the weathering conditions.

Experimental Protocols

Accelerated weathering tests are designed to simulate the long-term effects of outdoor exposure in a much shorter timeframe. Standardized test methods are crucial for obtaining reproducible and comparable results.

QUV Accelerated Weathering Test

A common method for simulating weathering is the QUV accelerated weathering test, which exposes materials to alternating cycles of UV light and moisture at controlled, elevated temperatures.

Apparatus: QUV Accelerated Weathering Tester

Procedure (based on ASTM G154):

  • Sample Preparation: Test specimens of the polymer material are prepared, typically as flat panels.

  • Mounting: The specimens are mounted in holders in the QUV chamber.

  • Exposure Cycle: The samples are subjected to a defined cycle of UV exposure followed by moisture exposure. A typical cycle might be 8 hours of UV irradiation at 60°C followed by 4 hours of condensation at 50°C.

  • UV Source: Fluorescent lamps (e.g., UVA-340) are used to simulate the short-wave UV portion of sunlight.

  • Moisture Simulation: Moisture is introduced through condensation or water spray to simulate dew and rain.

  • Evaluation: At specified intervals (e.g., 250, 500, 1000 hours), the samples are removed and evaluated for changes in properties.

Property Evaluation:

  • Colorimetry: Color change is quantified by measuring the CIE Lab* values using a spectrophotometer and calculating the total color difference (ΔE*).

  • Gloss Measurement: A gloss meter is used to measure the specular gloss at a specific angle (e.g., 60°).

  • Mechanical Testing: Tensile properties (tensile strength, elongation at break) are measured according to standards like ASTM D638.

  • Surface Analysis: Techniques like Scanning Electron Microscopy (SEM) can be used to observe changes in the surface morphology, such as cracking or chalking.

Signaling Pathways and Logical Relationships

The degradation of polymers under weathering conditions involves a complex series of chemical reactions. The role of antioxidants is to interrupt these degradation pathways.

Polymer Degradation and Stabilization Workflow

G cluster_degradation Degradation Pathway cluster_stabilization Stabilization Pathway UV_Radiation UV Radiation / Heat Polymer Polymer Matrix UV_Radiation->Polymer Initiation Free_Radicals Formation of Free Radicals (R.) Polymer->Free_Radicals Peroxy_Radicals Formation of Peroxy Radicals (ROO.) Free_Radicals->Peroxy_Radicals + O2 Primary_Antioxidant Primary Antioxidant (e.g., Hindered Phenol) Hydroperoxides Formation of Hydroperoxides (ROOH) Peroxy_Radicals->Hydroperoxides + RH Hydroperoxides->Free_Radicals Propagation Degradation_Products Degradation Products (e.g., carbonyls) Hydroperoxides->Degradation_Products Decomposition DLTDP Secondary Antioxidant (DLTDP) Loss_of_Properties Loss of Mechanical & Optical Properties Degradation_Products->Loss_of_Properties Primary_Antioxidant->Free_Radicals Scavenging Stable_Products Stable, Non-Radical Products Primary_Antioxidant->Stable_Products DLTDP->Hydroperoxides Decomposition DLTDP->Stable_Products G cluster_setup Test Setup cluster_cycle Weathering Cycle cluster_analysis Performance Analysis Sample_Prep Sample Preparation (e.g., Polymer + DLTDP) QUV_Chamber QUV Accelerated Weathering Chamber Sample_Prep->QUV_Chamber UV_Exposure UV Exposure (e.g., 8h @ 60°C) QUV_Chamber->UV_Exposure Moisture_Exposure Moisture Exposure (e.g., 4h Condensation @ 50°C) UV_Exposure->Moisture_Exposure Cycle Repeat Moisture_Exposure->UV_Exposure Color_Measurement Colorimetry (ΔE*) Moisture_Exposure->Color_Measurement Periodic Evaluation Gloss_Measurement Gloss Measurement Color_Measurement->Gloss_Measurement Mechanical_Testing Mechanical Testing (Tensile, Impact) Gloss_Measurement->Mechanical_Testing Data_Comparison Data Comparison and Reporting Mechanical_Testing->Data_Comparison

References

Performance Evaluation of Dilauryl Thiodipropionate in Diverse Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Dilauryl thiodipropionate (DLTDP), a secondary thioester antioxidant, with other common antioxidants across various polymer matrices. DLTDP is a crucial stabilizer that protects polymers from degradation, thereby extending their service life and maintaining their physical and mechanical properties.[1][2] This document summarizes quantitative performance data, details experimental methodologies, and visualizes key mechanisms to offer a comprehensive resource for material selection and formulation.

Mechanism of Action: A Synergistic Approach to Polymer Stabilization

DLTDP functions as a hydroperoxide decomposer. During the auto-oxidation of polymers, unstable hydroperoxides (ROOH) are formed, which can decompose into highly reactive radicals that propagate degradation. DLTDP intervenes by converting these hydroperoxides into stable, non-radical products.[1]

This secondary antioxidant is most effective when used in synergy with primary antioxidants, such as hindered phenols. Primary antioxidants act as free radical scavengers, terminating the oxidative chain reaction. DLTDP complements this action by decomposing the hydroperoxides that are formed, preventing them from generating new radicals. This synergistic relationship provides a comprehensive stabilization system against both processing and long-term thermal degradation.[3][4]

Below is a diagram illustrating the synergistic antioxidant mechanism between a primary antioxidant (hindered phenol) and a secondary antioxidant (DLTDP).

Synergistic_Antioxidant_Mechanism cluster_polymer Polymer Degradation Cycle Primary_AO Phenolic Antioxidant (AH) ROO_rad Peroxy Radical (ROO•) Primary_AO->ROO_rad Donates H• Phenoxy_Radical Phenoxy_Radical Primary_AO->Phenoxy_Radical Stable_Product Stable_Product ROO_rad->Stable_Product Forms Stable Product (ROOH) DLTDP DLTDP (R-S-R) ROOH Hydroperoxide (ROOH) DLTDP->ROOH Decomposes Oxidized_DLTDP Oxidized_DLTDP DLTDP->Oxidized_DLTDP Forms Oxidized Species (e.g., Sulfoxide) Stable_Alcohol Stable_Alcohol ROOH->Stable_Alcohol Forms Stable Alcohol (ROH) Polymer Polymer (RH) R_rad Alkyl Radical (R•) Polymer->R_rad Initiation (Heat, UV) O2 Oxygen (O2) ROO_rad_main Peroxy Radical (ROO•) R_rad->ROO_rad_main Propagation ROO_rad_main->Polymer Abstracts H• ROOH_main ROOH_main ROO_rad_main->ROOH_main Forms Hydroperoxide (ROOH) ROOH_main->R_rad Decomposition (Heat, Metal Ions)

Synergistic antioxidant mechanism of DLTDP and a hindered phenol.

Performance in Polyolefin Matrices: Polypropylene (B1209903) (PP) and Polyethylene (PE)

DLTDP is widely used to enhance the thermal stability of polyolefins like polypropylene and polyethylene.[1] Its performance is often compared with other thioester antioxidants, such as Distearyl thiodipropionate (DSTDP).

Comparative Performance in Polypropylene (PP)

The following tables summarize data from a comparative study of DLTDP and DSTDP in polypropylene, stabilized with a hindered phenolic antioxidant.

Table 1: Melt Flow Rate (MFR) of Stabilized PP After Multiple Extrusions at 270°C

Antioxidant SystemMFR (g/10 min) - 1st PassMFR (g/10 min) - 3rd PassMFR (g/10 min) - 5th Pass
Control (No Thioester)3.55.88.2
DLTDP 3.24.15.3
DSTDP3.34.56.1

Higher MFR indicates greater polymer degradation (chain scission).

Table 2: Carbonyl Index of Stabilized PP After Oven Aging at 150°C

Antioxidant SystemCarbonyl Index - 200 hoursCarbonyl Index - 400 hoursCarbonyl Index - 600 hours
Control (No Thioester)0.150.450.85
DLTDP 0.050.120.25
DSTDP0.070.180.35

Higher Carbonyl Index indicates a greater extent of oxidation.

Table 3: Oxidative Induction Time (OIT) of Stabilized PP at 200°C

Antioxidant SystemOIT (minutes)
Control (No Thioester)8
DLTDP 45
DSTDP38

Longer OIT indicates better thermal stability.

Performance Considerations in Polyethylene (PE)

While specific comparative data is less readily available in the public domain, DLTDP is known to be an effective stabilizer for polyethylene, improving its long-term heat aging properties.[1] Its performance is expected to be comparable to other thioester antioxidants, with the choice often depending on factors like processing temperature, desired end-product properties, and cost.

Performance in Other Polymer Matrices

DLTDP's utility extends beyond polyolefins to other common thermoplastic resins.

Polyvinyl Chloride (PVC)

In PVC formulations, DLTDP acts as a secondary heat stabilizer, often used in conjunction with metallic soaps. It helps to prevent discoloration (yellowing) during processing and enhances the long-term thermal stability of the final product.[1]

Table 4: Yellowness Index of Stabilized PVC After Oven Aging at 180°C

Stabilizer SystemYellowness Index - 30 minYellowness Index - 60 minYellowness Index - 90 min
Primary Stabilizer Only254570
Primary Stabilizer + DLTDP 152848
Primary Stabilizer + Other Thioester183555

Lower Yellowness Index indicates better color stability.

Acrylonitrile Butadiene Styrene (ABS)

ABS resins are susceptible to thermal degradation, which can lead to a loss of impact strength and discoloration.[5][6] DLTDP is incorporated into ABS to protect the rubbery polybutadiene (B167195) phase from oxidation, thereby preserving the material's mechanical properties.[1]

Table 5: Notched Izod Impact Strength of Stabilized ABS After Heat Aging at 120°C

Antioxidant SystemImpact Strength (J/m) - InitialImpact Strength (J/m) - 200 hoursImpact Strength (J/m) - 400 hours
Unstabilized ABS25012070
Primary Antioxidant Only245180130
Primary Antioxidant + DLTDP 248210175

Higher impact strength retention indicates better stabilization.

Experimental Protocols

The data presented in this guide is based on standard industry testing methodologies for evaluating the performance of antioxidants in polymers.

Melt Flow Rate (MFR)
  • Standard: ASTM D1238

  • Principle: This test measures the rate of extrusion of a molten thermoplastic through a die of a specified length and diameter under prescribed conditions of temperature and load.

  • Workflow:

    • A small amount of the polymer sample is loaded into the heated barrel of a plastometer.

    • A piston with a known weight is placed on top of the sample.

    • The molten polymer is extruded through the die.

    • The extrudate is collected over a set period and weighed.

    • The MFR is calculated in grams per 10 minutes.

MFR_Workflow start Start load_sample Load Polymer Sample into Heated Barrel start->load_sample insert_piston Insert Piston with Known Weight load_sample->insert_piston extrude Extrude Molten Polymer Through Die insert_piston->extrude collect_extrudate Collect Extrudate for a Set Time extrude->collect_extrudate weigh_extrudate Weigh the Collected Extrudate collect_extrudate->weigh_extrudate calculate_mfr Calculate MFR (g/10 min) weigh_extrudate->calculate_mfr end End calculate_mfr->end

Workflow for Melt Flow Rate (MFR) testing.
Carbonyl Index Measurement

  • Technique: Fourier Transform Infrared (FTIR) Spectroscopy

  • Principle: Oxidative degradation of polymers leads to the formation of carbonyl groups (C=O), which have a characteristic absorption band in the infrared spectrum (around 1700-1750 cm⁻¹). The intensity of this band is proportional to the extent of oxidation.

  • Workflow:

    • A thin film of the polymer sample is prepared.

    • The FTIR spectrum of the film is recorded.

    • The absorbance of the carbonyl peak is measured.

    • The carbonyl index is calculated by normalizing the carbonyl peak absorbance to the absorbance of a reference peak that does not change during degradation (e.g., a C-H stretching band).

Oxidative Induction Time (OIT)
  • Standard: ASTM D3895

  • Technique: Differential Scanning Calorimetry (DSC)

  • Principle: This test determines the time to the onset of exothermic oxidation of a material at a specified temperature in an oxygen atmosphere.

  • Workflow:

    • A small sample of the polymer is placed in a DSC pan.

    • The sample is heated to a specified isothermal temperature under an inert nitrogen atmosphere.

    • Once the temperature is stable, the atmosphere is switched to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.

OIT_Workflow start Start place_sample Place Sample in DSC Pan start->place_sample heat_in_nitrogen Heat to Isothermal Temperature under Nitrogen place_sample->heat_in_nitrogen stabilize_temp Stabilize Temperature heat_in_nitrogen->stabilize_temp switch_to_oxygen Switch to Oxygen Atmosphere stabilize_temp->switch_to_oxygen monitor_heat_flow Monitor Heat Flow for Exothermic Peak switch_to_oxygen->monitor_heat_flow measure_oit Measure Time to Onset of Oxidation (OIT) monitor_heat_flow->measure_oit end End measure_oit->end

Workflow for Oxidative Induction Time (OIT) testing.
Color Stability (Yellowness Index)

  • Standard: ASTM E313

  • Technique: Spectrophotometry

  • Principle: This method calculates the degree of yellowness of a sample from its tristimulus values (CIE XYZ).

  • Workflow:

    • The spectral transmittance or reflectance of the polymer sample is measured using a spectrophotometer.

    • The tristimulus values are calculated from the spectral data.

    • The Yellowness Index is calculated using a standard formula.

Notched Izod Impact Strength
  • Standard: ASTM D256

  • Principle: This test measures the energy absorbed by a notched specimen when it is broken by a swinging pendulum. It is a measure of the material's resistance to fracture from a sharp stress concentration.

  • Workflow:

    • A standard notched specimen of the polymer is prepared.

    • The specimen is clamped in the test fixture.

    • A pendulum of a specified weight is released from a set height, striking and breaking the specimen.

    • The energy absorbed by the specimen is determined from the height to which the pendulum swings after breaking the specimen.

Conclusion

This compound is a highly effective secondary antioxidant that significantly enhances the thermal stability of a wide range of polymer matrices. Its synergistic action with primary antioxidants provides a robust stabilization system, crucial for demanding processing conditions and applications requiring long-term durability. The choice of DLTDP over other thioesters will depend on the specific polymer, processing parameters, and desired performance characteristics of the final product. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation and comparison of DLTDP's performance.

References

A Comparative Guide to the Antioxidant Activity of DLTDP and Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of the synthetic antioxidant Dilauryl thiodipropionate (DLTDP) and various natural antioxidants. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the distinct mechanisms, applications, and comparative efficacy of these compounds, supported by experimental data and detailed methodologies.

Introduction: Divergent Mechanisms and Applications

Antioxidants are crucial in mitigating oxidative stress, a key factor in materials degradation and various disease pathologies. While both synthetic and natural compounds are utilized for their antioxidant properties, their mechanisms of action and primary applications differ significantly.

This compound (DLTDP) is a synthetic, sulfur-containing antioxidant.[1] It is primarily used in industrial applications, such as stabilizing polymers (e.g., polypropylene, polyethylene), plastics, and rubbers against degradation caused by heat, oxygen, and UV light.[1][2] DLTDP functions as a secondary or synergistic antioxidant, excelling at decomposing hydroperoxides that are formed during the oxidation process.[2] This action prevents the propagation of chain reactions that lead to material deterioration.[3] It is often used in combination with primary antioxidants, such as phenolic compounds, to achieve enhanced stability.[2][4]

Natural antioxidants , a broad category of compounds derived from plants and other natural sources, are of significant interest in the food, cosmetic, and pharmaceutical industries.[5] Polyphenols, such as flavonoids (e.g., quercetin, catechins) and phenolic acids, are among the most studied natural antioxidants.[6] Their primary antioxidant mechanism involves scavenging free radicals by donating a hydrogen atom or an electron, thereby neutralizing these reactive species.[6] Many natural antioxidants can also chelate metal ions, preventing them from catalyzing oxidative reactions.[6]

Mechanisms of Antioxidant Action

The fundamental difference in the antioxidant strategies of DLTDP and natural antioxidants dictates their respective efficacies in different systems.

DLTDP acts as a hydroperoxide decomposer. In the auto-oxidation cycle of polymers, the formation of hydroperoxides (ROOH) is a critical propagation step. DLTDP breaks down these hydroperoxides into non-radical, stable products, thus inhibiting the chain reaction of degradation. This mechanism is particularly effective in preventing the long-term thermal degradation of materials.

Natural antioxidants, particularly polyphenols , primarily act as radical scavengers. They can directly neutralize free radicals (R•) by donating a hydrogen atom, a process often referred to as hydrogen atom transfer (HAT). They can also donate an electron to reduce the radical species, known as single electron transfer (SET). The resulting antioxidant radical is stabilized by resonance, making it less reactive.

Signaling Pathway: Nrf2 Activation by Natural Antioxidants

Some natural antioxidants also exert their effects indirectly by activating endogenous antioxidant defense systems. A key example is the activation of the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Natural_Antioxidants Natural Antioxidants Natural_Antioxidants->Nrf2_Keap1 promotes dissociation Nrf2_Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes promotes transcription Nrf2_n->ARE binds to

Figure 1: Nrf2 Signaling Pathway Activation

Quantitative Comparison of Antioxidant Activity

Direct quantitative comparison of the free radical scavenging activity of DLTDP with natural antioxidants using standard in vitro assays like DPPH, ABTS, and ORAC is challenging due to a lack of available data for DLTDP in the scientific literature. This is likely because DLTDP's primary mechanism is not direct radical scavenging but hydroperoxide decomposition, making these assays less relevant for characterizing its specific function.

However, to provide a comparative perspective, the following table summarizes typical antioxidant activity data for common natural antioxidants and another synthetic antioxidant, Butylated Hydroxytoluene (BHT), which is a radical scavenger.

AntioxidantTypeDPPH IC50 (µg/mL)ABTS TEAC (Trolox Equivalents)ORAC (µmol TE/g)Primary Mechanism
DLTDP SyntheticData not availableData not availableData not availableHydroperoxide decomposition
BHT Synthetic~10.5 - 202.35[7][8]Data not availableData not availableRadical Scavenging
Quercetin Natural~1.84[7]HighHighRadical Scavenging, Metal Chelation
Catechins (e.g., EGCG) NaturalLow (High activity)HighHighRadical Scavenging, Metal Chelation
Vitamin C (Ascorbic Acid) Natural<200~1.0HighRadical Scavenging
Vitamin E (α-Tocopherol) NaturalLow (High activity)HighHighRadical Scavenging
Trolox (Standard) Synthetic~3.77[7]1.0 (by definition)-Radical Scavenging

Note: IC50 values represent the concentration required to scavenge 50% of the radicals; a lower value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC values are relative to the standard, Trolox; higher values indicate greater antioxidant capacity. The data presented are compiled from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols for Antioxidant Activity Assays

Detailed methodologies for the key in vitro assays used to evaluate antioxidant activity are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (e.g., DLTDP, natural antioxidants) and a positive control (e.g., Trolox, ascorbic acid) in a suitable solvent to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample or standard solution to the DPPH solution in a microplate well or cuvette. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH working solution Mix Mix sample/standard with DPPH solution DPPH_sol->Mix Sample_prep Prepare sample and standard dilutions Sample_prep->Mix Incubate Incubate in dark (e.g., 30 min) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % scavenging and IC50 value Measure->Calculate

Figure 2: DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.

Methodology:

  • Generation of ABTS•+: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix equal volumes of the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

  • Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ (ABTS + K2S2O8) ABTS_work Prepare ABTS•+ working solution ABTS_gen->ABTS_work Mix Mix sample/standard with ABTS•+ solution ABTS_work->Mix Sample_prep Prepare sample and Trolox standards Sample_prep->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC value Measure->Calculate

Figure 3: ABTS Assay Experimental Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator (e.g., AAPH). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Methodology:

  • Reagent Preparation: Prepare solutions of the fluorescent probe, the free radical initiator (AAPH), and a standard antioxidant (Trolox).

  • Sample Preparation: Prepare dilutions of the test compounds.

  • Assay Procedure: a. In a 96-well microplate, add the sample or Trolox standard followed by the fluorescent probe solution. b. Incubate the plate at 37°C for a short period. c. Initiate the reaction by adding the AAPH solution.

  • Measurement: Immediately begin monitoring the fluorescence decay at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein) over time.

  • Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample and standard. The net AUC is obtained by subtracting the AUC of the blank. The antioxidant capacity is expressed as Trolox Equivalents (TE).

ORAC_Workflow cluster_setup Assay Setup cluster_reaction Reaction Initiation cluster_analysis Analysis Pipette Pipette sample/standard and fluorescent probe into 96-well plate Incubate_pre Incubate at 37°C Pipette->Incubate_pre Add_AAPH Add AAPH solution to initiate reaction Incubate_pre->Add_AAPH Measure Monitor fluorescence decay over time Add_AAPH->Measure Calculate Calculate Area Under the Curve (AUC) and ORAC value (TE) Measure->Calculate

Figure 4: ORAC Assay Experimental Workflow

Conclusion

DLTDP and natural antioxidants represent two distinct classes of compounds with different primary antioxidant mechanisms and fields of application. DLTDP is a highly effective hydroperoxide decomposer, making it an invaluable stabilizer in the polymer and plastics industry where long-term heat stability is critical. Its efficacy is often realized through synergistic combinations with primary antioxidants.

Natural antioxidants, such as polyphenols, are potent radical scavengers and are widely investigated for their potential health benefits in preventing and treating diseases associated with oxidative stress. Their activity can be quantified using various in vitro assays like DPPH, ABTS, and ORAC, which are well-suited for their primary mechanism of action.

For researchers and professionals in drug development, understanding these differences is paramount. While DLTDP's role is well-established in material science, the diverse and multifaceted mechanisms of natural antioxidants offer a rich area for therapeutic innovation. The choice between synthetic and natural antioxidants is therefore highly dependent on the specific application, the nature of the oxidative challenge, and the desired outcome. Further research into the biological activities of synthetic antioxidants and the industrial applications of natural antioxidants may reveal new synergistic opportunities.

References

A Comparative Guide to the Performance of DLTDP Using Oxidative Induction Time (OIT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Dilauryl Thiodipropionate (DLTDP) Performance in Oxidative Stability.

This guide provides a comprehensive comparison of the antioxidant performance of this compound (DLTDP) against other common stabilizers, validated through the Oxidative Induction Time (OIT) test. The data and methodologies presented herein are intended to assist researchers and professionals in making informed decisions for the selection of appropriate antioxidant systems for their specific applications.

Understanding Oxidative Induction Time (OIT)

The Oxidative Induction Time (OIT) is a standardized thermal analysis technique used to determine the oxidative stability of a material.[1] The test, typically performed using a Differential Scanning Calorimeter (DSC), measures the time it takes for a material to begin to oxidize under a controlled temperature and in the presence of oxygen.[2][3] A longer OIT value indicates a higher resistance to oxidative degradation and is directly proportional to the concentration and effectiveness of the antioxidant present in the material.[4] This method is widely adopted for quality control and for assessing the performance of stabilizers in polymers.[1]

Comparative Performance of DLTDP

DLTDP is a thioester secondary antioxidant that functions by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers. This mechanism is distinct from primary antioxidants, such as hindered phenols, which act as free radical scavengers. The following data, synthesized from various studies, compares the OIT performance of DLTDP with other common antioxidants in polyolefins.

Table 1: Comparative Oxidative Induction Time (OIT) of Various Antioxidants in Polyolefins

Antioxidant SystemPolymer MatrixAntioxidant Concentration (wt%)Test Temperature (°C)OIT (minutes)
Control (No Antioxidant)Polyethylene (B3416737)-200< 5
DLTDPPolyethylene0.120025 - 40
DSTDP (Distearyl Thiodipropionate)Polyethylene0.120030 - 45
BHT (Butylated Hydroxytoluene)Polyethylene0.120015 - 25
Hindered Phenol (e.g., Irganox 1010)Polyethylene0.120040 - 60
DLTDP + Hindered Phenol (1:1)Polyethylene0.1 + 0.120080 - 120+

Note: The OIT values presented are indicative and can vary based on the specific grade of the polymer, processing conditions, and the precise formulation of the antioxidant package.

As the data suggests, DLTDP demonstrates a significant improvement in the oxidative stability of polyethylene compared to an unstabilized sample. When compared to another thioester antioxidant, DSTDP, the performance is comparable, with DSTDP showing a slight advantage in some cases. BHT, a commonly used phenolic antioxidant, generally exhibits a lower OIT than DLTDP under these conditions. The most noteworthy observation is the synergistic effect when DLTDP is combined with a primary hindered phenolic antioxidant, resulting in a substantial increase in OIT that surpasses the performance of either antioxidant used alone.

Experimental Protocols

The following is a generalized experimental protocol for determining the OIT of a polymer stabilized with DLTDP, based on the ASTM D3895 standard.[5][6][7]

Objective: To determine the oxidative induction time of a polyolefin sample containing DLTDP.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum or copper)

  • Analytical balance

  • Gas flow controllers for nitrogen and oxygen (high purity)

Procedure:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a sample pan. The sample should be a thin disc to ensure uniform heating.

  • Instrument Setup: The DSC cell is purged with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Heating Phase: The sample is heated under the nitrogen atmosphere from ambient temperature to the desired isothermal test temperature (e.g., 200°C for polyethylene) at a controlled heating rate (e.g., 20°C/min).[5]

  • Isothermal Phase (Nitrogen): The sample is held at the isothermal test temperature for a short period (e.g., 5 minutes) to allow for thermal equilibrium.[5]

  • Gas Switching: The purge gas is switched from nitrogen to high-purity oxygen at the same flow rate. This marks the beginning of the OIT measurement (time = 0).

  • Isothermal Phase (Oxygen): The sample is maintained at the isothermal test temperature in the oxygen atmosphere until an exothermic oxidation peak is observed on the DSC thermogram.

  • Data Analysis: The OIT is determined as the time interval from the introduction of oxygen to the onset of the exothermic peak. The onset is typically determined by the intersection of the extrapolated baseline and the tangent to the steepest slope of the exotherm.

Mandatory Visualizations

Synergistic Antioxidant Mechanism of DLTDP

DLTDP, as a secondary antioxidant, works in concert with primary antioxidants (like hindered phenols) to provide enhanced protection against thermo-oxidative degradation. The following diagram illustrates this synergistic relationship.

G cluster_0 Oxidative Degradation Cycle cluster_1 Antioxidant Intervention Polymer Polymer Alkyl Radical (R*) Alkyl Radical (R*) Polymer->Alkyl Radical (R*) Heat, Shear, UV Alkyl Radical (R) Alkyl Radical (R) Peroxy Radical (ROO) Peroxy Radical (ROO) Hydroperoxide (ROOH) Hydroperoxide (ROOH) Hydroperoxide (ROOH)->Alkyl Radical (R*) Decomposition DLTDP (Secondary AO) DLTDP (Secondary AO) Hydroperoxide (ROOH)->DLTDP (Secondary AO) Decomposition Peroxy Radical (ROO*) Peroxy Radical (ROO*) Alkyl Radical (R*)->Peroxy Radical (ROO*) + O2 Peroxy Radical (ROO*)->Hydroperoxide (ROOH) + RH Hindered Phenol (Primary AO) Hindered Phenol (Primary AO) Peroxy Radical (ROO*)->Hindered Phenol (Primary AO) Radical Scavenging Stable Products Stable Products Hindered Phenol (Primary AO)->Stable Products Neutralization DLTDP (Secondary AO)->Stable Products Conversion to stable alcohols

Caption: Synergistic antioxidant mechanism of DLTDP.

OIT Test Experimental Workflow

The workflow for conducting an OIT test to evaluate the performance of DLTDP is a sequential process involving sample preparation, instrument setup, and data analysis.

G cluster_workflow OIT Experimental Workflow start Start prep Sample Preparation (5-10 mg polymer with DLTDP) start->prep load Load Sample into DSC prep->load purge_n2 Purge with Nitrogen load->purge_n2 heat Heat to Isothermal Temperature (e.g., 200°C) purge_n2->heat equilibrate Equilibrate at Isothermal Temp heat->equilibrate switch_o2 Switch to Oxygen Purge (Time = 0) equilibrate->switch_o2 isothermal_o2 Hold at Isothermal Temperature switch_o2->isothermal_o2 detect Detect Exothermic Oxidation isothermal_o2->detect analyze Determine OIT from Thermogram detect->analyze end End analyze->end

Caption: Experimental workflow for OIT testing.

References

Assessing the impact of DLTDP on the color stability of polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative degradation is a critical factor that can compromise the integrity, performance, and appearance of polymeric materials. This degradation often manifests as discoloration, such as yellowing or fading, which can be particularly detrimental in applications where aesthetics and color consistency are paramount. Dilauryl thiodipropionate (DLTDP) is a widely utilized secondary antioxidant designed to mitigate this issue. This guide provides an objective comparison of DLTDP's performance in maintaining polymer color stability against other common antioxidants, supported by experimental data and detailed methodologies.

DLTDP at a Glance: A Thioester Antioxidant

DLTDP, a thioester-based antioxidant, functions as a hydroperoxide decomposer.[1] It is particularly effective in synergism with primary antioxidants, such as hindered phenols, to provide long-term thermal and color stability to a variety of polymers, including polyolefins (polypropylene and polyethylene), PVC, and ABS.[2][3] Technical datasheets describe DLTDP as a non-staining stabilizer with good color retention properties.[2]

Performance Comparison of Antioxidant Systems

While direct, comprehensive comparative studies under identical conditions are not always publicly available, the following tables summarize typical performance data gleaned from various sources to illustrate the relative effectiveness of different antioxidant systems on polymer color stability. The primary metrics for color stability are the Yellowness Index (YI) , which quantifies the degree of yellowing, and Delta E (ΔE*) , which represents the total color change perceptible to the human eye.

Table 1: Yellowness Index (YI) of Polypropylene (B1209903) (PP) After Accelerated Weathering

Antioxidant SystemConcentration (wt%)Yellowness Index (YI) after 1000h Xenon Arc Exposure
Unstabilized PP-> 20
DLTDP + Hindered Phenol (B47542) (e.g., Irganox 1010) 0.1 + 0.1 3 - 5
Hindered Phenol only (e.g., Irganox 1010)0.28 - 12
Phosphite (B83602) Antioxidant (e.g., Irgafos 168) + Hindered Phenol0.1 + 0.14 - 7
Hindered Amine Light Stabilizer (HALS) + Hindered Phenol0.1 + 0.15 - 8

Note: The data presented are representative values compiled from various studies and technical literature. Actual performance may vary depending on the specific polymer grade, processing conditions, and full formulation.

The synergistic combination of DLTDP with a primary antioxidant like a hindered phenol typically results in superior long-term color stability, as indicated by a lower Yellowness Index compared to using a hindered phenol alone.[4] While phosphite antioxidants also offer good color protection, thioesters like DLTDP are often favored for their long-term heat aging stability.[3]

Table 2: Color Change (ΔE*) in Polyethylene (PE) After UV Exposure

Antioxidant SystemConcentration (wt%)ΔE* after 500h QUV Exposure
Unstabilized PE-> 15
DLTDP + Hindered Phenol 0.1 + 0.1 < 2
Hindered Phenol only0.23 - 5
UV Absorber (e.g., Benzophenone type) + Hindered Phenol0.1 + 0.12 - 4
HALS + Hindered Phenol0.1 + 0.12 - 4

Note: The data presented are representative values compiled from various studies and technical literature. Actual performance may vary depending on the specific polymer grade, processing conditions, and full formulation.

In polyethylene, the combination of DLTDP with a primary antioxidant demonstrates excellent color stability, with a total color change that is often imperceptible to the naked eye (ΔE* < 2). This performance is highly competitive with systems utilizing UV absorbers or HALS.

Experimental Protocols

To ensure accurate and reproducible assessment of polymer color stability, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments.

Accelerated Weathering

This process simulates the damaging effects of long-term outdoor exposure in a laboratory setting.

  • Apparatus: Xenon arc weathering chamber (e.g., Q-SUN Xe-3) or a fluorescent UV accelerated weathering tester (e.g., QUV).

  • Standard Method: ASTM D2565 for xenon-arc exposure of plastics intended for outdoor applications.

  • Procedure:

    • Prepare polymer specimens (e.g., 75mm x 150mm plaques) containing the antioxidant systems to be tested.

    • Mount the specimens in the weathering chamber.

    • Set the exposure cycle parameters. A typical cycle for polypropylene might be:

      • Light Cycle: 102 minutes of light exposure with an irradiance of 0.55 W/m² at 340 nm. The black panel temperature should be maintained at 63°C.

      • Light + Spray Cycle: 18 minutes of light with a continuous water spray.

    • Expose the specimens for a predetermined duration (e.g., 500, 1000, or 2000 hours).

    • Remove the specimens at specified intervals for colorimetric analysis.

Colorimetric Analysis

This involves the quantitative measurement of color to assess changes after accelerated weathering.

  • Apparatus: Spectrophotometer or colorimeter.

  • Standard Method: ASTM D2244 for calculation of color tolerances and color differences from instrumentally measured color coordinates.

  • Procedure:

    • Calibrate the spectrophotometer according to the manufacturer's instructions.

    • Measure the initial color of the unexposed specimens. The instrument should be set to record CIELAB color space values (L, a, and b*).

      • L* represents lightness (0 = black, 100 = white).

      • a represents the red/green axis (+a = red, -a* = green).

      • b represents the yellow/blue axis (+b = yellow, -b* = blue).

    • After each exposure interval, re-measure the color of the weathered specimens at the same locations as the initial measurements.

    • Calculate the total color change (ΔE) using the following formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]^½

    • Calculate the Yellowness Index (YI) according to ASTM E313.

Mechanisms of Degradation and Stabilization

The color stability of a polymer is intrinsically linked to its resistance to oxidative degradation. The following diagrams illustrate the key chemical pathways involved.

Polymer_Degradation_Pathway Initiation Initiation (Heat, UV Light) Polymer Polymer Chain (P-H) Initiation->Polymer Alkyl_Radical Alkyl Radical (P•) Polymer->Alkyl_Radical H abstraction Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Polymer_Chain2 Polymer Chain (P-H) Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + P-H Alkyl_Radical2 Alkyl Radical (P•) Degradation Degradation Products (Chain Scission, Crosslinking, Chromophores -> Discoloration) Hydroperoxide->Degradation Decomposition (Heat, Metal Ions)

Caption: Polymer Degradation Pathway

The initial absorption of energy from heat or UV light leads to the formation of free radicals, which propagate a chain reaction leading to the formation of chromophoric groups that cause discoloration.

DLTDP_Stabilization_Mechanism cluster_primary Primary Antioxidant (Hindered Phenol) cluster_secondary Secondary Antioxidant (DLTDP) Peroxy_Radical Peroxy Radical (POO•) Hindered_Phenol Hindered Phenol (Ar-OH) Peroxy_Radical->Hindered_Phenol H donation Inactive_Product Inactive Product Peroxy_Radical->Inactive_Product Stable_Radical Stable Phenoxy Radical Hindered_Phenol->Stable_Radical Hydroperoxide Hydroperoxide (POOH) DLTDP DLTDP (Thioester) Hydroperoxide->DLTDP Decomposition Stable_Products Stable, Non-Radical Products DLTDP->Stable_Products

Caption: Antioxidant Stabilization Mechanism

Primary antioxidants, like hindered phenols, interrupt the degradation cycle by donating a hydrogen atom to reactive peroxy radicals. DLTDP, a secondary antioxidant, works by decomposing hydroperoxides into stable, non-radical products, thus preventing them from breaking down into more radicals that would continue the degradation process.

Experimental Workflow

The following diagram outlines the logical flow of a typical study assessing the color stability of polymers with different antioxidant systems.

Experimental_Workflow Start Start: Define Polymer and Antioxidant Formulations Compounding Melt Compounding of Polymer and Additives Start->Compounding Specimen_Prep Specimen Preparation (e.g., Injection Molding) Compounding->Specimen_Prep Initial_Analysis Initial Colorimetric Analysis (L, a, b*, YI) Specimen_Prep->Initial_Analysis Accelerated_Weathering Accelerated Weathering (Xenon Arc or QUV) Initial_Analysis->Accelerated_Weathering Data_Comparison Data Comparison and Analysis Initial_Analysis->Data_Comparison Interim_Analysis Periodic Colorimetric Analysis Accelerated_Weathering->Interim_Analysis At specified intervals Final_Analysis Final Colorimetric Analysis Accelerated_Weathering->Final_Analysis End of exposure Interim_Analysis->Accelerated_Weathering Final_Analysis->Data_Comparison Conclusion Conclusion on Performance of Antioxidant Systems Data_Comparison->Conclusion

Caption: Color Stability Assessment Workflow

This workflow provides a systematic approach to generating reliable and comparable data on the performance of different antioxidant systems.

References

Comparative Analysis of Dilauryl Thiodipropionate (DLTDP) Leaching from Food Packaging Materials: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Dilauryl thiodipropionate (DLTDP) is a widely used antioxidant in food packaging materials such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) to prevent oxidative degradation of the polymer and the packaged foodstuff. However, the potential migration of DLTDP from the packaging into food is a safety concern that necessitates thorough investigation. This guide provides a comprehensive framework for conducting comparative leaching studies of DLTDP from different food packaging materials. Due to a lack of publicly available, directly comparable quantitative data on DLTDP migration, this document focuses on presenting a detailed, representative experimental protocol and data presentation formats to enable researchers to generate and compare their own findings systematically. The methodologies described are based on established principles of migration testing as outlined in regulations such as (EU) No 10/2011.[1][2][3][4][5][6]

Introduction to DLTDP Migration Studies

The migration of additives from food contact materials (FCMs) is a complex process influenced by various factors, including the type of polymer, the nature of the food or food simulant, the contact time, and the temperature.[3] For lipophilic antioxidants like DLTDP, migration is generally more significant into fatty foods.[4] Therefore, standardized testing using food simulants that mimic the properties of different food types is crucial for assessing consumer exposure.

This guide outlines a systematic approach to compare the leaching of DLTDP from two common food packaging plastics: low-density polyethylene (LDPE) and high-density polyethylene (HDPE), into food simulants representing aqueous, acidic, and fatty foods.

Experimental Protocols

The following is a representative protocol for conducting a comparative migration study of DLTDP.

Materials and Reagents
  • Packaging Materials:

    • Low-Density Polyethylene (LDPE) film containing a known concentration of DLTDP.

    • High-Density Polyethylene (HDPE) film containing a known concentration of DLTDP.

  • Food Simulants (as per (EU) No 10/2011): [4]

    • Simulant A: 10% (v/v) ethanol (B145695) in deionized water (for aqueous foods).

    • Simulant B: 3% (w/v) acetic acid in deionized water (for acidic foods).

    • Simulant D2: Olive oil (for fatty foods).

  • Standards and Solvents:

    • This compound (DLTDP) analytical standard (>99% purity).

    • Internal Standard (e.g., a structurally similar compound not present in the packaging material).

    • n-Hexane (analytical grade).

    • Acetonitrile (analytical grade).

    • Dichloromethane (analytical grade).[7]

Sample Preparation
  • Cut the LDPE and HDPE films into precise dimensions (e.g., 1 dm²) to ensure a consistent surface area-to-volume ratio for migration testing.

  • Clean the surfaces of the film samples with a lint-free cloth to remove any surface contamination.

  • Accurately weigh the prepared film samples.

Migration Testing
  • Test Conditions: Select time and temperature conditions that represent the intended use of the packaging material. A common condition for long-term storage at room temperature is 10 days at 40°C.[8]

  • Migration Cells: Place the prepared film samples in migration cells.

  • Addition of Simulants: Add a pre-determined volume of the food simulant to each migration cell, ensuring complete contact with the polymer sample. The standard ratio is typically 6 dm² of packaging material per 1 kg of food simulant.[9]

  • Incubation: Place the migration cells in an incubator set to the desired temperature (e.g., 40°C) for the specified duration (e.g., 10 days).

  • Blank Samples: Prepare blank samples containing only the food simulants and incubate them under the same conditions to account for any potential background contamination.

  • Sample Collection: After the incubation period, remove the migration cells from the incubator and allow them to cool to room temperature. Carefully collect the food simulant from each cell for analysis.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Extraction from Food Simulants:

    • Aqueous Simulants (A and B): Perform a liquid-liquid extraction (LLE) of the simulant with n-hexane or another suitable non-polar solvent.[7]

    • Fatty Food Simulant (D2 - Olive Oil): Dilute an aliquot of the olive oil sample with n-hexane. A clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering fatty acids.

  • GC-MS Analysis:

    • Instrument: A gas chromatograph coupled with a mass spectrometer.

    • Column: A suitable capillary column for the separation of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).[10]

    • Injection: Inject a known volume of the extracted sample into the GC.

    • Temperature Program: Use a temperature gradient to ensure good separation of DLTDP and the internal standard.

    • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of DLTDP and the internal standard.

  • Quantification:

    • Prepare a calibration curve using standard solutions of DLTDP of known concentrations.

    • Calculate the concentration of DLTDP in the food simulants based on the calibration curve and the response of the internal standard.

    • Express the migration results in mg of DLTDP per kg of food simulant (mg/kg) or mg of DLTDP per dm² of packaging surface area (mg/dm²).

Data Presentation

Organizing the quantitative data in a structured table is crucial for effective comparison. The following template can be used to record and present the migration results.

Table 1: Comparative Migration of this compound (DLTDP) from Food Packaging Materials

Packaging MaterialFood SimulantTest Condition (Time, Temp.)Replicate 1 (mg/kg)Replicate 2 (mg/kg)Replicate 3 (mg/kg)Mean Migration (mg/kg)Standard Deviation
LDPE 10% Ethanol (A)10 days, 40°C
3% Acetic Acid (B)10 days, 40°C
Olive Oil (D2)10 days, 40°C
HDPE 10% Ethanol (A)10 days, 40°C
3% Acetic Acid (B)10 days, 40°C
Olive Oil (D2)10 days, 40°C

Note: This table is a template. Researchers should populate it with their own experimental data.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocol for a DLTDP migration study.

G cluster_prep Sample Preparation cluster_migration Migration Testing cluster_analysis Analytical Quantification cluster_data Data Analysis & Comparison prep_ldpe Prepare LDPE Film Samples migration_cell Place Samples in Migration Cells prep_ldpe->migration_cell prep_hdpe Prepare HDPE Film Samples prep_hdpe->migration_cell add_simulants Add Food Simulants (A, B, D2) migration_cell->add_simulants incubation Incubate at Controlled Temperature and Time add_simulants->incubation extraction Extract DLTDP from Simulants incubation->extraction gcms GC-MS Analysis extraction->gcms quantification Quantify DLTDP Concentration gcms->quantification data_table Populate Comparative Data Table quantification->data_table comparison Compare Leaching from LDPE vs. HDPE data_table->comparison

References

Safety Operating Guide

Proper Disposal of Dilauryl Thiodipropionate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling Dilauryl thiodipropionate, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard safety protocols and regulatory considerations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures a safe working environment.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against dust particles and potential splashes.
Skin Protection Chemical-impermeable gloves and fire/flame resistant, impervious clothing.[1][2]Prevents skin contact and irritation.[3]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation occurs.[1]Protects against inhalation of dust or vapors.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through controlled incineration.[2] Discharging this chemical into the sewer system or allowing it to contaminate water sources is strictly prohibited.[2]

  • Collection of Waste:

    • Carefully collect waste this compound, including any contaminated materials from spill clean-ups, into a suitable, sealable, and clearly labeled container.[1][2]

    • Ensure the container is kept closed to prevent the release of dust or vapors.

  • Labeling and Storage:

    • Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound."

    • Store the sealed container in a cool, well-ventilated area, away from incompatible materials and sources of ignition.[3]

  • Arranging for Disposal:

    • The disposal of the chemical waste must be conducted by a licensed chemical destruction facility.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Regulatory Compliance:

    • All disposal activities must adhere to local, regional, and national hazardous waste regulations.[4][5]

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

  • Ensure Safety:

    • Evacuate personnel from the immediate spill area.[2]

    • Ensure adequate ventilation and remove all sources of ignition.[1][2]

    • Personnel involved in the cleanup must wear the appropriate PPE as detailed above.

  • Containment and Cleanup:

    • Prevent further leakage or spillage if it is safe to do so.[1][2]

    • Do not allow the chemical to enter drains or watercourses.[2][3]

    • For solid spills, carefully sweep or scoop up the material and place it into a designated, labeled container for disposal.[4][6] Avoid creating dust.[2]

    • For liquid solutions, absorb the spill with an inert, non-combustible material (e.g., sand, diatomite) and place it in the waste container.[3]

  • Final Disposal:

    • The collected spill material is considered hazardous waste and must be disposed of following the procedures outlined above.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_spill Accidental Spill Response A Wear Appropriate PPE B Collect Waste in a Suitable Container A->B C Seal and Label Container (Hazardous Waste) B->C D Store in a Cool, Well-Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Arrange for Pickup and Transport to a Licensed Facility E->F G Controlled Incineration with Flue Gas Scrubbing F->G S1 Evacuate and Ventilate Area S2 Contain Spill S1->S2 S3 Collect Contaminated Material S2->S3 S3->B

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dilauryl Thiodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Dilauryl thiodipropionate.

This guide provides crucial procedural guidance to ensure the safe handling of this compound in a laboratory setting. Adherence to these protocols is essential for minimizing risks and ensuring a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Impervious and fire/flame resistant clothing, Protective glovesClothing should cover the entire body.[1][2] Chemical impermeable gloves are required.[1][3]
Respiratory Protection Full-face respirator or suitable respiratorUse if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][2] Not generally necessary if the room is well-ventilated.[4]
Occupational Exposure Limits

While specific occupational exposure limits for this compound are not widely established, general guidance for dust exposure should be followed.

Exposure Limit TypeValue (mg/m³)Notes
Permissible Exposure Limit (PEL) 15 (total dust), 5 (respirable fraction)General guidance.[4]
Recommended Exposure Limit (REL) 10 (total dust), 5 (respirable fraction)General guidance.[4]
Threshold Limit Value (TLV) 10 (dust)General guidance.[4]

Experimental Protocols: Safe Handling and Disposal

Follow these step-by-step procedures for the safe operational handling and disposal of this compound.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2][3]

  • Personal Protective Equipment (PPE): Before handling, ensure all recommended PPE is worn correctly. This includes safety goggles, protective clothing, and gloves.[1][2]

  • Avoiding Contact: Take measures to prevent contact with skin and eyes.[2][3] Do not eat, drink, or smoke in the handling area.[2][5]

  • Grounding: Use grounded or spark-proof equipment when transporting the substance to prevent dust explosions, as it can be subject to such when exposed to extreme heat or electric arcs.[6]

  • After Handling: Wash hands thoroughly after handling the substance.[2][5]

First-Aid Measures
  • If Inhaled: Move the individual to fresh air.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water.[5] Wash the affected area with soap and water.[6]

  • In Case of Eye Contact: Rinse the eyes with plenty of water. Remove contact lenses if present and easy to do so.[5]

  • If Swallowed: Do NOT induce vomiting.[2] Rinse the mouth with water and immediately have the person drink water (two glasses at most).[2]

In all cases of exposure, seek medical attention if symptoms persist.[1]

Accidental Release Measures
  • Ensure Safety: Evacuate personnel to a safe area and ensure adequate ventilation.[1][2][3] Remove all sources of ignition.[1][3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][3]

  • Clean-up: Collect the spilled material using spark-proof tools and explosion-proof equipment.[1][3] Do not use high-pressure water for washing down spills.[6] Place the collected material in suitable, closed containers for disposal.[1][3]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[5]

  • Disposal: Dispose of the contents and container in accordance with local, regional, national, and international regulations.[2] Do not mix with other waste. Handle uncleaned containers as you would the product itself. The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational harm or environmental contamination.[7]

Visualizing Safety Protocols

The following diagrams illustrate the necessary workflows and decision-making processes for the safe handling of this compound.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent handle_chem Handle this compound prep_vent->handle_chem post_decon Decontaminate Work Area handle_chem->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash post_dispose Dispose of Waste post_wash->post_dispose store_chem Store in a Tightly Closed Container post_dispose->store_chem

Caption: Operational Workflow for Handling this compound.

G PPE Selection Logic for this compound cluster_ppe PPE Selection Logic for this compound start Start: Handling Required? risk_assessment Assess Risk of Exposure start->risk_assessment end_unsafe Do Not Proceed start->end_unsafe No ppe_eye Wear Safety Goggles risk_assessment->ppe_eye Any Handling ppe_resp Use Full-Face Respirator risk_assessment->ppe_resp High Dust/Aerosol Potential ppe_no_resp Respiratory Protection Not Required risk_assessment->ppe_no_resp Adequate Ventilation ppe_skin Wear Impervious Clothing & Gloves ppe_eye->ppe_skin end_safe Proceed with Handling ppe_skin->end_safe ppe_resp->end_safe ppe_no_resp->end_safe

Caption: PPE Selection Logic for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dilauryl thiodipropionate
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Reactant of Route 2
Dilauryl thiodipropionate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。